molecular formula C5H9ClN4O2 B585746 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride CAS No. 1197235-00-9

1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride

Cat. No.: B585746
CAS No.: 1197235-00-9
M. Wt: 192.603
InChI Key: JCQJYMDOUIIXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H9ClN4O2 and its molecular weight is 192.603. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.ClH/c6-2-4-8-3-1-5(7-8)9(10)11;/h1,3H,2,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQJYMDOUIIXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride (CAS No. 1197235-00-9). As a member of the nitro-pyrazole class of compounds, this molecule holds potential for various applications in medicinal chemistry and drug development, owing to the diverse biological activities associated with the pyrazole scaffold.[1][2] This document synthesizes available data on its identity, and leverages analytical data from its core structural components and related analogues to present a detailed profile. It is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and further investigation of this compound's potential.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 3-position and an aminoethyl side chain at the 1-position. The molecule is supplied as a hydrochloride salt, a common strategy in medicinal chemistry to enhance the solubility and stability of amine-containing compounds.[3] The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[4] The introduction of a nitro group can significantly influence the compound's electronic properties and potential biological activity, while the aminoethyl side chain provides a site for further functionalization and interaction with biological targets.

Rationale for Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties, including solubility, pKa, melting point, and spectral characteristics, govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This guide provides a detailed examination of these parameters for this compound, based on available data and predictive modeling, to facilitate its progression in the drug discovery pipeline.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. While experimental data for this specific molecule is limited, the provided information is based on supplier data and established chemical principles.

PropertyValueSource
Chemical Name This compoundPharmaffiliates[5]
Synonym 3-Nitro-1H-pyrazole-1-ethanamine HydrochloridePharmaffiliates[5]
CAS Number 1197235-00-9Pharmaffiliates[5]
Molecular Formula C₅H₉ClN₄O₂Pharmaffiliates[5]
Molecular Weight 192.60 g/mol Pharmaffiliates[5]
Appearance Not Available (Predicted to be a crystalline solid)-
Melting Point Not Available (Parent 3-nitro-1H-pyrazole: 173-177 °C)-
Solubility Predicted to be soluble in water and polar organic solvents like ethanol and methanol.Inferred from hydrochloride salt nature and related compounds.[6][7]
Storage 2-8°C RefrigeratorPharmaffiliates[5]

Spectroscopic and Analytical Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of a compound. In the absence of published experimental spectra for this compound, this section provides predicted spectral data based on its chemical structure, alongside experimental data for its parent compound, 3-nitro-1H-pyrazole, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. These predictions are generated using established algorithms that consider the chemical environment of each nucleus.[8][9][10]

Predicted ¹H NMR Spectrum (in D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-5 (pyrazole ring)
~7.0d1HH-4 (pyrazole ring)
~4.6t2HN-CH₂ (ethyl chain)
~3.5t2HCH₂-NH₃⁺ (ethyl chain)

Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155C-3 (pyrazole ring, attached to NO₂)
~135C-5 (pyrazole ring)
~110C-4 (pyrazole ring)
~50N-CH₂ (ethyl chain)
~40CH₂-NH₃⁺ (ethyl chain)
Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below, with reference to the known spectra of 3-nitro-1H-pyrazole.[11]

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2900-2800MediumC-H stretching (aliphatic)
~2700-2400Broad, StrongN-H stretching (primary ammonium salt)
~1550 and ~1350StrongAsymmetric and symmetric N-O stretching (nitro group)
~1600-1450MediumC=N and C=C stretching (pyrazole ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected base peak in the mass spectrum would correspond to the protonated molecule [M+H]⁺ of the free base.

  • Free Base Molecular Formula: C₅H₈N₄O₂

  • Free Base Molecular Weight: 156.14 g/mol

  • Predicted [M+H]⁺: m/z 157.07

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for the analytical characterization of this compound. These protocols are based on standard practices for small molecule analysis.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign all signals in both spectra to the corresponding nuclei in the molecule.

Protocol for High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Run the sample and integrate the peak areas to determine the purity of the compound.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are important for determining the melting point, decomposition temperature, and overall thermal stability of a compound. While no specific data is available for this compound, studies on other nitropyrazole derivatives indicate that they can be energetic materials with varying thermal stabilities.[12][13][14][15] The thermal stability is a critical parameter for safety in handling and storage.

Predicted Thermal Behavior: It is anticipated that the compound will exhibit a sharp melting point, followed by exothermic decomposition at a higher temperature, a characteristic of many nitro-containing compounds. The hydrochloride salt form is expected to be more thermally stable than the corresponding free base.

Potential Biological Significance and Applications

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast array of biological activities.[1][2][4] The presence of the nitro group and the aminoethyl side chain on the pyrazole ring of this compound suggests several potential areas of therapeutic interest. The nitro group can act as a hydrogen bond acceptor and may be involved in charge-transfer interactions. The primary amine can be protonated at physiological pH, allowing for ionic interactions with biological targets such as enzymes and receptors.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a significant portion of the data presented is predictive due to the limited availability of experimental results for this specific molecule, the information serves as a robust starting point for researchers. The guide highlights the importance of comprehensive characterization and provides standardized protocols for achieving this. Further experimental validation of the predicted properties is essential for the continued development of this promising compound.

Visualizations

G cluster_synthesis Conceptual Synthesis Pathway start 3-Nitro-1H-pyrazole intermediate N-Alkylation with a protected aminoethyl halide start->intermediate Step 1 product 1-(2-Aminoethyl)-3-nitro-1H-pyrazole intermediate->product Step 2: Deprotection salt_formation Treatment with HCl product->salt_formation final_product This compound salt_formation->final_product G cluster_workflow Analytical Workflow for Physicochemical Characterization compound Test Compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (LC-MS) compound->ms hplc HPLC (Purity) compound->hplc ir FTIR Spectroscopy compound->ir thermal Thermal Analysis (DSC/TGA) compound->thermal solubility Solubility Assessment compound->solubility structure_elucidation Structure Confirmation nmr->structure_elucidation ms->structure_elucidation purity_assessment Purity Determination hplc->purity_assessment ir->structure_elucidation physical_properties Physical Properties thermal->physical_properties solubility->physical_properties

Caption: Analytical workflow for the comprehensive characterization of the target compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123419, 3-Nitropyrazole. Retrieved from [Link].

  • National Institute of Standards and Technology. 1H-Pyrazole in NIST Chemistry WebBook. Retrieved from [Link].

  • National Institute of Standards and Technology. IR Spectrum of 1H-Pyrazole. Retrieved from [Link].

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)
  • Ferreira, L. G., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1625-1654.
  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Al-Ostoot, F. H., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3736.
  • Pharmaffiliates. This compound. Retrieved from [Link].

  • Sinditskii, V. P., et al. (2019). Thermal Decomposition of Nitropyrazoles. Propellants, Explosives, Pyrotechnics, 44(11), 1361-1371.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology, 10(9), 2394-2402.
  • Yin, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(23), 7291.
  • ChemAxon. NMR Predictor. Retrieved from [Link].

  • Solubility of Things. Pyrazole. Retrieved from [Link].

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
  • Kumar, V., & Aggarwal, N. (2019). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). International Journal of Pharmaceutical Sciences and Research, 10(6), 2634-2646.
  • Yin, C., et al. (2022). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
  • Ali, I., et al. (2022).
  • Aires-de-Sousa, J., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 190350, 1H-Pyrazole, hydrochloride (1:1). Retrieved from [Link].

  • Liu, Y., et al. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.
  • Elguero, J., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 57(12), 1083-1095.
  • Al-Masoudi, N. A., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
  • Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96221, 3-Amino-5-hydroxypyrazole. Retrieved from [Link].

  • Wang, R., et al. (2014). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Journal of Molecular Modeling, 20(4), 2176.
  • Cheméo. Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Retrieved from [Link].

  • Shkineva, T. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole.
  • Wikipedia. Metamizole. Retrieved from [Link].

Sources

An In-depth Technical Guide to 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its molecular structure, chemical properties, and prospective applications.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1] Its unique chemical properties allow for versatile substitutions, leading to a wide array of biological activities.[1][2] Pyrazole derivatives are integral components of numerous clinically approved drugs, demonstrating efficacy as anti-inflammatory, anticancer, antiviral, and analgesic agents.[2][3] The introduction of specific functional groups, such as a nitro group and an aminoethyl side chain, can significantly modulate the pharmacological profile of the pyrazole core, making this compound a compound of considerable interest.

Molecular Structure and Chemical Formula

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this molecule.

Chemical Identity
PropertyValueSource
Chemical Name This compoundPharmaffiliates[4]
Synonyms 3-Nitro-1H-pyrazole-1-ethanamine HydrochloridePharmaffiliates[4]
CAS Number 1197235-00-9Pharmaffiliates[4]
Molecular Formula and Weight
PropertyValueSource
Molecular Formula C5H9ClN4O2Pharmaffiliates[4]
Molecular Weight 192.60 g/mol Pharmaffiliates[4]
Structural Representation

The molecular structure of this compound comprises a pyrazole ring substituted with a nitro group at the C3 position and an aminoethyl chain at the N1 position. The hydrochloride salt form enhances its solubility in aqueous media.

Caption: Molecular structure of this compound.

Synthesis Strategies

A common approach involves a two-step process:

  • Nitration of the Pyrazole Ring: The parent pyrazole can be nitrated to introduce the nitro group, typically at the 3- or 4-position. This is often achieved using a mixture of nitric acid and sulfuric acid.[5]

  • N-Alkylation with a Protected Aminoethyl Group: The resulting 3-nitropyrazole can then be alkylated at the N1 position. To prevent side reactions with the amino group, a protected aminoethyl halide, such as N-(2-bromoethyl)phthalimide, is commonly used.

  • Deprotection: The final step involves the removal of the protecting group (e.g., phthalimide) to yield the primary amine, followed by salt formation with hydrochloric acid.

Synthesis_Workflow start Pyrazole step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 3-Nitropyrazole step1->intermediate1 step2 N-Alkylation (Protected Aminoethyl Halide) intermediate1->step2 intermediate2 N-Protected Intermediate step2->intermediate2 step3 Deprotection intermediate2->step3 product 1-(2-Aminoethyl)-3-nitro- 1H-pyrazole step3->product final_step Salt Formation (HCl) product->final_step final_product 1-(2-Aminoethyl)-3-nitro- 1H-pyrazole Hydrochloride final_step->final_product

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Elucidation

In the landscape of modern drug discovery and materials science, the pyrazole scaffold remains a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of pharmacologically active agents and functional materials. The introduction of specific substituents, such as a nitro group and an aminoethyl side chain, imparts unique electronic and structural properties, making compounds like 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride (CAS 1197235-00-9) valuable building blocks.

Molecular Structure and Inherent Properties

The target molecule is comprised of three key functional regions, each contributing distinct spectroscopic signatures:

  • The 1,3-Substituted Pyrazole Ring: A five-membered aromatic heterocycle. The nitrogen at position 1 is substituted with an ethylamino group, and the carbon at position 3 bears a strongly electron-withdrawing nitro group.

  • The Ethylamine Side Chain: A flexible two-carbon linker connecting the pyrazole ring to a primary amine.

  • The Hydrochloride Salt: The primary amine is protonated, forming an ammonium salt with a chloride counter-ion. This significantly influences its chemical and spectroscopic behavior, particularly in the IR spectrum.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following predictions are based on established substituent effects in pyrazole systems and related aliphatic amines.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring and the ethylamino side chain. The spectrum would ideally be acquired in a solvent like DMSO-d₆ to ensure solubility and allow for the observation of exchangeable protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.4 - 8.6Doublet (d)1HH5 (Pyrazole)The H5 proton is adjacent to the N1-substituted nitrogen and is deshielded. The strong electron-withdrawing effect of the nitro group at C3 further enhances this deshielding. It will appear as a doublet due to coupling with H4.
~7.0 - 7.2Doublet (d)1HH4 (Pyrazole)The H4 proton is coupled to H5. Its chemical shift is significantly upfield relative to H5, a characteristic feature of 1,3-substituted pyrazoles.
~8.1 - 8.4Broad Singlet3H-NH₃⁺The protons on the positively charged nitrogen are exchangeable and typically appear as a broad signal at a downfield chemical shift. The exact position is concentration and temperature-dependent.
~4.6 - 4.8Triplet (t)2HN1-CH₂ -CH₂-NH₃⁺This methylene group is directly attached to the pyrazole nitrogen (N1) and is therefore significantly deshielded. It will appear as a triplet due to coupling with the adjacent CH₂ group.
~3.4 - 3.6Multiplet (m)2HN1-CH₂-CH₂ -NH₃⁺This methylene group is adjacent to the protonated amine. It is deshielded by the adjacent positive charge but less so than the N1-CH₂ group. It may appear as a complex multiplet due to coupling with both the N1-CH₂ and the NH₃⁺ protons.
Predicted ¹³C NMR Spectrum

The carbon NMR provides complementary information, revealing the electronic environment of each carbon atom.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155 - 158C3 (Pyrazole)This carbon is directly attached to the highly electron-withdrawing nitro group, causing a significant downfield shift. This is a key diagnostic signal.
~135 - 138C5 (Pyrazole)The C5 carbon, adjacent to the N1-substituent, is typically the most downfield of the pyrazole CH carbons.
~110 - 113C4 (Pyrazole)The C4 carbon is generally the most upfield of the pyrazole ring carbons in this substitution pattern.
~50 - 53N1-CH₂ -CH₂-NH₃⁺The carbon directly attached to the pyrazole ring nitrogen (N1) is deshielded relative to a standard aliphatic carbon.
~38 - 41N1-CH₂-CH₂ -NH₃⁺This carbon is adjacent to the ammonium group and experiences a moderate downfield shift.

Workflow for Spectroscopic Analysis

Sample Sample Preparation (e.g., in DMSO-d6) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR IR FTIR Spectroscopy (ATR or KBr Pellet) Sample->IR MS Mass Spectrometry (High-Resolution ESI-MS) Sample->MS Data_Analysis Data Integration & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: A generalized workflow for the comprehensive spectroscopic characterization of a novel chemical entity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is exceptionally sensitive to the presence of specific functional groups, making it ideal for confirming the key structural motifs of the molecule.

Wavenumber Range (cm⁻¹)Vibration TypeExpected AppearanceRationale
3200 - 2800N-H Stretch (-NH₃⁺)Very Broad, StrongThis is a hallmark of a primary amine salt. The broadness is due to extensive hydrogen bonding.[3]
1560 - 1540N-O Asymmetric StretchStrong, SharpThe asymmetric stretch of the nitro group is typically a very strong and diagnostically useful band.
1360 - 1340N-O Symmetric StretchStrong, SharpThe symmetric stretch of the nitro group is also a strong, characteristic absorption.
~1610N-H Bending (-NH₃⁺)ModerateThe scissoring/bending vibration of the ammonium group.
~1580C=N Stretch (Pyrazole)ModerateAromatic ring stretching vibrations from the pyrazole core.
2800 - 2500Combination BandsWeak to ModerateOften seen in amine hydrochlorides, these bands arise from combinations of fundamental vibrations.

Mass Spectrometry (MS)

High-resolution mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is essential for confirming the molecular weight and elemental composition.

  • Expected Molecular Ion: In positive ion mode ESI-MS, the expected species would be the cation [C₅H₉N₄O₂]⁺, which corresponds to the protonated molecule losing HCl.

  • Calculated Monoisotopic Mass: 157.0720 g/mol for [M+H]⁺ (referring to the free base). A high-resolution instrument should detect this mass with an accuracy of < 5 ppm.

  • Predicted Fragmentation: Tandem MS (MS/MS) would reveal the structural connectivity. The primary fragmentation is expected to occur via cleavage of the ethylamino side chain, which is a common pathway for N-alkylated heterocycles.[4]

Predicted ESI-MS Fragmentation Pathway

Parent [M+H]⁺ m/z = 157.07 Frag1 Loss of NH₃ m/z = 140.04 Parent->Frag1 -NH₃ Frag2 Loss of C₂H₄N m/z = 114.03 Parent->Frag2 β-cleavage Frag3 Cleavage of side chain (Pyrazole cation) m/z = 113.02 Frag2->Frag3 -H

Caption: A simplified representation of the predicted major fragmentation pathways for the protonated molecule in ESI-MS/MS.

Experimental Protocols

To acquire the data discussed, the following standard methodologies should be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 200 ppm.

    • Use a relaxation delay of 2-3 seconds.

    • Acquire several thousand scans as needed for adequate signal-to-noise.

  • Data Processing: Process all spectra using appropriate software. Apply an exponential line broadening function (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation. Phase and baseline correct all spectra. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO solvent peak (δ 39.52 ppm).

FTIR Spectroscopy Protocol
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • MS Acquisition (Full Scan):

    • Operate in positive ion mode.

    • Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

    • Scan a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

  • MS/MS Acquisition (Fragmentation):

    • Select the previously identified molecular ion (m/z ~157.07) as the precursor ion.

    • Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

    • Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Data Analysis: Use the instrument software to determine the accurate mass and elemental composition of the parent ion and its major fragments.

Conclusion

The structural confirmation of this compound hinges on the meticulous integration of data from NMR, FTIR, and MS. The ¹H and ¹³C NMR spectra will define the precise arrangement of atoms in the carbon-hydrogen skeleton. The FTIR spectrum will provide rapid and definitive confirmation of the critical nitro and ammonium hydrochloride functional groups. Finally, high-resolution mass spectrometry will verify the elemental composition and offer further structural insights through controlled fragmentation. By comparing experimental results to the predictive data outlined in this guide, researchers can achieve a high degree of confidence in the identity and purity of this versatile chemical building block.

References

  • Pharmaffiliates. This compound. [Online] Available at: [Link]

  • Yarovenko, V. N., et al. (2011). Nucleophilic substitution in 1-methyl-3,4,5-trinitro-1H-pyrazole.
  • Arctom. This compound. [Online] Available at: [Link]

  • Suwiński, J., & Wagner, P. (2007). Ring transformations in the reactions of 1,4-dinitropyrazole with N-nucleophiles. ARKIVOC, 2007(vi), 103-111.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Online] Available at: [Link]

  • PubChem. 3-Nitropyrazole. National Center for Biotechnology Information. [Online] Available at: [Link]

  • ResearchGate. 13C NMR chemical shifts (ppm) of C-nitropyrazoles. [Online] Available at: [Link]

  • NIST. 1H-Pyrazole. NIST Chemistry WebBook. [Online] Available at: [Link]

  • Claramunt, R. M., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(2), 97-111.
  • Jones, R. G. (1949). The Synthesis of Some Amines and Amino Acids Containing the Pyrazole Nucleus. Journal of the American Chemical Society, 71(11), 383-386.
  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Saradhi, U. V. R. V., et al. (2006). Mass spectral studies of a series of N,N-dialkyl aminoethyl-2-chlorides and trimethyl silyl ethers of N,N-dialkyl aminoethane-2-ols under electron impact conditions. Journal of Mass Spectrometry, 41(1), 73-81.

Sources

A Technical Guide to the Thermal Stability and Decomposition of Nitropyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Nitropyrazoles in Energetic Materials

Nitropyrazole compounds have emerged as a significant class of energetic materials, garnering considerable attention from researchers in drug development, defense, and materials science.[1][2][3] Their appeal lies in a unique combination of high heat of formation, high density, and tunable thermal stability and detonation performance.[1][2][3] The pyrazole ring, an aromatic five-membered heterocycle, provides a stable backbone that, when functionalized with nitro groups, yields compounds with a favorable oxygen balance and high energy density.[1] Unlike traditional carbon-based explosives, the energy release from many nitrogen-rich heterocyclic compounds stems from the high positive heat of formation, producing environmentally benign dinitrogen (N₂) gas as a primary decomposition product.[2] This guide provides an in-depth technical overview of the thermal stability and decomposition pathways of nitropyrazole compounds, offering field-proven insights for researchers and professionals.

Core Principles of Thermal Stability in Nitropyrazole Systems

The thermal stability of a nitropyrazole compound is not an intrinsic, immutable property but rather a complex interplay of its molecular architecture and intermolecular forces. Understanding these factors is paramount for the safe handling, storage, and application of these energetic materials.

Key Influencing Factors:
  • Degree and Position of Nitration: The number and location of nitro groups on the pyrazole ring are primary determinants of thermal stability. While increased nitration generally enhances energetic performance, it can also introduce molecular strain and create pathways for decomposition. For instance, compounds with adjacent nitro groups may exhibit different decomposition onsets compared to those with more separated nitro groups.[4]

  • Substituent Effects: The introduction of various functional groups onto the pyrazole core can significantly alter its thermal behavior.

    • Amino Groups (-NH₂): The presence of an active aromatic N-H moiety can profoundly influence thermal decomposition. For example, in 4-amino-3,5-dinitropyrazole (LLM-116), the ring opening is initiated by the transfer of the hydrogen from this group.[5]

    • Azido (-N₃) and Nitratoalkyl (-ONO₂) Groups: Azido compounds generally exhibit higher thermal stability and heats of formation compared to their nitratoalkyl counterparts.[6] Elongating the alkyl chain in both azidoalkyl and nitratoalkyl pyrazoles tends to increase the decomposition temperature.[6]

  • Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding, can create a more stable crystal lattice, thus increasing the thermal stability of the compound. This is a key consideration in the design of new, insensitive high-energy-density materials.[7]

  • Molecular Structure: Larger aromatic conjugate structures can provide additional stabilizing effects. For instance, the trimerization of a dinitropyrazole derivative was shown to significantly improve thermal stability, albeit leading to a less concentrated heat release.[5]

Unraveling the Decomposition Mechanisms

The thermal decomposition of nitropyrazole compounds is a multifaceted process that can proceed through several competing or sequential pathways. The exact mechanism is highly dependent on the specific molecular structure and external conditions such as temperature and pressure.

Common Decomposition Pathways:
  • C-NO₂ and N-NO₂ Bond Homolysis: The initial step in the decomposition of many nitroaromatic compounds is the cleavage of the carbon-nitro or nitrogen-nitro bond, releasing a •NO₂ radical. This is a common pathway for many energetic materials.

  • Hydrogen Transfer: As seen in 4-amino-3,5-dinitropyrazole (LLM-116), an intramolecular hydrogen transfer can trigger the opening of the pyrazole ring, initiating the decomposition cascade.[5] A[5][8] sigmatropic hydrogen shift has also been proposed as an initial step in the thermolysis of 3,5-dinitropyrazole (3,5-DNP).[5]

  • Intramolecular Redox Reactions: The nitro group can act as an internal oxidant, reacting with other parts of the molecule. For example, the intramolecular oxidation of an adjacent carbon atom by a nitro group via a polarized four-membered transition state has been proposed.[5]

  • Formation of Fused Intermediates: The reaction between conjugated nitro and amine groups can lead to the formation of fused furazan intermediates. The ring strain in these intermediates can accelerate further decomposition.[5]

  • Elimination of N₂: The elimination of molecular nitrogen is a common step in the decomposition of many nitrogen-rich energetic materials, contributing significantly to the energy release.[5]

  • Autocatalysis: The decomposition products can sometimes catalyze further decomposition, leading to an accelerated reaction rate. This phenomenon has been observed in the thermolysis of 5-amino-3,4-dinitropyrazole (5-ADP).[9]

Below is a generalized logical flow of potential decomposition events in a nitropyrazole compound.

Decomposition_Pathway cluster_Initiation Initiation Steps cluster_Propagation Propagation & Fragmentation cluster_Products Final Decomposition Products A Nitropyrazole Compound B C-NO₂ / N-NO₂ Bond Scission A->B Thermal Energy C Intramolecular H-Transfer A->C Thermal Energy D Internal Redox Reaction A->D Thermal Energy E Radical Species (e.g., •NO₂) B->E F Ring Opening / Fused Intermediates C->F D->F G Secondary Fragmentation E->G Chain Reactions F->G Chain Reactions H Gaseous Products (N₂, CO₂, H₂O, HCN, etc.) G->H I Solid Residue G->I

Caption: Generalized decomposition pathways for nitropyrazole compounds.

Experimental Analysis of Thermal Behavior: A Self-Validating Approach

A robust assessment of the thermal stability of nitropyrazole compounds necessitates the use of specialized analytical techniques. The synergy between different methods provides a comprehensive and self-validating understanding of the material's properties.

Core Analytical Techniques:
  • Differential Scanning Calorimetry (DSC): DSC is a cornerstone technique for determining the thermal properties of energetic materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, decomposition onset temperatures (Tonset), and peak exothermic temperatures (Tpeak), as well as the enthalpy of decomposition (ΔHd).[10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for understanding the decomposition process, identifying the number of decomposition steps, and quantifying mass loss at different temperatures.[10]

  • Coupled Techniques (DSC-TG-FTIR-MS): The hyphenation of DSC and TGA with Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS) provides a powerful tool for real-time analysis of the gaseous products evolved during decomposition. This allows for the identification of decomposition intermediates and final products, offering crucial insights into the decomposition mechanism.[5]

The following diagram illustrates a comprehensive workflow for the thermal analysis of a novel nitropyrazole compound.

Thermal_Analysis_Workflow A Synthesized Nitropyrazole Compound B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C F Coupled DSC-TG-FTIR-MS A->F D T_onset, T_peak, ΔH_d B->D E Mass Loss vs. Temperature C->E H Kinetic Analysis (e.g., Kissinger, Ozawa) D->H E->H G Evolved Gas Analysis F->G J Decomposition Mechanism Postulation G->J I Activation Energy (Ea), Pre-exponential Factor (A) H->I I->J K Safety Assessment & Stability Ranking J->K

Caption: Integrated workflow for thermal analysis of nitropyrazoles.

Experimental Protocol: DSC and TGA Analysis

The following protocol outlines a standardized procedure for conducting DSC and TGA measurements on nitropyrazole compounds. The causality behind these steps is to ensure reproducibility, accuracy, and, most importantly, safety.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to avoid contamination and ensure uniform heat transfer.
  • Procedure:
  • Ensure the sample is dry and has a consistent particle size.
  • Accurately weigh 0.5-1.5 mg of the sample into a clean aluminum or copper crucible. Using a small sample size minimizes the risk of a violent exothermic event.
  • For volatile samples, use a hermetically sealed crucible to prevent mass loss before decomposition.[9]

2. Instrument Calibration:

  • Rationale: Regular calibration with known standards (e.g., indium) ensures the accuracy of temperature and enthalpy measurements.
  • Procedure:
  • Calibrate the instrument for temperature and heat flow according to the manufacturer's guidelines.

3. Experimental Conditions:

  • Rationale: The heating rate can influence the observed decomposition temperature. Using multiple heating rates allows for kinetic analysis.
  • Procedure:
  • Place the sample crucible and an empty reference crucible into the instrument.
  • Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
  • Heat the sample from ambient temperature to a final temperature well above the decomposition point at a constant heating rate (e.g., 5, 10, 15, 20 °C/min).

4. Data Analysis:

  • Rationale: Consistent data analysis methods are essential for comparing results across different samples and laboratories.
  • Procedure:
  • From the DSC curve, determine the onset temperature of decomposition (Tonset) and the peak exothermic temperature (Tpeak).
  • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd).
  • From the TGA curve, determine the onset of mass loss and the temperature ranges for each decomposition stage.
  • Utilize data from multiple heating rates to perform kinetic analysis using methods such as the Kissinger or Ozawa-Flynn-Wall method to determine the activation energy (Ea) of decomposition.

Quantitative Data Summary

The following table summarizes the thermal decomposition data for a selection of nitropyrazole compounds, illustrating the impact of different substituents on their stability.

CompoundTpeak (°C)Reference
4-Amino-3,5-dinitropyrazole (LLM-116)~250[5]
LLM-116 Trimer (LLM-226)~350[5]
3,4,5-Trinitropyrazole (TNP)~270 (under pressure)[4]
1-Methyl-3,4,5-trinitropyrazole (MTNP)~260[4]
1-Nitratoethyl-3,4-dinitropyrazole198[6]
1-Azidoethyl-3,4-dinitropyrazole216[6]
Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole218[7]

Safety, Handling, and Future Outlook

Given their energetic nature, all nitropyrazole compounds must be handled with extreme care.[7] Proper personal protective equipment, including safety glasses, face shields, and leather gloves, should be worn at all times.[7] It is crucial to work on a small scale, especially when dealing with new or unknown compounds.[2]

The field of nitropyrazole-based energetic materials is continuously evolving. Future research will likely focus on:

  • The synthesis of novel compounds with an optimal balance of high performance and low sensitivity.

  • The development of advanced computational models to predict thermal stability and decomposition pathways, thereby guiding synthetic efforts.

  • A deeper understanding of the solid-state chemistry of these materials, including polymorphism and its effect on stability.

By integrating careful synthesis, rigorous thermal analysis, and a deep understanding of decomposition mechanisms, the scientific community can continue to develop safer and more effective energetic materials for a wide range of applications.

References

  • Liu, Y., et al. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 27(21), 7504. [Link]

  • Muravyev, N. V., et al. (2022). Autocatalytic Decomposition of Energetic Materials: Interplay of Theory and Thermal Analysis in the Study of 5-Amino-3,4-Dinitropyrazole Thermolysis. ResearchGate. [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]

  • Talawar, M. B., et al. (2004). Synthesis, characterization and thermal studies of 2,4,5-trinitroimidazole derivatives. ResearchGate. [Link]

  • Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6528. [Link]

  • Li, Y., et al. (2022). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][5][9]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. PubMed Central. [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. ResearchGate. [Link]

  • Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PubMed Central. [Link]

  • Singha, J., et al. (2022). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 14(1), 2415-2422. [Link]

  • Sinditskii, V. P., et al. (2023). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. ResearchGate. [Link]

  • He, C., et al. (2018). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 42(10), 8089-8096. [Link]

Sources

Navigating the Dynamic Landscape of Pyrazole Tautomerism: An In-depth Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, integral to pharmaceuticals, agrochemicals, and materials science.[1] Their utility is profoundly influenced by a subtle yet critical phenomenon: tautomerism. In unsymmetrically substituted pyrazoles, the dynamic equilibrium between two or more tautomeric forms dictates their chemical reactivity, biological activity, and physicochemical properties.[2] This guide provides an in-depth exploration of annular prototropic tautomerism in these systems, offering a sophisticated understanding for researchers, scientists, and drug development professionals. We will dissect the underlying principles, elucidate the key factors governing tautomeric preference, and detail the advanced analytical and computational methodologies for their characterization. This document aims to be a comprehensive resource, blending theoretical foundations with practical, field-proven insights to empower the rational design of pyrazole-containing molecules.

The Phenomenon of Annular Tautomerism in Pyrazoles

Tautomerism describes the mobile equilibrium between two or more readily interconvertible structural isomers.[3] In unsymmetrically substituted pyrazoles, the most prevalent form is annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[4] This results in two distinct tautomers, often designated as the 1H- and 2H-forms, which can exhibit significantly different properties. The energy barrier for this interconversion is typically low, allowing for the coexistence of both forms in equilibrium.[3]

The proton exchange is not an intramolecular process but rather an intermolecular one, often mediated by solvent molecules.[4] This dynamic nature can complicate structural elucidation and reactivity prediction, as the observed properties may be an average of the contributing tautomers.[4] Understanding and controlling this equilibrium is paramount for harnessing the full potential of pyrazole scaffolds in various applications.

Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several intrinsic and extrinsic factors. A thorough understanding of these influences is critical for predicting and manipulating the tautomeric preference of a given pyrazole derivative.

Electronic and Steric Effects of Substituents

The nature of the substituents at the C3 and C5 positions plays a pivotal role in determining the relative stability of the tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize the adjacent nitrogen atoms through inductive and resonance effects.[2]

  • Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or carbonyl groups, tend to favor the tautomer where the proton is located on the nitrogen atom further away from the substituent. This can be attributed to the minimization of unfavorable electrostatic interactions.[2]

  • Electron-Donating Groups (EDGs): Conversely, EDGs like amino or alkoxy groups generally favor the tautomer where the proton is on the adjacent nitrogen atom, as they can donate electron density to the ring and stabilize the protonated nitrogen.[2]

  • Steric Hindrance: Bulky substituents can influence the tautomeric equilibrium by sterically hindering the approach of solvent molecules required for the intermolecular proton transfer or by creating unfavorable steric clashes in one tautomeric form over the other.[4]

The Influence of the Medium: Solvent Effects

The solvent environment has a profound impact on the tautomeric equilibrium.[4] The polarity and hydrogen-bonding capabilities of the solvent can selectively stabilize one tautomer over the other.

  • Polar Solvents: Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions.[4] An increase in solvent polarity can lead to an increase in the stability of both tautomers, but the effect may be more pronounced for the one with a larger dipole moment.[4]

  • Protic vs. Aprotic Solvents: Protic solvents can actively participate in the intermolecular proton transfer, facilitating the tautomeric interconversion.[4] Dipolar aprotic solvents, on the other hand, can help to slow down the interconversion rate, which is particularly useful in NMR studies.[4]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can form intermolecular hydrogen bonds with the pyrazole nitrogen atoms, influencing the electron density and thus the position of the equilibrium.[5]

Physical State: Solution vs. Solid Phase

The tautomeric preference of a pyrazole can differ significantly between the solution and solid states. In solution, the molecule is subject to the dynamic influences of the solvent, as discussed above. In the solid state, the tautomeric form is "frozen" in a specific conformation dictated by crystal packing forces and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.[6] X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state.[7]

Temperature

Temperature can also affect the tautomeric equilibrium. According to the principles of thermodynamics, a change in temperature will shift the equilibrium in the direction that absorbs or releases heat. Low-temperature studies are often employed to slow down the rate of tautomeric interconversion, allowing for the observation of individual tautomers by techniques like NMR spectroscopy.[4]

Methodologies for the Characterization of Pyrazole Tautomers

A multi-pronged approach combining spectroscopic, crystallographic, and computational techniques is often necessary for the comprehensive characterization of pyrazole tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and frequently used technique for studying tautomerism in solution.[4] Both proton (¹H) and carbon-¹³ (¹³C) NMR can provide valuable information; however, rapid tautomeric interconversion on the NMR timescale can lead to averaged signals, making interpretation challenging.[4]

Protocol for Low-Temperature NMR Analysis:

  • Sample Preparation: Dissolve the pyrazole derivative in a suitable deuterated solvent that has a low freezing point (e.g., DMSO-d₆, CD₂Cl₂, or THF-d₈).

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature to observe the initial state of the equilibrium.

  • Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Spectral Acquisition at Each Temperature: Acquire spectra at each temperature point, paying close attention to changes in chemical shifts, signal broadening, and the appearance of new signals.

  • Data Analysis: Analyze the spectra to identify the coalescence temperature, where the signals from the individual tautomers begin to merge. Below this temperature, distinct signals for each tautomer may be resolved, allowing for their individual assignment and the determination of the equilibrium constant.

The Power of ¹⁵N NMR:

¹⁵N NMR is a particularly insightful technique for studying pyrazole tautomerism. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment.[2] The "pyrrole-like" nitrogen (N-H) and the "pyridine-like" nitrogen (=N-) have distinct and well-separated ¹⁵N chemical shifts, allowing for the unambiguous identification of the major tautomer in solution.[7]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[7] By precisely locating the positions of all atoms, including the hydrogen atom on the pyrazole ring, the exact tautomeric structure can be determined. This information is invaluable for understanding the intrinsic preferences of the molecule in the absence of solvent effects and for validating computational predictions.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying pyrazole tautomerism.[4] These methods can accurately predict the relative energies and stabilities of the different tautomers in the gas phase and in solution (using solvation models).

Typical Computational Workflow:

  • Structure Generation: Build the 3D structures of all possible tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G**).[4]

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Energy Calculation: Compute the single-point energies of the optimized structures to determine their relative stabilities.

  • Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model (e.g., PCM or SMD) to calculate the energies in the desired solvent.

Implications in Drug Discovery and Materials Science

The tautomeric state of a pyrazole derivative has profound consequences for its biological activity and material properties.

  • Drug-Receptor Interactions: The two tautomers of a pyrazole-containing drug molecule will have different hydrogen bond donor-acceptor patterns and overall shapes. This can lead to significant differences in their binding affinities and selectivities for a biological target.[2]

  • Physicochemical Properties: Tautomerism influences key physicochemical properties such as pKa, lipophilicity (logP), and solubility, all of which are critical for drug absorption, distribution, metabolism, and excretion (ADME).[2]

  • Reactivity and Synthesis: The presence of multiple tautomers can lead to a mixture of products in chemical reactions, complicating synthetic strategies.[3] Understanding the dominant tautomer under specific reaction conditions is essential for achieving the desired regioselectivity.[3]

  • Material Properties: In materials science, the tautomeric form can affect properties such as crystal packing, photophysical characteristics, and conductivity.

Case Study: Tautomerism of 3(5)-Phenylpyrazole

A classic example is 3(5)-phenylpyrazole. Experimental studies using NMR and X-ray crystallography have shown that in solution, it exists as a mixture of the 3-phenyl and 5-phenyl tautomers, with the 3-phenyl tautomer being the major species.[6] In the solid state, only the 3-phenyl tautomer is observed.[6] This highlights the importance of considering both the solution and solid-state behavior when studying these systems.

Visualizing Tautomeric Equilibrium and Influencing Factors

Tautomerism_Factors cluster_equilibrium Tautomeric Equilibrium cluster_factors Influencing Factors Tautomer_A Tautomer A (e.g., 3-substituted) Tautomer_B Tautomer B (e.g., 5-substituted) Tautomer_A->Tautomer_B Proton Transfer Substituents Substituents (Electronic & Steric) Substituents->Tautomer_A Stabilizes/Destabilizes Solvent Solvent (Polarity, H-bonding) Solvent->Tautomer_A Influences Ratio Temperature Temperature Temperature->Tautomer_A Shifts Equilibrium Physical_State Physical State (Solution vs. Solid) Physical_State->Tautomer_A Determines Form

Caption: Factors influencing the tautomeric equilibrium of unsymmetrically substituted pyrazoles.

Experimental Workflow for Tautomer Characterization

Tautomer_Characterization_Workflow start Unsubstituted Pyrazole nmr NMR Spectroscopy (Room & Low Temp, ¹H, ¹³C, ¹⁵N) start->nmr In Solution xray X-ray Crystallography start->xray In Solid State comp Computational Modeling (DFT) start->comp Theoretical Prediction analysis Data Analysis & Integration nmr->analysis xray->analysis comp->analysis conclusion Tautomer Ratio & Dominant Form analysis->conclusion

Caption: A typical workflow for the characterization of pyrazole tautomers.

Conclusion

The tautomerism of unsymmetrically substituted pyrazoles is a multifaceted phenomenon with far-reaching implications. For researchers in drug discovery and materials science, a deep understanding of the principles governing tautomeric equilibrium is not merely academic but a practical necessity for rational molecular design. By employing a synergistic combination of advanced spectroscopic, crystallographic, and computational methods, it is possible to unravel the complexities of pyrazole tautomerism and harness this knowledge to create novel molecules with tailored properties and functions. This guide has provided a comprehensive overview of the core concepts and methodologies, serving as a valuable resource for navigating this dynamic area of chemical science.

References

  • Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]

  • Claramunt, R. M., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1739-1744.
  • Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Berger, S., et al. (2016). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 21(11), 1569. [Link]

  • Jarończyk, M., Dobrowolski, J. C., & Mazurek, A. P. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules, 26(16), 4975. [Link]

  • Schwärzer, D., et al. (2018). Chemoenzymatic Pyrazole Derivatization: Combining Promiscuous Methyltransferases with in Situ Co-substrate Recycling.
  • Berger, S., et al. (2016). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Center for Biotechnology Information. [Link]

  • Kráľová, K., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 752-760. [Link]

  • El-Baih, F. E. M., et al. (2010). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 41(25).

Sources

Methodological & Application

Synthesis protocols for 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride

Introduction

N-substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, valued for their diverse biological activities and applications as energetic materials.[1][2][3] Specifically, the incorporation of a nitro group onto the pyrazole ring significantly influences the molecule's electronic properties and potential applications, while the N-alkyl side chain provides a vector for modulating solubility, bioavailability, and target binding.[4] This document, prepared for researchers in drug development and synthetic chemistry, provides a comprehensive, field-proven protocol for the synthesis of this compound, a key intermediate for further functionalization.

The synthetic strategy is rooted in fundamental principles of heterocyclic chemistry, beginning with the regioselective N-alkylation of the 3-nitropyrazole core, followed by a deprotection step to unmask the primary amine and form the stable hydrochloride salt. This guide emphasizes not just the procedural steps but the underlying chemical logic, ensuring both reproducibility and a deep understanding of the reaction mechanism.

Overall Synthetic Strategy

The synthesis is designed as a robust two-step process starting from the commercially available or readily synthesized 3-nitropyrazole.

  • Step 1: N-Alkylation with a Protected Aminoethyl Group: To prevent the nucleophilic amino group from interfering with the alkylation reaction, a protected form of 2-aminoethylamine is used. We will utilize tert-butyl (2-bromoethyl)carbamate, which allows for a clean alkylation reaction. The N-alkylation of an unsymmetrical pyrazole like 3-nitropyrazole can potentially yield two regioisomers. However, the reaction generally favors alkylation at the sterically less hindered nitrogen atom (N1).[2][5]

  • Step 2: Deprotection and Hydrochloride Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions. By using hydrochloric acid for this step, the primary amine is liberated and immediately protonated to form the desired hydrochloride salt, which often aids in purification via precipitation.[6]

The complete reaction pathway is illustrated below.

R1 3-Nitropyrazole S1 Step 1: N-Alkylation (K2CO3, Acetonitrile) R1->S1 R2 tert-Butyl (2-bromoethyl)carbamate R2->S1 R3 HCl S2 Step 2: Deprotection & Salt Formation R3->S2 I1 1-(2-((tert-Butoxycarbonyl)amino)ethyl) -3-nitro-1H-pyrazole I1->S2 P1 1-(2-Aminoethyl)-3-nitro -1H-pyrazole Hydrochloride S1->I1 S2->P1

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-3-nitro-1H-pyrazole

This initial step involves the crucial N-alkylation of the pyrazole ring. The choice of a moderate base like potassium carbonate and a polar aprotic solvent like acetonitrile is key to achieving good yields while minimizing side reactions.

Experimental Protocol: Step 1
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitropyrazole (5.65 g, 50 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (100 mL) followed by anhydrous potassium carbonate (10.35 g, 75 mmol, 1.5 eq).

  • Alkylation: Stir the suspension vigorously. Add tert-butyl (2-bromoethyl)carbamate (12.3 g, 55 mmol, 1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting 3-nitropyrazole should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude oil or solid. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to isolate the pure N-alkylated product. The product is expected to be a pale yellow solid or oil.

Causality and Self-Validation
  • Why potassium carbonate? It is a sufficiently strong base to deprotonate the pyrazole N-H, but mild enough to avoid promoting elimination reactions with the bromo-functionalized reactant.

  • Why acetonitrile? Its polarity is ideal for dissolving the reactants and its boiling point allows for a convenient reaction temperature to drive the Sₙ2 reaction forward.

  • Trustworthiness: The reaction is monitored by TLC, providing a clear endpoint. The final purification by column chromatography ensures the isolation of a high-purity intermediate, which is critical for the success of the subsequent step. The structure should be confirmed by ¹H NMR, observing the appearance of new signals corresponding to the aminoethyl side chain and the disappearance of the broad N-H proton signal.

Part 2: Synthesis of this compound

This final step removes the Boc protecting group and simultaneously forms the hydrochloride salt, which often improves the compound's crystallinity and stability.

Experimental Protocol: Step 2
  • Dissolution: Dissolve the purified 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-nitro-1H-pyrazole (from Step 1, ~50 mmol theoretical) in methanol (50 mL) in a 250 mL round-bottom flask.

  • Acidification: Cool the solution in an ice bath (0°C). Slowly add a 4 M solution of HCl in 1,4-dioxane (50 mL, 200 mmol, 4 eq) with stirring. Alternatively, bubble HCl gas through the cooled methanolic solution until saturation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. A precipitate is expected to form during this time.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Purification: If no precipitate forms or if further purification is needed, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., methanol/ether or ethanol/ether) to yield the pure hydrochloride salt.

  • Drying: Dry the final product under vacuum to obtain a white to off-white crystalline solid.

Quantitative Data Summary
ReagentStepMolar Mass ( g/mol )Amount (mmol)Equivalents
3-Nitropyrazole1113.08501.0
tert-Butyl (2-bromoethyl)carbamate1224.09551.1
Potassium Carbonate1138.21751.5
Boc-protected Intermediate2256.26~501.0
4 M HCl in Dioxane236.462004.0

Experimental Workflow Visualization

cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection s1_start Combine 3-Nitropyrazole, K2CO3, and Acetonitrile s1_add Add tert-Butyl (2-bromoethyl)carbamate s1_start->s1_add s1_reflux Reflux for 12-18h (Monitor by TLC) s1_add->s1_reflux s1_filter Cool and Filter Inorganic Salts s1_reflux->s1_filter s1_concentrate Concentrate Filtrate s1_filter->s1_concentrate s1_purify Purify by Column Chromatography s1_concentrate->s1_purify s1_end Isolated Boc-Protected Intermediate s1_purify->s1_end s2_start Dissolve Intermediate in Methanol s1_end->s2_start Proceed to next step s2_cool Cool to 0°C s2_start->s2_cool s2_add_hcl Add 4M HCl in Dioxane s2_cool->s2_add_hcl s2_stir Stir at RT for 4-6h s2_add_hcl->s2_stir s2_isolate Isolate Precipitate by Filtration s2_stir->s2_isolate s2_wash Wash with Cold Diethyl Ether s2_isolate->s2_wash s2_dry Dry Under Vacuum s2_wash->s2_dry s2_end Final Product: Hydrochloride Salt s2_dry->s2_end

Sources

The Versatile Synthon: Application Notes and Protocols for 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives are integral to numerous FDA-approved drugs, demonstrating activities that span anti-inflammatory, anti-cancer, and anti-infective agents.[3][4] Within this important class of heterocycles, 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride emerges as a particularly valuable and versatile building block.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond a simple recitation of procedures to delve into the chemical rationale behind its applications, offering detailed, field-tested protocols for its derivatization. The presence of three distinct functional handles—a primary aliphatic amine, an electron-withdrawing nitro group, and the pyrazole core itself—provides a rich platform for chemical diversification, enabling access to novel chemical entities for drug discovery and materials science.

Key Chemical Features and Strategic Reactivity

The synthetic potential of this compound is rooted in the orthogonal reactivity of its functional groups.

  • The Aminoethyl Side Chain: The primary amine at the terminus of the ethyl group is a potent nucleophile, readily participating in a wide range of reactions such as acylation, alkylation, sulfonylation, and reductive amination. This allows for the straightforward introduction of diverse substituents to probe structure-activity relationships (SAR).

  • The Nitro Group: The nitro group at the 3-position is a strong electron-withdrawing group, which influences the electronics of the pyrazole ring. Crucially, it can be chemically reduced to a primary aromatic amine, unveiling a new site for derivatization and enabling the synthesis of di-functionalized pyrazole derivatives.

  • The Pyrazole Core: The pyrazole ring itself is a stable aromatic system. The substituents at the 1 and 3 positions direct the regiochemistry of further reactions on the ring, should they be desired.

These distinct reactive sites can be addressed sequentially or in concert to generate a library of complex molecules from a single, readily available starting material.

Application Note 1: Synthesis of N-Acylated Derivatives as Bioactive Scaffolds

Rationale and Mechanistic Insight:

Acylation of the primary amine is a fundamental transformation in medicinal chemistry. The resulting amide bond is generally stable to metabolic degradation, and the nature of the acyl group can significantly impact the pharmacological properties of the parent molecule by introducing new hydrogen bonding interactions, altering lipophilicity, and occupying different regions of a target's binding pocket. The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride), followed by elimination of a leaving group.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the acylation of this compound with an acid chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and suspend it in anhydrous DCM (10 mL per mmol of substrate).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension. The hydrochloride salt will react with the base to liberate the free amine.

  • Acylation: While maintaining the temperature at 0 °C, add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-acylated derivative.

Data Presentation: Representative N-Acylated Derivatives

Acylating AgentR GroupExpected Product NamePotential Application Area
Acetyl chloride-CH₃N-(2-(3-nitro-1H-pyrazol-1-yl)ethyl)acetamideFragment for library synthesis
Benzoyl chloride-PhN-(2-(3-nitro-1H-pyrazol-1-yl)ethyl)benzamideCore for kinase inhibitors
4-Chlorobenzoyl chloride-C₆H₄-Cl4-Chloro-N-(2-(3-nitro-1H-pyrazol-1-yl)ethyl)benzamideProbe for SAR studies
Cyclopropanecarbonyl chloride-cPrN-(2-(3-nitro-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamideIntroduction of sp³ character

Visualization of N-Acylation Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start_pyrazole 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride reaction_step 1. Add Base (TEA/DIPEA) in DCM 2. Add Acyl Chloride at 0°C 3. Stir at RT start_pyrazole->reaction_step acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->reaction_step workup_step 1. Quench with NaHCO₃ 2. Extract with DCM 3. Dry and Concentrate reaction_step->workup_step purification_step Column Chromatography or Recrystallization workup_step->purification_step product N-Acylated Pyrazole Derivative purification_step->product

Caption: Workflow for the N-acylation of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole.

Application Note 2: Synthesis of 1-(2-Aminoethyl)-1H-pyrazol-3-amine via Nitro Group Reduction

Rationale and Mechanistic Insight:

The reduction of a nitro group to an amine is a powerful transformation that dramatically alters the electronic properties of the pyrazole ring and introduces a new nucleophilic center. This opens the door to a host of subsequent derivatization reactions, such as sulfonylation, urea formation, or participation in cyclization reactions. Catalytic hydrogenation is a clean and efficient method for this reduction, where dihydrogen is activated on the surface of a metal catalyst (e.g., Palladium on carbon) and subsequently reduces the nitro group.

Experimental Protocol: Reduction of the Nitro Group

Materials:

  • N-acylated 1-(2-aminoethyl)-3-nitro-1H-pyrazole derivative (from Application Note 1)

  • Palladium on carbon (Pd/C), 10 wt% (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the N-acylated 3-nitropyrazole derivative (1.0 eq) in methanol (20 mL per mmol of substrate) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the 3-aminopyrazole derivative, which can often be used in the next step without further purification.

Visualization of Nitro Reduction Pathway

G start_nitro N-Acylated 3-Nitro-pyrazole reagents H₂, 10% Pd/C MeOH, RT start_nitro->reagents product_amino N-Acylated 3-Amino-pyrazole reagents->product_amino derivatization Further Derivatization (e.g., Sulfonylation, Urea formation) product_amino->derivatization

Caption: Synthetic pathway from a 3-nitropyrazole to a 3-aminopyrazole.

Application Note 3: Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Scaffolds

Rationale and Mechanistic Insight:

Fused heterocyclic systems are of great interest in drug discovery as they often exhibit high affinity and selectivity for biological targets due to their rigid conformations. The 3-aminopyrazole derivatives synthesized in the previous step are excellent precursors for the synthesis of fused pyrazolo[1,5-a]pyrimidines. The reaction with a 1,3-dicarbonyl compound, such as acetylacetone, proceeds through a condensation mechanism, followed by an intramolecular cyclization and dehydration to form the aromatic fused ring system.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine

Materials:

  • 1-(2-Aminoethyl)-1H-pyrazol-3-amine derivative (from Application Note 2)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.2 eq)

  • Acetic acid or a catalytic amount of p-toluenesulfonic acid (p-TsOH)

  • Ethanol (EtOH) or Acetic Acid as solvent

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-aminopyrazole derivative (1.0 eq) in glacial acetic acid (10 mL per mmol of substrate).

  • Reagent Addition: Add the 1,3-dicarbonyl compound (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 120 °C) for 4-12 hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will often form.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure pyrazolo[1,5-a]pyrimidine.

Visualization of Fused Ring Synthesis

G start_amino_pyrazole 3-Amino-pyrazole Derivative conditions Acetic Acid Reflux start_amino_pyrazole->conditions dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->conditions product_fused Pyrazolo[1,5-a]pyrimidine conditions->product_fused

Caption: Cyclization to form a pyrazolo[1,5-a]pyrimidine scaffold.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its strategically placed functional groups allow for a wide range of chemical transformations, providing access to diverse libraries of compounds. The protocols and applications detailed in this guide serve as a starting point for researchers and scientists in drug development and materials science to harness the full potential of this valuable synthon. The ability to readily synthesize N-acylated derivatives, perform selective nitro group reductions, and construct complex fused heterocyclic systems underscores its importance in the pursuit of novel chemical entities with tailored properties.

References

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2023). Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II". Molecules, 28(15), 5867. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][5][6]triazin-7(6H). National Institutes of Health. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Examples of bioactive compounds and drugs incorporating the pyrazolin‐5‐one heterocycle. ResearchGate. [Link]

  • Building Blocks for Drug Discovery: Unveiling Novel 1,4-dihydroindeno[1,2-c] pyrazoles. ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

Sources

The Strategic Role of Nitropyrazoles as Intermediates in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitropyrazoles are pivotal intermediates in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs). Their inherent reactivity, governed by the electron-withdrawing nature of the nitro group and the unique chemistry of the pyrazole ring, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the use of nitropyrazoles in pharmaceutical synthesis, focusing on key reaction pathways and their application in the manufacturing of blockbuster drugs. Detailed protocols, mechanistic insights, and comparative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage these versatile building blocks.

Introduction: The Versatility of the Nitropyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous blockbuster drugs.[1] The introduction of a nitro group onto this five-membered heterocycle dramatically influences its chemical properties, creating a versatile intermediate for further functionalization. The potent electron-withdrawing effect of the nitro group deactivates the pyrazole ring towards electrophilic substitution while activating it for nucleophilic attack. More importantly, the nitro group itself is a key functional handle, readily reduced to an amino group, which then serves as a nucleophilic center for subsequent bond-forming reactions.[2][3]

This dual reactivity makes nitropyrazoles ideal strategic intermediates. The synthesis of a nitropyrazole allows for the early-stage introduction of a latent amino group, which can be unmasked at a later, more convenient step in a complex synthetic sequence. This approach is central to the synthesis of several commercially significant pharmaceuticals.

Core Application: Synthesis of 4-Aminopyrazole Derivatives

The most common and critical application of nitropyrazoles in pharmaceutical synthesis is their role as precursors to 4-aminopyrazoles. This transformation is typically achieved through the reduction of a 4-nitropyrazole intermediate. The resulting 4-aminopyrazole is a key building block in the synthesis of drugs such as the erectile dysfunction medication Sildenafil.[4]

Workflow for 4-Aminopyrazole Synthesis via Nitration and Reduction

The general workflow involves two key steps: the regioselective nitration of a pyrazole derivative, followed by the reduction of the nitro group.

Workflow for 4-Aminopyrazole Synthesis Pyrazole Pyrazole Precursor Nitration Nitration (e.g., HNO₃/H₂SO₄) Pyrazole->Nitration Step 1 Nitropyrazole 4-Nitropyrazole Intermediate Nitration->Nitropyrazole Reduction Reduction (e.g., Catalytic Hydrogenation) Nitropyrazole->Reduction Step 2 Aminopyrazole 4-Aminopyrazole Product Reduction->Aminopyrazole

Caption: General workflow for the synthesis of 4-aminopyrazoles from pyrazole precursors.

Case Study: Synthesis of a Key Sildenafil Intermediate

The synthesis of Sildenafil, a widely recognized treatment for erectile dysfunction, relies on the formation of the intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-carboxamide.[5][6] This intermediate is prepared via the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, followed by reduction of the resulting 4-nitro derivative.

This protocol is based on procedures described for the nitration of similar pyrazole systems, often employing a mixture of nitric and sulfuric acids.[7][8] The use of microreactors has also been shown to improve safety and yield for this potentially high-energy reaction.[9]

Materials:

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid while maintaining the temperature below 10 °C.

  • Once the nitrating mixture has cooled, add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid portion-wise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated product, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, is collected by vacuum filtration.

  • Wash the solid with cold deionized water until the washings are neutral to pH paper.

  • Dry the product under vacuum to yield the 4-nitropyrazole intermediate.

Expert Insight: The control of temperature during the addition of the pyrazole substrate is critical to prevent runaway reactions and the formation of undesired byproducts. The use of a pre-formed nitrating mixture ensures consistent and controlled nitration.

The reduction of the 4-nitro group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.[3][4] Catalytic hydrogenation is often preferred in industrial settings due to cleaner reaction profiles and easier product isolation.

Materials:

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas source

  • Ammonium formate (for transfer hydrogenation, an alternative to H₂ gas)

Procedure (Catalytic Hydrogenation):

  • To a solution of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in ethanol, add a catalytic amount of Pd/C.

  • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases and TLC analysis confirms the disappearance of the starting material.

  • Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Evaporate the solvent under reduced pressure to yield 4-amino-1-methyl-3-n-propyl-pyrazole-5-carboxamide.

Expert Insight: The choice of solvent can influence the reaction rate and selectivity. Ethanol and ethyl acetate are commonly used. For large-scale production, transfer hydrogenation using a hydrogen donor like ammonium formate can be a safer alternative to handling hydrogen gas.

Reaction Step Key Reagents Typical Conditions Reported Yield Reference(s)
NitrationHNO₃/H₂SO₄0-25 °C, 2-4 h~96%[8]
Reduction (H₂/Pd/C)H₂, Pd/C, EthanolRT, 1-4 atm H₂High[3]
Reduction (SnCl₂)SnCl₂·2H₂O, EthanolRefluxModerate to High[4]

Alternative Pathway: The Thorpe-Ziegler Cyclization

While the nitration-reduction sequence is a dominant strategy, the Thorpe-Ziegler cyclization offers an alternative and convergent approach to synthesizing 4-aminopyrazoles.[2][10] This method involves the intramolecular cyclization of a dinitrile, providing a powerful tool for constructing the pyrazole ring with the amino group already in place.

Workflow for Thorpe-Ziegler Synthesis of 4-Aminopyrazoles

This pathway typically starts from a hydrazone, which is then alkylated and cyclized.

Thorpe-Ziegler Workflow Hydrazone Dicyanohydrazone Alkylation Alkylation (e.g., Methyl Bromoacetate, K₂CO₃) Hydrazone->Alkylation Step 1 Intermediate Alkylated Intermediate Alkylation->Intermediate Cyclization Thorpe-Ziegler Cyclization (Base) Intermediate->Cyclization Step 2 Aminopyrazole 4-Aminopyrazole Product Cyclization->Aminopyrazole

Caption: Workflow for the Thorpe-Ziegler synthesis of 4-aminopyrazoles.

Protocol 3: Representative Thorpe-Ziegler Synthesis of a 4-Aminopyrazole

This protocol is a generalized procedure based on reported methods for the synthesis of various 4-aminopyrazole derivatives.[11][12]

Materials:

  • Aryl dicyanohydrazone

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the aryl dicyanohydrazone in DMF, add potassium carbonate and methyl bromoacetate.

  • Heat the reaction mixture at 90-100 °C for 5-7 hours. The reaction can be monitored by TLC. (Microwave irradiation can significantly reduce the reaction time).

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry to afford the 4-aminopyrazole product.

Expert Insight: The choice of base and solvent is crucial for the efficiency of the Thorpe-Ziegler cyclization. Anhydrous conditions are generally preferred to avoid hydrolysis of the nitrile groups. Microwave-assisted heating has been shown to dramatically accelerate this reaction, improving yields and reducing by-product formation.[11]

Nitropyrazoles in the Synthesis of COX-2 Inhibitors: The Case of Celecoxib

While the previous examples focused on the nitro group as a precursor to an amine, the pyrazole ring itself, often constructed from non-pyrazole precursors, is central to another class of blockbuster drugs: the COX-2 inhibitors. The synthesis of Celecoxib, a widely used non-steroidal anti-inflammatory drug (NSAID), involves the formation of a pyrazole ring through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. Although this pathway does not involve a nitropyrazole intermediate directly, it highlights the importance of the pyrazole scaffold in pharmaceuticals.

Workflow for Celecoxib Synthesis

The synthesis of Celecoxib is a two-step process involving a Claisen condensation followed by a cyclocondensation reaction.

Celecoxib Synthesis Workflow Acetophenone 4-Methylacetophenone Claisen Claisen Condensation Acetophenone->Claisen Ester Ethyl Trifluoroacetate Ester->Claisen Diketone 1,3-Diketone Intermediate Claisen->Diketone Cyclization Cyclocondensation Diketone->Cyclization Hydrazine 4-Sulfonamidophenyl- hydrazine Hydrazine->Cyclization Celecoxib Celecoxib Cyclization->Celecoxib

Caption: Synthetic workflow for the preparation of Celecoxib.

Protocol 4: Synthesis of Celecoxib

This protocol is based on the well-established synthesis of Celecoxib.

Step 1: Claisen Condensation

Materials:

  • 4'-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide

  • Toluene

  • Aqueous hydrochloric acid

Procedure:

  • Dissolve 4'-methylacetophenone in toluene.

  • Add sodium methoxide, followed by the slow addition of ethyl trifluoroacetate at 25-30 °C.

  • Heat the reaction mixture to 55-60 °C and stir for 4 hours.

  • Cool the reaction and wash with 10% aqueous hydrochloric acid.

  • Separate the organic layer and concentrate under reduced pressure to obtain 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

Step 2: Cyclocondensation

Materials:

  • 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • Triethylamine

  • Methanol

Procedure:

  • Dissolve the 1,3-dione from Step 1 in methanol.

  • Add 4-hydrazinobenzenesulfonamide hydrochloride and triethylamine.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with a mixture of methanol and water, and dry to yield Celecoxib.

Parameter Method A Method B
Solvent (Step 2) EthanolToluene
Reaction Time (Step 2) 17-20 hours4-6 hours
Overall Yield ~60-70%~80-90%
Reference [2][2]

Conclusion

Nitropyrazoles are undeniably crucial intermediates in the landscape of pharmaceutical synthesis. Their utility primarily stems from the facile conversion of the nitro group into a versatile amino functionality, a transformation that is a cornerstone in the synthesis of numerous APIs, including Sildenafil. Furthermore, alternative synthetic strategies, such as the Thorpe-Ziegler cyclization, provide convergent and efficient routes to the vital 4-aminopyrazole core. The continued exploration of the chemistry of nitropyrazoles and their derivatives will undoubtedly lead to the development of novel and more efficient synthetic pathways to life-saving medicines.

References

  • Al-Sheikh, M. A. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-544. Available at: [Link]

  • Busca, P., et al. (2014). Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of pyrazole-based polycyclic scaffolds. Organic & Biomolecular Chemistry, 12(43), 8754-8763. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • ResearchGate. (n.d.). Optimization of the Thorpe-Ziegler cyclization. Available at: [Link]

  • Google Patents. (n.d.). Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
  • ACS Publications. (2024). An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • Google Patents. (n.d.). Process for preparation of pyrazolo-(4,3-d)pyrimidin-7-ones and intermediates thereof.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Available at: [Link]

  • ResearchGate. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Available at: [Link]

  • ResearchGate. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Available at: [Link]

  • Thieme E-Books & E-Journals. (n.d.). A Practical Approach of Continuous Processing to High Energetic Nitration Reactions in Microreactors. Available at: [Link]

  • SciSpace. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Available at: [Link]

  • Google Patents. (n.d.). Process for preparation of pyrazolo[4,3-d]pyrimidin ...
  • AOAC International. (n.d.). SMPR 2014_010.indd. Available at: [Link]

  • PMC. (2014). Continuous flow nitration in miniaturized devices. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Available at: [Link]

  • Google Patents. (n.d.). Method of preparation of sildenafil.
  • UKEssays.com. (2018). A Synthesis of Sildenafil. Available at: [Link]

  • Technical Disclosure Commons. (2024). NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Available at: [Link]

  • Google Patents. (n.d.). United States Patent (19). Available at: [Link]

  • Wiley Online Library. (n.d.). Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles. Available at: [Link]

  • PMC. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

  • ACS Publications. (2026). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. Available at: [Link]

  • Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Available at: [Link]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Antibacterial Potential of Nitropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pressing Need for Novel Antibacterial Agents

The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health, ushering in a post-antibiotic era where common infections could once again become lethal.[1] This escalating crisis necessitates the urgent discovery and development of new classes of antimicrobial agents that can circumvent existing resistance mechanisms. Among the promising scaffolds in medicinal chemistry, pyrazole derivatives have garnered considerable attention for their broad spectrum of pharmacological activities, including potent antibacterial effects against drug-resistant pathogens.[1][2][3] This guide focuses on a specific subclass, nitropyrazole derivatives, exploring their potential as a new frontier in the fight against bacterial infections. The introduction of a nitro group, a strong electron-withdrawing moiety, can significantly modulate the electronic properties and biological activity of the pyrazole core, making these compounds a compelling subject of investigation.[4][5]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only the theoretical underpinning for the antibacterial applications of nitropyrazole derivatives but also detailed, field-proven protocols for their synthesis, characterization, and evaluation. The methodologies described herein are designed to be robust and reproducible, enabling a thorough assessment of this promising class of compounds.

The Scientific Rationale: Why Nitropyrazoles?

The pyrazole nucleus, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in drug design due to its unique chemical properties.[6] The incorporation of a nitro group onto the pyrazole ring or an associated substituent can enhance its antibacterial activity through several potential mechanisms:

  • Bio-reduction and Generation of Reactive Species: A widely accepted mechanism for nitroaromatic compounds involves the intracellular reduction of the nitro group by bacterial nitroreductases.[4] This process generates cytotoxic intermediates, such as nitroso and hydroxylamine species, which can induce significant damage to bacterial DNA, proteins, and other critical cellular components, ultimately leading to cell death.[4]

  • Inhibition of Key Bacterial Enzymes: Certain pyrazole derivatives have been shown to target and inhibit essential bacterial enzymes that are absent in eukaryotes, offering a degree of selective toxicity. These targets include DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and repair.[1] Molecular docking studies have suggested that the pyrazole scaffold can fit into the active sites of these enzymes, disrupting their function.[1]

  • Disruption of the Bacterial Cell Wall: Some pyrazole-based compounds have been reported to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[7] This disruption can lead to loss of cell integrity and lysis, particularly in Gram-positive bacteria which possess a thick peptidoglycan layer.[7]

The following diagram illustrates a generalized workflow for the investigation of novel nitropyrazole derivatives as potential antibacterial agents.

Antibacterial Drug Discovery Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Advanced Evaluation Synthesis Synthesis of Nitropyrazole Derivatives Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization MIC Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC Pure Compounds MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Toxicity Cytotoxicity Assay (e.g., on HaCaT cells) MBC->Toxicity Promising Candidates MoA Mechanism of Action Studies Toxicity->MoA SAR Structure-Activity Relationship (SAR) Analysis MoA->SAR

Caption: A generalized workflow for the discovery and evaluation of nitropyrazole antibacterial agents.

Synthesis of Nitropyrazole Derivatives: A General Protocol

The synthesis of nitropyrazole derivatives can be achieved through various established organic chemistry reactions. A common approach involves the cyclization of a suitably substituted chalcone with a hydrazine derivative.[8] The following is a generalized protocol that can be adapted based on the specific target molecule.

Protocol 2.1: Synthesis of a Chalcone Precursor
  • Reactant Preparation: In a round-bottom flask, dissolve an appropriate acetophenone derivative (1 equivalent) in ethanol.

  • Aldehyde Addition: To this solution, add a substituted benzaldehyde, such as 4-nitrobenzaldehyde (1 equivalent).

  • Catalysis: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for several hours until a precipitate forms. The progress of the reaction can be monitored by Thin Layer Chromatography (TTC).

  • Isolation and Purification: Filter the solid product, wash it with cold ethanol, and recrystallize from a suitable solvent to obtain the pure chalcone.

Protocol 2.2: Cyclization to Form the Nitropyrazoline
  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid or ethanol.

  • Hydrazine Addition: Add phenylhydrazine or hydrazine hydrate (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired nitropyrazoline derivative.

Note: The characterization of the synthesized compounds is a critical step. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS) should be employed to confirm the structure and purity of the final products.[2][3][9]

In Vitro Antibacterial Activity Assessment

The initial evaluation of the antibacterial potential of the synthesized nitropyrazole derivatives is performed using standardized in vitro assays to determine their bacteriostatic and bactericidal activities.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used and reliable technique.

  • Bacterial Strain Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Compound Preparation: Prepare a stock solution of the nitropyrazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). If using a solvent like DMSO, include a solvent control to ensure it does not inhibit bacterial growth at the concentrations used.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

The following diagram outlines the workflow for determining MIC and MBC.

MIC_MBC_Workflow Start Prepare Bacterial Inoculum and Compound Stock Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Start->Serial_Dilution Inoculate Inoculate with Bacterial Suspension Serial_Dilution->Inoculate Incubate_MIC Incubate at 37°C for 18-24h Inoculate->Incubate_MIC Read_MIC Determine MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Subculture Subculture from wells with no visible growth Read_MIC->Subculture Plate Plate on Agar Medium Subculture->Plate Incubate_MBC Incubate at 37°C for 18-24h Plate->Incubate_MBC Read_MBC Determine MBC (Lowest concentration with no growth on plate) Incubate_MBC->Read_MBC End Report MIC & MBC Values Read_MBC->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Structure-Activity Relationship (SAR) and Data Interpretation

A systematic investigation of the structure-activity relationship is crucial for optimizing the antibacterial potency of nitropyrazole derivatives. This involves synthesizing and testing a library of analogs with variations in:

  • Position of the Nitro Group: The location of the nitro group on the pyrazole ring or on a phenyl substituent can significantly impact activity.

  • Substituents on the Phenyl Rings: The presence of other electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile of the molecule.[10]

  • Nature of the Substituent at the N1 Position of the Pyrazole Ring: Different groups at this position can influence the overall lipophilicity and target-binding affinity.

The antibacterial activity data should be compiled into a clear and concise table for easy comparison.

Table 1: Example of Antibacterial Activity Data for Nitropyrazole Derivatives

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
NP-01H4-NO₂816
NP-024-Cl4-NO₂48
NP-034-OCH₃4-NO₂1632
Ciprofloxacin--10.5

This is an illustrative table. Actual values will vary based on the specific compounds and bacterial strains tested.

Cytotoxicity Assessment: Ensuring Selective Toxicity

A critical aspect of antibacterial drug development is ensuring that the compounds are selectively toxic to bacteria while exhibiting minimal toxicity to human cells. A common method for assessing cytotoxicity is the MTT assay using a human cell line such as HaCaT (human keratinocytes).[11]

Protocol 5.1: MTT Cytotoxicity Assay
  • Cell Culture: Culture HaCaT cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the nitropyrazole derivatives in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

A high IC₅₀ value for a human cell line and a low MIC value against bacteria indicate good selectivity.

Concluding Remarks and Future Directions

Nitropyrazole derivatives represent a promising class of compounds with the potential to be developed into novel antibacterial agents. Their straightforward synthesis, coupled with multiple potential mechanisms of action, makes them an attractive area for further research. Future investigations should focus on:

  • In-depth Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the performance of lead compounds in animal models of infection.

  • Lead Optimization: Further refining the chemical structure to enhance potency, improve the safety profile, and overcome potential resistance mechanisms.

By following the rigorous protocols outlined in this guide, researchers can systematically explore the antibacterial potential of nitropyrazole derivatives and contribute to the development of the next generation of antibiotics.

References

  • Bansal, S., & Singh, R. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 343-366. [Link]

  • Gomha, S. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(12), 3108. [Link]

  • Vaskevych, A. I., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7859-7872. [Link]

  • Cardoso-Ortiz, J., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1279-1293. [Link]

  • Al-Romaigh, F. A., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry, 2020, 8875385. [Link]

  • El-Sawy, E. R., et al. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 18(11), 13866-13885. [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2(3), 18-27. [Link]

  • Gallo, E., et al. (2022). Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative. Biomedicines, 10(7), 1607. [Link]

  • Gallo, E., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 798. [Link]

  • Sari, Y., et al. (2019). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. AIP Conference Proceedings, 2155(1), 020038. [Link]

  • Singh, P., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazole–Thiazole Derivatives as Potential Broad-Spectrum Agents. Journal of Heterocyclic Chemistry, 2023, 8936017. [Link]

Sources

The Pyrazole Scaffold: A Privileged Motif in the Genesis of Anticancer Therapeutics - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Pyrazole in Oncology

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold" in the design of novel therapeutic agents.[1] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity for diverse substitutions, allow for the fine-tuning of physicochemical properties and target engagement.[2] In the realm of oncology, pyrazole derivatives have demonstrated a remarkable breadth of anticancer activities, targeting a wide array of molecular machinery crucial for tumor growth and survival.[3][4] This guide provides an in-depth exploration of the role of pyrazole compounds in the development of anticancer agents, offering detailed protocols and insights for researchers in the field.

Mechanisms of Action: Targeting the Pillars of Cancer Progression

Pyrazole-based compounds exert their anticancer effects through a variety of mechanisms, often by inhibiting key enzymes and proteins involved in cell signaling, proliferation, and survival.[3]

Kinase Inhibition: A Dominant Paradigm

A significant number of pyrazole derivatives function as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[5]

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrazole-containing compounds have been successfully developed as CDK inhibitors, inducing cell cycle arrest and apoptosis.[6][7] For instance, some pyrazole derivatives have shown potent inhibitory activity against CDK2, a key player in the G1/S phase transition.[7]

  • Receptor Tyrosine Kinases (RTKs): RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) are critical for tumor growth, angiogenesis, and metastasis. Pyrazole-based inhibitors can effectively block the ATP-binding site of these kinases, disrupting downstream signaling pathways.[3][8]

  • Other Key Kinases: The versatility of the pyrazole scaffold has enabled the development of inhibitors for a range of other kinases implicated in cancer, including Akt, and ALK (Anaplastic Lymphoma Kinase).[5] Crizotinib, an FDA-approved drug, is a potent ALK and c-MET inhibitor that contains a pyrazole moiety.[9]

Signaling Pathway: Pyrazole-Based Kinase Inhibitor Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazole_Inhibitor Pyrazole-Based Kinase Inhibitor Pyrazole_Inhibitor->RTK Inhibition

Caption: A simplified signaling pathway illustrating the inhibitory action of pyrazole-based compounds on receptor tyrosine kinases.

Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazole derivatives have been shown to:

  • Inhibit Tubulin Polymerization: Some pyrazoles can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.

  • Induce Apoptosis: Many pyrazole compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.[1]

  • Inhibit COX-2: Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core and has demonstrated anticancer properties by inhibiting the COX-2 enzyme, which is overexpressed in several cancers.[10][11][12]

Application Notes & Protocols

Synthesis of a Pyrazole-Based Kinase Inhibitor Scaffold

This protocol provides a general method for the synthesis of a 1,5-diphenyl-1H-pyrazole-3-carboxamide scaffold, a common core in many kinase inhibitors. This is based on the classical Knorr pyrazole synthesis.[13]

Rationale: The reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is a robust and versatile method for constructing the pyrazole ring.[13] The subsequent amidation is a standard procedure to introduce a key pharmacophoric element for kinase interaction.

Materials:

  • 1,3-Diphenyl-1,3-propanedione

  • Hydrazine hydrate

  • Ethanol

  • Thionyl chloride

  • Ammonia solution

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

  • Pyrazole Ring Formation:

    • In a round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 1,5-diphenyl-1H-pyrazole.

  • Carboxylation (via Vilsmeier-Haack type reaction and oxidation - simplified for this protocol to a precursor for amidation):

    • Note: A more direct carboxylation can be complex. A common synthetic route involves starting with a carboxylated precursor. For this illustrative protocol, we will assume the synthesis of a carboxylic acid derivative for subsequent amidation. A common method involves the reaction of an appropriate pyrazole precursor with a carboxylating agent.

  • Amidation:

    • Suspend the pyrazole-3-carboxylic acid (1 equivalent) in DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0°C and stir for 2 hours at room temperature.

    • Remove the excess thionyl chloride and DCM under reduced pressure.

    • Dissolve the resulting acid chloride in fresh DCM and add it dropwise to a cooled (0°C) concentrated ammonia solution.

    • Stir the mixture vigorously for 1-2 hours.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by silica gel column chromatography to yield the desired 1,5-diphenyl-1H-pyrazole-3-carboxamide.

Experimental Workflow: Synthesis of Pyrazole Scaffold

G Start 1,3-Dicarbonyl + Hydrazine Step1 Pyrazole Ring Formation (Knorr Synthesis) Start->Step1 Intermediate1 Pyrazole Core Step1->Intermediate1 Step2 Amidation Intermediate1->Step2 End Pyrazole-3-Carboxamide (Kinase Inhibitor Scaffold) Step2->End

Caption: A streamlined workflow for the synthesis of a pyrazole-based kinase inhibitor scaffold.

In Vitro Evaluation of Anticancer Activity

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and widely used method for screening the cytotoxic potential of novel compounds.[15]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test pyrazole compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[12]

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[15]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Rationale: Since many pyrazole derivatives target kinases, it is crucial to determine their inhibitory activity against the specific kinase of interest. In vitro kinase assays typically measure the phosphorylation of a substrate by a kinase in the presence of a test compound.[16]

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test pyrazole compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Protocol:

  • Reaction Setup:

    • Prepare serial dilutions of the pyrazole compound in the kinase assay buffer.

    • In a 96-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.[7] The final reaction volume is typically 25-50 µL.

    • Include a "no inhibitor" control and a "no kinase" background control.

  • Incubation:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction and measure the amount of product formed (or substrate consumed) using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent, which terminates the kinase reaction and depletes the remaining ATP.[4]

    • Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Rationale: To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed.[17] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is lost.[19]

Materials:

  • Cancer cell line

  • Test pyrazole compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the pyrazole compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • The cell population will be divided into four quadrants:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Experimental Workflow: In Vitro Evaluation

G Start Synthesized Pyrazole Compound MTT MTT Assay (Cell Viability) Start->MTT Kinase_Assay Kinase Inhibition Assay Start->Kinase_Assay Apoptosis_Assay Annexin V/PI Apoptosis Assay Start->Apoptosis_Assay IC50_Viability Determine IC50 (Cytotoxicity) MTT->IC50_Viability IC50_Kinase Determine IC50 (Target Potency) Kinase_Assay->IC50_Kinase Apoptosis_Quantification Quantify Apoptotic Cell Population Apoptosis_Assay->Apoptosis_Quantification

Caption: Workflow for the in vitro evaluation of a synthesized pyrazole compound.

Data Presentation and Structure-Activity Relationship (SAR)

A systematic analysis of the structure-activity relationship is paramount in optimizing the anticancer potency of pyrazole derivatives.[20] By modifying the substituents at different positions of the pyrazole ring, researchers can enhance target affinity, selectivity, and pharmacokinetic properties.[3][8]

Table 1: Anticancer Activity of Exemplary Pyrazole Derivatives

Compound IDR1R2R3Target KinaseCancer Cell LineIC₅₀ (µM)Reference
PZ-1 PhenylH-CONH₂CDK2MCF-75.2[6]
PZ-2 4-ChlorophenylH-CONH₂CDK2MCF-71.8[6]
PZ-3 PhenylCH₃-CONH₂CDK2MCF-78.5[6]
PZ-4 PhenylH-HVEGFR-2HUVEC10.3[19]
PZ-5 PhenylH-ClVEGFR-2HUVEC2.1[19]
PZ-6 4-FluorophenylH-ClVEGFR-2HUVEC0.8[19]

SAR Insights:

  • Substitution at R1: As seen by comparing PZ-1 and PZ-2 , the introduction of an electron-withdrawing group like chlorine at the para-position of the phenyl ring at R1 can significantly enhance the anticancer activity.

  • Substitution at R2: The presence of a methyl group at R2 in PZ-3 leads to a decrease in activity compared to PZ-1 , suggesting that this position may be sensitive to steric hindrance.

  • Substitution at R3: A comparison of PZ-4 , PZ-5 , and PZ-6 indicates that the presence of a halogen at R3 is beneficial for VEGFR-2 inhibitory activity, with fluorine being more potent than chlorine. The carboxamide group at R3 in the CDK2 inhibitors is likely involved in crucial hydrogen bonding interactions with the kinase hinge region.

Conclusion and Future Perspectives

The pyrazole scaffold has undeniably cemented its position as a cornerstone in the development of novel anticancer agents. Its synthetic tractability and the ability to modulate its properties through substitution make it an attractive starting point for drug discovery campaigns. Future research will likely focus on the development of pyrazole-based PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors to achieve greater potency and selectivity. Furthermore, exploring novel pyrazole-fused heterocyclic systems may unveil new mechanisms of action and overcome existing drug resistance. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of pyrazole chemistry in the ongoing fight against cancer.

References

  • Crizotinib: A novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond. (2011). Journal of Hematology & Oncology. [Link]

  • Annexin V, FITC Apoptosis Detection Kit Technical Manual. (2018). Dojindo Molecular Technologies. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Synthesis method of crizotinib. (2015).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (2024). BMC Chemistry. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2023). Antibiotics. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2016). Molecules. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Advances. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • Preparation, COX-2 Inhibition and Anticancer Activity of Sclerotiorin Derivatives. (2020). Marine Drugs. [Link]

  • Scientists show commonly prescribed painkiller slows cancer growth. (2016). ecancer. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Advances. [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). Current Organic Chemistry. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy. [Link]

Sources

Application Notes & Protocols: A Guide to the N-Alkylation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The N-alkylation of pyrazoles is a cornerstone transformation in synthetic organic chemistry, pivotal to the fields of medicinal chemistry and materials science. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms profoundly influences the molecule's physicochemical properties, biological activity, and therapeutic potential. This guide provides a comprehensive overview of key methodologies for pyrazole N-alkylation, offering detailed experimental protocols and expert insights into reaction mechanisms and the critical challenge of regioselectivity. We will explore classical methods using alkyl halides, delve into the nuances of the Mitsunobu reaction and Michael addition, and touch upon modern advancements that offer improved efficiency and greener reaction profiles. This document is intended for researchers, scientists, and drug development professionals seeking to master this essential synthetic tool.

The Strategic Importance of N-Alkyl Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs such as Celecoxib, Sildenafil, and Crizotinib.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a versatile bioisostere for amides and other aromatic rings, contributing to a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[2][3] The functionalization of the pyrazole core, particularly at the nitrogen atoms, is a critical step in modulating the pharmacological profile of these molecules. N-alkylation directly impacts factors such as solubility, metabolic stability, and binding interactions with biological targets.

However, the N-alkylation of unsymmetrically substituted pyrazoles presents a persistent challenge: controlling the regioselectivity.[4] The two nitrogen atoms (N1 and N2) often exhibit similar nucleophilicity, leading to the formation of a mixture of regioisomers, which can be difficult to separate.[5][6] The choice of synthetic methodology is therefore paramount, not only for achieving high yields but also for directing the alkylation to the desired nitrogen atom.

Foundational Method: N-Alkylation with Alkyl Halides under Basic Conditions

The most traditional and widely employed method for pyrazole N-alkylation involves the deprotonation of the pyrazole N-H with a base, followed by nucleophilic substitution with an electrophile, typically an alkyl halide.[2][7] This approach is valued for its simplicity and the broad availability of starting materials.

Causality and Mechanistic Insight: The reaction proceeds via a two-step mechanism. First, a suitable base abstracts the acidic proton from the pyrazole ring, generating a pyrazolate anion. This anion is a resonance-stabilized nucleophile. In the second step, the pyrazolate anion attacks the alkyl halide in a classic SN2 reaction, displacing the halide and forming the C-N bond.

The regioselectivity of this reaction is a delicate interplay of steric and electronic factors.

  • Steric Effects: Bulky substituents on the pyrazole ring (at positions 3 or 5) will sterically hinder the adjacent nitrogen atom. Consequently, the alkylating agent will preferentially attack the less sterically encumbered nitrogen.[2] Similarly, sterically demanding alkyl halides will also favor the less hindered nitrogen.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring influences the electron density at each nitrogen. However, predicting the outcome based on electronics can be complex.

  • Counter-ion and Solvent: The nature of the base's counter-ion (e.g., Na⁺, K⁺, Cs⁺) and the polarity of the solvent can influence the location of the cation, thereby affecting the nucleophilicity of the two nitrogen atoms and the resulting isomeric ratio.[6]

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Pyrazole Pyrazole (R-Pz-H) Pyrazolate Pyrazolate Anion ([R-Pz]⁻) Pyrazole->Pyrazolate B: Base Base (B:) Protonated_Base Protonated Base (BH⁺) Alkyl_Halide Alkyl Halide (R'-X) N_Alkyl_Pyrazole N-Alkyl Pyrazole (R-Pz-R') Pyrazolate->N_Alkyl_Pyrazole R'-X Halide_Ion Halide Ion (X⁻)

Figure 1: General workflow for N-alkylation with alkyl halides.

Experimental Protocol: General Procedure for N-Alkylation with an Alkyl Halide
  • Preparation: To a solution of the substituted pyrazole (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1-1.5 equiv.). Common bases include NaH, K₂CO₃, or Cs₂CO₃.

  • Activation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation and formation of the pyrazolate salt.

  • Alkylation: Add the alkyl halide (1.0-1.2 equiv.) dropwise to the solution. The reaction may be exothermic.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel flash column chromatography to yield the N-alkylated pyrazole.

ParameterTypical Reagents/ConditionsRationale / E-E-A-T Insights
Base NaH, K₂CO₃, Cs₂CO₃, KOHNaH is a strong, non-nucleophilic base suitable for complete deprotonation. K₂CO₃ and Cs₂CO₃ are milder bases, often used for sensitive substrates.
Solvent DMF, Acetonitrile, THF, DMSOPolar aprotic solvents are preferred as they effectively solvate the cation without interfering with the nucleophile.
Temperature 25 °C to 100 °CTemperature is optimized based on the reactivity of the alkyl halide. Primary halides react at lower temperatures than secondary halides.
Electrophile Alkyl iodides, bromides, chloridesReactivity order: R-I > R-Br > R-Cl. Iodides are most reactive but also more expensive.

The Mitsunobu Reaction: Mild Alkylation with Alcohols

The Mitsunobu reaction provides an elegant and powerful alternative for the N-alkylation of pyrazoles using alcohols as the alkyl source.[7] This reaction proceeds under mild, neutral conditions, making it compatible with a wide range of sensitive functional groups that might not tolerate the basic conditions of traditional alkylation.[8]

Causality and Mechanistic Insight: The reaction is a dehydration-condensation process mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9] The key steps are:

  • The phosphine attacks the azodicarboxylate to form a betaine intermediate.

  • The alcohol is protonated by the betaine, forming an alkoxyphosphonium salt.

  • The pyrazole, acting as the nucleophile, attacks the alkoxyphosphonium salt, displacing triphenylphosphine oxide (TPPO). A significant feature of the Mitsunobu reaction is that the attack occurs with an inversion of stereochemistry at the alcohol's carbon center if it is chiral.

Mitsunobu_Mechanism PzH Pyrazole (Pz-H) Product N-Alkyl Pyrazole (Pz-R') PzH->Product + Alkoxyphosphonium ROH Alcohol (R'-OH) Alkoxyphosphonium Alkoxyphosphonium Salt [Ph₃P⁺-OR'] ROH->Alkoxyphosphonium + Betaine PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻R''] PPh3->Betaine + DEAD DEAD DEAD Hydrazine Hydrazine byproduct Betaine->Hydrazine TPPO TPPO Alkoxyphosphonium->TPPO

Figure 2: Simplified mechanism of the Mitsunobu reaction for pyrazole N-alkylation.

Experimental Protocol: Mitsunobu N-Alkylation of Pyrazole
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the pyrazole (1.0 equiv.), the desired alcohol (1.1 equiv.), and triphenylphosphine (1.2 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction upon adding the azodicarboxylate.

  • Addition: Add the azodicarboxylate (e.g., DIAD) (1.2 equiv.) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The main challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the reduced hydrazine). Purification is typically achieved by silica gel column chromatography. Sometimes, precipitation of the byproducts from a nonpolar solvent (like ether or hexanes) can simplify purification.

Michael Addition: Conjugate Addition for Functionalized Chains

The Michael addition, or conjugate addition, is a valuable method for forming a C-N bond by reacting the pyrazole nucleophile with α,β-unsaturated carbonyl compounds (Michael acceptors) like acrylates, acrylonitriles, or vinyl ketones.[3][10] This catalyst-free approach is highly regioselective and allows for the introduction of alkyl chains bearing versatile functional groups.[1]

Causality and Mechanistic Insight: The pyrazole N-H adds across the activated double bond of the Michael acceptor. The reaction is often highly regioselective for the N1 position, driven by a combination of thermodynamic and kinetic factors.[10] The reaction can proceed without a catalyst or be promoted by a mild base.

Michael_Addition Pyrazole Pyrazole Enolate Enolate Intermediate Pyrazole->Enolate attacks β-carbon Michael_Acceptor Michael Acceptor (e.g., Ethyl Acrylate) Michael_Acceptor->Enolate Product N-Alkylated Product Enolate->Product Tautomerization

Figure 3: Pathway for the Michael addition of a pyrazole to an α,β-unsaturated ester.

Experimental Protocol: Catalyst-Free Michael Addition
  • Preparation: In a flask, combine the pyrazole (1.0 equiv.) and the Michael acceptor (e.g., ethyl acrylate, 1.1-1.5 equiv.).

  • Reaction: The reaction can often be performed neat (without solvent) or in a minimal amount of a polar solvent like ethanol. Stir the mixture at a temperature ranging from room temperature to 80 °C.

  • Monitoring: Monitor the reaction for the consumption of the starting pyrazole by TLC or GC-MS. These reactions can run from a few hours to 48 hours.

  • Purification: Once the reaction is complete, the excess Michael acceptor and any solvent can be removed under reduced pressure. The resulting crude product is often pure enough for subsequent steps, but can be further purified by column chromatography or distillation if necessary. This method is exceptionally clean, often yielding the N1-alkylated pyrazole with excellent regioselectivity (>99:1).[10]

Modern and Green Approaches to N-Alkylation

While classical methods are robust, modern chemistry seeks more efficient, selective, and environmentally benign alternatives.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[11] This technique is particularly effective for alkylations with alkyl halides under solvent-free conditions, for instance, using sodium hydrogen carbonate as a base.[3]

  • Phase-Transfer Catalysis (PTC): PTC is an excellent method for alkylating pyrazoles, especially under solvent-free or biphasic (liquid-liquid or solid-liquid) conditions.[12][13] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the pyrazolate anion from the aqueous or solid phase into the organic phase where it reacts with the alkyl halide. This method avoids the need for anhydrous solvents and strong bases, offering high yields and an improved environmental profile.[13]

  • Acid-Catalyzed Alkylation: As an alternative to base-mediated reactions, methods using Brønsted acid catalysts have been developed. For example, trichloroacetimidates can serve as potent electrophiles for pyrazole alkylation under mild, acid-catalyzed conditions, avoiding the need for strong bases or high temperatures.[2] This reaction proceeds through a carbocation intermediate trapped by the pyrazole.[2]

  • N-Arylation Reactions: For the synthesis of N-aryl pyrazoles, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art.[14][15] These reactions typically use a palladium or copper catalyst to couple the pyrazole with an aryl halide or triflate.[16][17]

Summary of Methods and Regioselectivity

Controlling the N1 vs. N2 regioselectivity is often the most critical aspect of alkylating unsymmetrical pyrazoles. The choice of method plays a crucial role in the outcome.

MethodAlkylating AgentKey ReagentsTypical RegioselectivityAdvantages & Field Insights
Classical Basic Alkyl HalidesNaH, K₂CO₃, Cs₂CO₃ in DMF/MeCNHighly dependent on sterics; often gives mixtures.[6]Robust, scalable, cost-effective. Selectivity can be poor without significant steric bias.
Mitsunobu AlcoholsPPh₃, DIAD/DEAD in THFGenerally favors the less hindered nitrogen.Mild, neutral conditions; good for sensitive substrates; allows for stereochemical inversion.[8]
Michael Addition α,β-Unsaturated Esters/NitrilesNone or mild baseExcellent N1 selectivity.[1][10]High regioselectivity, atom-economical, often catalyst-free. Introduces a functionalized side chain.
Acid-Catalyzed TrichloroacetimidatesBrønsted acid (e.g., CSA)Sterically controlled; major product is at the less hindered N.[2]Avoids strong bases; mild conditions.[2]
Phase-Transfer Alkyl HalidesQuaternary Ammonium Salt, KOH/K₂CO₃Good yields, selectivity is sterically driven.Operationally simple, often solvent-free, environmentally friendly.[12][13]
Masked Reagents α-HalomethylsilanesBase, then TBAF/H₂OExcellent N1 selectivity (>92:8).[5]A clever two-step method where a bulky silyl group directs alkylation, then is cleaved to reveal a methyl group.[5]

Conclusion

The N-alkylation of the pyrazole ring is a versatile and indispensable reaction in modern synthetic chemistry. While traditional methods using alkyl halides and a base remain workhorses in the field, a deep understanding of the factors governing regioselectivity is essential for their successful application. For substrates requiring milder conditions or for the introduction of specific functionalities, methods such as the Mitsunobu reaction and Michael addition offer powerful solutions. Furthermore, emerging techniques leveraging microwave assistance, phase-transfer catalysis, and novel activating agents are continuously expanding the chemist's toolkit, enabling faster, cleaner, and more selective syntheses of these vital heterocyclic compounds. The appropriate choice of methodology, guided by the principles outlined in this guide, will empower researchers to efficiently access a vast chemical space of N-alkylated pyrazoles for drug discovery and beyond.

References

  • DeLaO, G. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 113-123. Available from: [Link]

  • Kelly, C. B., et al. (2021). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 86(24), 18131–18138. Available from: [Link]

  • Fanourakis, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]

  • Fanourakis, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. Available from: [Link]

  • Matos, J., et al. (2014). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available from: [Link]

  • DeLaO, G. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]

  • Chelysheva, Y. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health (NIH). Available from: [Link]

  • Li, H. (2019). Activation Energy Estimation for Alkylation of Pyrazole (Part II). Schrödinger. Available from: [Link]

  • Lindsay-Scott, P., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Semantic Scholar. Available from: [Link]

  • Chelysheva, Y. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]

  • Wang, Y., et al. (2023). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. Available from: [Link]

  • Diez-Barra, E., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available from: [Link]

  • Özdil, S., & Çetin, A. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available from: [Link]

  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available from: [Link]

  • N-alkylation method of pyrazole. (1996). Google Patents.
  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available from: [Link]

  • de la Hoz, A., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Taylor & Francis Online. Available from: [Link]

  • Mitsunobu Reaction in My Chemistry. (n.d.). Osaka University of Pharmaceutical Sciences. Available from: [Link]

  • Alkylation of Pyrazolones via the Mitsunobu Reaction. (n.d.). J-GLOBAL. Available from: [Link]

  • Wang, Y., et al. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. Available from: [Link]

  • Varma, R. S. (2009). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Green Chemistry. Available from: [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Journal of the Chinese Chemical Society. Available from: [Link]

  • Fanourakis, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. (2022). National Institutes of Health (NIH). Available from: [Link]

  • Singh, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available from: [Link]

  • Gao, J., et al. (2013). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Celli, A., et al. (2012). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. Available from: [Link]

  • Levin, M. D., et al. (2023). Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. Available from: [Link]

  • Law, J., et al. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. Available from: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from: [Link]

  • Microwave assisted synthesis of novel pyrazoles. (n.d.). Indian Journal of Chemistry. Available from: [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Available from: [Link]

  • A comparative study of N-alkylation of 1H-indoles and 9H-carbazoles with alcohols. (2020). ResearchGate. Available from: [Link]

Sources

The Versatility of Pyrazole Derivatives as Ligands in Coordination Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of Pyrazole-Based Ligands

Pyrazole and its derivatives have emerged as a cornerstone in the field of coordination chemistry, captivating the attention of researchers for their remarkable versatility and tunable properties.[1] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, offer a rich playground for ligand design, leading to the synthesis of metal complexes with diverse geometries, electronic properties, and functionalities.[2] Their significance extends across a multitude of scientific disciplines, from the development of novel therapeutic agents to the design of highly efficient catalysts and advanced materials.[3][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the use of pyrazole derivatives as ligands, complete with detailed application notes and experimental protocols.

The unique characteristics of the pyrazole moiety, including its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, allow for a variety of coordination modes.[2] Furthermore, the ease of substitution on the pyrazole ring enables the fine-tuning of steric and electronic properties of the resulting metal complexes, a critical aspect in the rational design of functional coordination compounds.[6] This adaptability has led to the development of a vast library of pyrazole-based ligands, each with its own distinct coordination behavior and application potential.

Ligand Design and Synthesis: Crafting the Perfect Pyrazole Ligand

The journey into the coordination chemistry of pyrazole derivatives begins with the strategic design and synthesis of the ligands themselves. The ability to modify the pyrazole core is a key advantage, allowing for the creation of ligands with tailored properties.

Fundamental Synthetic Strategies

A common and versatile method for synthesizing pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This approach allows for the introduction of a wide range of substituents on the pyrazole ring.

Another powerful technique is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne, which provides a regioselective route to 3,5-disubstituted pyrazoles.

Visualizing the Synthetic Pathway:

G cluster_synthesis General Synthesis of a Pyrazole-Based Ligand reagents 1,3-Dicarbonyl Compound pyrazole_ligand Substituted Pyrazole Ligand reagents->pyrazole_ligand Condensation hydrazine Hydrazine Derivative hydrazine->pyrazole_ligand

Caption: General synthetic route to substituted pyrazole ligands.

Protocol 1: Synthesis of a Tridentate Pyrazole-Based Schiff Base Ligand

This protocol details the synthesis of a tridentate Schiff base ligand derived from a pyrazole-4-carbaldehyde, a common precursor for creating multidentate ligands.[7]

Materials:

  • 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent)

  • Substituted aniline (1 equivalent)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde in anhydrous ethanol.

  • Addition of Aniline: To the stirred solution, add the substituted aniline.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base ligand will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified ligand in a vacuum oven.

  • Characterization: Characterize the synthesized ligand using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

Coordination Chemistry and Complex Synthesis

The true utility of pyrazole derivatives is realized upon their coordination to metal ions. The resulting complexes exhibit a wide array of geometries and coordination numbers, dictated by the nature of the ligand, the metal ion, and the reaction conditions.

Protocol 2: Synthesis of a Copper(II)-Pyrazole Complex

This protocol outlines a general procedure for the synthesis of a copper(II) complex with a pyrazole-based ligand.[3]

Materials:

  • Synthesized pyrazole-based ligand (2 equivalents)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1 equivalent)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • Ligand Solution: Dissolve the pyrazole-based ligand in ethanol in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate in a small amount of deionized water.

  • Complexation: Slowly add the aqueous solution of the copper salt to the ethanolic solution of the ligand with constant stirring.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. A colored precipitate of the copper complex should form.

  • Isolation: After cooling to room temperature, collect the solid complex by filtration.

  • Washing: Wash the product with ethanol to remove any unreacted starting materials.

  • Drying: Dry the complex in a desiccator over anhydrous CaCl₂.

  • Characterization: Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate.[10][11]

Visualizing the Coordination Process:

G cluster_coordination Formation of a Metal-Pyrazole Complex ligand Pyrazole-Based Ligand complex Metal-Pyrazole Complex ligand->complex Coordination metal_ion Metal Ion (e.g., Cu²⁺) metal_ion->complex

Caption: Schematic of metal-pyrazole complex formation.

Applications in Catalysis

Pyrazole-based metal complexes have demonstrated remarkable catalytic activity in a variety of organic transformations. The ability to tune the steric and electronic environment around the metal center allows for the optimization of catalyst performance.

Catechol Oxidation: A Biomimetic Approach

Copper complexes of pyrazole derivatives have been extensively studied as catalysts for the oxidation of catechols to quinones, mimicking the activity of the enzyme catechol oxidase.[12][13][14] This reaction is of significant interest due to its relevance in biological processes and its potential applications in organic synthesis.

The Catalytic Cycle:

The proposed mechanism involves the coordination of the catechol substrate to the copper(II) center, followed by an intramolecular electron transfer to form a copper(I) species and the corresponding quinone product. The copper(I) is then re-oxidized to copper(II) by molecular oxygen, completing the catalytic cycle.[1]

G cluster_catalysis Catalytic Cycle of Catechol Oxidation Cu_II [L-Cu(II)] Active Catalyst Intermediate [L-Cu(II)(Catechol)] Intermediate Cu_II->Intermediate + Catechol Catechol Catechol Quinone Quinone Cu_I [L-Cu(I)] Reduced Catalyst Intermediate->Cu_I Intramolecular Electron Transfer Cu_I->Cu_II + O₂ - H₂O Cu_I->Quinone - Quinone O2 O₂ H2O H₂O

Caption: Proposed catalytic cycle for catechol oxidation.

Table 1: Catalytic Activity of Copper-Pyrazole Complexes in Catechol Oxidation

LigandCopper SaltSolventVmax (µmol L⁻¹ min⁻¹)Km (mol L⁻¹)Reference
L2Cu(CH₃COO)₂Methanol41.670.02[12]
L2CuSO₄Methanol33.56-[12]
L2Cu(NO₃)₂Methanol32.86-[12]

L2 = Nitro functionalized pyrazole derivative

Polymerization Reactions

Titanium complexes incorporating pyrazole ligands have shown enhanced catalytic activity in the ring-opening polymerization of L-lactide to produce polylactic acid (PLA), a biodegradable polymer with numerous applications.[4][15] The pyrazole ligand is believed to play a cooperative role in activating the monomer.

Table 2: Catalytic Activity of Ti(OⁱPr)₄/Pyrazole Systems in L-Lactide Polymerization

Pyrazole LigandTemperature (°C)k_obs (min⁻¹)Enhancement Factor vs. Ti(OⁱPr)₄ aloneReference
furPz60-~3-fold[4][16]
BuPzRoom Temp-~17-fold[4][16]

furPz = 2-furanylpyrazole, BuPz = 3,5-di-tert-butylpyrazole

Applications in Medicinal Chemistry

The structural diversity of pyrazole-metal complexes has made them attractive candidates for the development of new therapeutic agents. Their biological activity is often attributed to the combined properties of the metal ion and the pyrazole-based ligand.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of metal complexes with pyrazole derivatives.[3][17][18] These complexes can induce cancer cell death through various mechanisms, including DNA binding and cleavage, and inhibition of key cellular enzymes.

Table 3: In Vitro Anticancer Activity of Pyrazole-Metal Complexes (IC₅₀ values in µM)

ComplexCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Reference
[Cu(II)-L3]Breast (MCF-7)< DoxorubicinDoxorubicin-[3]
[Cu(II)-L4]Breast (MCF-7)< DoxorubicinDoxorubicin-[3]
trans-[PtCl₂(1-methyl-4-nitropyrazole)₂]Breast (MCF-7)< CisplatinCisplatin-[17]
trans-[PtCl₂(1-methyl-4-nitropyrazole)₂]Ovarian (ES-2)< CisplatinCisplatin-[17]
trans-[PtCl₂(1-methyl-4-nitropyrazole)₂]Lung (A-549)< CisplatinCisplatin-[17]
Antimicrobial Activity

Pyrazole-metal complexes have also shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[19] The chelation of the metal ion to the pyrazole ligand can enhance the antimicrobial efficacy compared to the free ligand.

Table 4: In Vitro Antimicrobial Activity of Silver(I)-Pyrazole Complexes (MIC values in mg/L)

Complex/AgentE. coliS. aureusReference
Silver Nanoparticles13.5 (initial)13.5 (initial)[20]

Applications in Materials Science

The unique photophysical properties of pyrazole-metal complexes make them promising candidates for applications in materials science, particularly in the development of luminescent materials and sensors.

Luminescent Properties

Complexes of d¹⁰ metal ions such as Zn(II) and Cd(II) with pyrazole-based ligands can exhibit strong photoluminescence.[5][21] The emission properties can be tuned by modifying the ligand structure and the coordination environment of the metal ion.

Table 5: Luminescent Properties of Pyrazole-Metal Complexes

ComplexEmission ColorQuantum Yield (QY)Reference
[Cu(I)(3-(2-pyridyl)-5-phenyl-pyrazole)(Xantphos)]Yellow-Green78%[21]
Zn(II) and Cd(II) indazole complexes-Efficient Luminescence[5]

Characterization Techniques: A Practical Guide

The thorough characterization of newly synthesized pyrazole-based ligands and their metal complexes is crucial for understanding their structure-property relationships. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of pyrazole-based ligands in solution.[8][9] Upon coordination to a metal, changes in the chemical shifts of the ligand's protons and carbons can provide valuable information about the coordination mode.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the pyrazole ligand and to confirm its coordination to the metal ion.[10][22] Shifts in the vibrational frequencies of key functional groups upon complexation can indicate the atoms involved in bonding to the metal.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of pyrazole-metal complexes.[23][24][25][26] It provides precise information about bond lengths, bond angles, and the overall coordination geometry.

Protocol 3: A Generalized Workflow for Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the metal complex suitable for X-ray analysis. This is often achieved by slow evaporation of the solvent from a solution of the complex.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Data Analysis: Analyze the final structure to obtain detailed geometric parameters and to understand intermolecular interactions.

Visualizing the X-ray Crystallography Workflow:

G cluster_xray X-ray Crystallography Workflow crystal Single Crystal Growth data_collection Data Collection (Diffractometer) crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis structure_solution->analysis

Caption: Key steps in X-ray crystal structure determination.

Conclusion and Future Outlook

The field of coordination chemistry continues to be enriched by the versatility of pyrazole-based ligands. Their tunable nature and diverse coordination behavior have paved the way for significant advancements in catalysis, medicinal chemistry, and materials science. The protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers embarking on or continuing their exploration of this exciting area of chemistry. Future research will undoubtedly uncover new synthetic methodologies, novel coordination complexes with unprecedented properties, and innovative applications that will further solidify the importance of pyrazole derivatives in the scientific landscape.

References

  • El-Tabl, A. S., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of Molecular Structure, 1245, 131069.
  • Al-Ghorbani, M., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone.
  • Leovac, V. M., et al. (2018). Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid ligand. Journal of the Serbian Chemical Society, 83(4), 467-480.
  • Darkwa, J., et al. (2019). Dinuclear cobalt(II) complexes of phenyl-bridged bis-pyrazolylamine ligands for ethylene dimerization. Applied Organometallic Chemistry, 33(1), e4611.
  • Chen, H. Y., et al. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC advances, 10(68), 40690-40696.
  • Castillo, O., et al. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. Polymers, 13(6), 945.
  • Barba-Behrens, N., et al. (2018). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)
  • Wojtczak, A., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5647.
  • Panáček, A., et al. (2024). E. coli and S. aureus resist silver nanoparticles via an identical mechanism, but through different pathways.
  • Buchwald, S. L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(32), 13464-13475.
  • Gumerova, N. I., et al. (2025). SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE, OBTAINED BY OXIDATIVE DISSOLUTION METHOD. Journal of Chemistry and Technologies, 33(4).
  • Leovac, V. M., et al. (2018). Representative examples of antimicrobial silver (I) complexes. Polyhedron, 154, 32-41.
  • Chen, H. Y., et al. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Advances, 10(68), 40690-40696.
  • Kasparkova, J., et al. (2022). Novel cis-Pt(II) Complexes with Alkylpyrazole Ligands: Synthesis, Characterization, and Unusual Mode of Anticancer Action.
  • Reddy, P. R., & Shilpa, A. (2004). Synthesis and characterization of mixed ligand complexes of Zn (II) and Co (II) with amino acids: Relevance to zinc binding sites. Journal of chemical sciences, 116, 259-266.
  • Gerasimova, T. P., et al. (2021). Mononuclear Copper (I) 3-(2-pyridyl) pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence. International journal of molecular sciences, 22(22), 12301.
  • Makhubela, B. C., et al. (2018). Synthesis, characterization and evaluation of bulky bis (pyrazolyl) palladium complexes in Suzuki–Miyaura cross-coupling reaction. New Journal of Chemistry, 42(10), 7857-7865.
  • La Monica, G., & Ardizzoia, G. A. (1997). The Role of the Pyrazolate Ligand in Building-Polynuclear Transition Metal Systems. In Progress in Inorganic Chemistry (Vol. 46, pp. 151-238). John Wiley & Sons, Inc.
  • As-Subaie, A. A., et al. (2021). Synthesis, characterization and X-ray crystal structure of a mononuclear ampyrone based zinc complex. Journal of Molecular Structure, 1225, 129107.
  • Ghosh, A., et al. (2015). Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship. Dalton Transactions, 44(35), 15535-15549.
  • Chen, H. Y., et al. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the. RSC advances, 10(68), 40690-40696.
  • The Animated Biologist. (2021, September 26). Understanding x-ray crystallography structures [Video]. YouTube.
  • S. G. K., et al. (2015). Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. Der Pharma Chemica, 7(10), 233-242.
  • Al-Hamdani, A. A., et al. (2020). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn (II) and Cd (II) Complexes with Pyridine Ligands. Crystals, 10(11), 1010.
  • M-CSA. (n.d.).
  • El-Tabl, A. S., et al. (2020). Spectral, thermal, antimicrobial studies for silver (I) complexes of pyrazolone derivatives. Journal of Molecular Structure, 1222, 128892.
  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.
  • Kumar, A., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC advances, 15(1), 1-17.
  • Singh, K., et al. (2012). Table 2 IR spectral data of ligand and its metal complexes.
  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 15(25), 2585-2593.
  • Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and-Pyrazoles. Organic letters, 19(14), 3596-3599.
  • Popa, M., et al. (2022). MIC results on S. aureus and E. coli of silver nanoparticles obtained with chemical methods.
  • Chen, H. Y., et al. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Advances, 10(68), 40690-40696.
  • Kasparkova, J., et al. (2022). Novel cis-Pt (II) Complexes with Alkylpyrazole Ligands: Synthesis, Characterization, and Unusual Mode of Anticancer Action.
  • Trofimenko, S. (2004). Transition metal complexes with pyrazole derivatives as ligands. Progress in inorganic chemistry, 34, 115-210.
  • Panáček, A., et al. (2022). In vitro antimicrobial activity of silver nanoparticles against selected Gram-negative and Gram-positive pathogens. Journal of medicinal microbiology, 71(10).
  • La Monica, G., & Ardizzoia, G. A. (1997). The coordination chemistry of pyrazole-derived ligands. Progress in inorganic chemistry, 46, 151-238.
  • Pal, S., et al. (2017). Catechol oxidation promoted by bridging phenoxo moieties in a bis (μ-phenoxo)-bridged dicopper (ii) complex. Dalton Transactions, 46(1), 159-168.
  • da Silva, J. G., et al. (2016). Copper (II) Complexes With Tridentate Pyrazole-Based Ligands: Synthesis, Characterization, DNA Cleavage Activity and Cytotoxicity. Journal of the Brazilian Chemical Society, 27, 1846-1855.
  • Mondal, B., et al. (2022). Synthesis, Structure and Catechol Oxidase Activity of Mono Nuclear Cu (II) Complex with Phenol-Based Chelating Agent with N, N, O Donor Sites. Inorganics, 10(4), 49.

Sources

Application of Nitropyrazoles in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, demonstrating remarkable versatility and efficacy across herbicidal, fungicidal, and insecticidal applications.[1] The introduction of a nitro functional group onto the pyrazole ring can significantly modulate the compound's physicochemical properties and biological activity, making nitropyrazoles a particularly interesting subclass for agrochemical research.[2] This guide provides an in-depth exploration of the application of nitropyrazoles in agrochemical discovery, complete with detailed synthetic protocols, bioassay methodologies, and an examination of their primary modes of action.

I. Synthesis of Nitropyrazole Derivatives

The synthesis of nitropyrazoles is a critical first step in exploring their potential as agrochemicals. The position of the nitro group on the pyrazole ring, along with other substituents, dictates the molecule's biological activity. A common and effective method for the synthesis of nitropyrazoles is the direct nitration of a pyrazole precursor.

Protocol 1: Synthesis of 3,4-Dinitropyrazole

This protocol describes a two-step process for the synthesis of 3,4-dinitropyrazole, a versatile intermediate for further derivatization.[3]

Step 1: Synthesis of N-Nitropyrazole

  • In a fume hood, add pyrazole to glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a mixture of fuming nitric acid and acetic anhydride to the cooled pyrazole solution while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice to precipitate the N-nitropyrazole.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Rearrangement and Nitration to 3,4-Dinitropyrazole

  • Dissolve the synthesized N-nitropyrazole in anisole in a round-bottom flask.

  • Heat the solution to induce the rearrangement to 3-nitropyrazole. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the rearrangement is complete, cool the mixture and dissolve the crude 3-nitropyrazole in concentrated sulfuric acid.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (mixed acid) to the solution, maintaining the temperature below 20°C.[3]

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the mixture over crushed ice to precipitate the 3,4-dinitropyrazole.

  • Filter the solid, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3,4-dinitropyrazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and elemental analysis.[4]

II. Herbicidal Applications of Nitropyrazoles

Nitropyrazole derivatives have shown significant potential as herbicides, often acting as potent inhibitors of key plant enzymes. A primary target for many pyrazole-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5]

Mechanism of Action: HPPD Inhibition

HPPD is a crucial enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and antioxidant protection in plants.[6] Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the characteristic bleaching of new plant tissues as chlorophyll is degraded due to photo-oxidation.[6]

Diagram 1: Simplified Mechanism of HPPD Inhibition by Nitropyrazole Herbicides

HPPD_Inhibition cluster_pathway Tyr Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyr->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalysis Bleaching Bleaching & Plant Death Plastoquinone Plastoquinone & Tocopherol HGA->Plastoquinone Photosynthesis Healthy Photosynthesis Plastoquinone->Photosynthesis Nitropyrazole Nitropyrazole Herbicide Nitropyrazole->HPPD Inhibition

Caption: Inhibition of HPPD by nitropyrazole herbicides disrupts the plastoquinone biosynthesis pathway, leading to bleaching and plant death.

Protocol 2: Greenhouse Herbicidal Activity Assay

This protocol outlines a standard method for evaluating the pre- and post-emergence herbicidal activity of nitropyrazole compounds.[7]

Materials:

  • Test nitropyrazole compounds

  • Pots or trays filled with sterilized soil mix

  • Greenhouse with controlled temperature and light conditions

  • Precision bench sprayer[9]

  • Solvent (e.g., acetone or DMSO) and surfactant

Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent to create stock solutions. For application, dilute the stock solutions with water containing a surfactant to the desired concentrations (e.g., 150 g active ingredient per hectare).[7]

  • Pre-emergence Application:

    • Sow seeds of the selected weed species in pots.

    • Within 24 hours of sowing, uniformly spray the soil surface with the test solutions.

    • Place the pots in the greenhouse and water as needed.

  • Post-emergence Application:

    • Sow seeds and allow the plants to grow to the 2-3 leaf stage.

    • Uniformly spray the foliage of the seedlings with the test solutions.

    • Return the pots to the greenhouse.

  • Evaluation:

    • After a set period (e.g., 21 days), visually assess the herbicidal effect.

    • Record data on plant mortality, growth inhibition, and phytotoxicity symptoms (e.g., bleaching, necrosis) on a scale of 0% (no effect) to 100% (complete kill).

    • Compare the results with a negative control (solvent and surfactant only) and a positive control (a commercial herbicide with a known mode of action).

Table 1: Example Herbicidal Activity Data for Phenylpyrazole Derivatives [7]

CompoundWeed SpeciesPost-emergence Inhibition (%) at 150 g a.i./hm²
6a Digitaria sanguinalis60
Abutilon theophrasti50
Setaria viridis50
6c Digitaria sanguinalis50
Abutilon theophrasti60
Setaria viridis50
Pyroxasulfone Setaria viridis<50

III. Fungicidal Applications of Nitropyrazoles

Nitropyrazole derivatives have also been investigated as fungicides, with many acting as succinate dehydrogenase inhibitors (SDHIs).[10]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (also known as Complex II) is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain.[11] By inhibiting SDH, nitropyrazole fungicides block cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.

Diagram 2: Mechanism of SDH Inhibition in Fungi

SDH_Inhibition cluster_mitochondrion Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Binds to Fumarate Fumarate SDH->Fumarate Oxidizes to ETC Electron Transport Chain SDH->ETC Donates electrons to No_ATP ATP Depletion & Cell Death ATP_Synthase ATP Synthase ETC->ATP_Synthase Powers ATP ATP (Cellular Energy) ATP_Synthase->ATP Nitropyrazole Nitropyrazole Fungicide Nitropyrazole->SDH Inhibition

Caption: Nitropyrazole fungicides inhibit succinate dehydrogenase, disrupting the electron transport chain and leading to ATP depletion and fungal cell death.

Protocol 3: In Vitro Antifungal Activity Assay

The mycelium growth inhibition method is a common technique to assess the in vitro antifungal activity of new compounds.[4]

Materials:

  • Test nitropyrazole compounds

  • A selection of phytopathogenic fungi (e.g., Valsa mali, Sclerotinia sclerotiorum, Gaeumannomyces graminis)[4]

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions.

  • Media Preparation: Autoclave PDA medium and cool to approximately 50-60°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).[4] Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.[4]

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 1°C) in the dark for a period that allows for significant growth in the control plates (typically 3-7 days).[12]

  • Evaluation:

    • Measure the diameter of the fungal colony in both the treatment and control plates.

    • Calculate the percentage of inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the mycelial growth of the control and T is the average diameter of the mycelial growth of the treated sample.

    • Determine the EC₅₀ (half maximal effective concentration) value by testing a range of concentrations.

Table 2: Example Antifungal Activity of Pyrazole Derivatives against G. graminis [4]

CompoundInhibition (%) at 50 µg/mLInhibition (%) at 16.7 µg/mL
10d >90100
10e >9094.0
10h >90Not reported
10i >90Not reported
10j >90Not reported
Pyraclostrobin Not reported100

IV. Insecticidal Applications of Nitropyrazoles

Phenylpyrazoles, a class of insecticides that includes nitropyrazole derivatives, are known to act on the central nervous system of insects. Their primary target is the γ-aminobutyric acid (GABA)-gated chloride channel.[13]

Mechanism of Action: GABA-Gated Chloride Channel Blockage

GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in nerve impulse transmission. Phenylpyrazole insecticides act as non-competitive blockers of this channel, preventing the influx of chloride ions.[14] This leads to hyperexcitation of the central nervous system, resulting in paralysis and death of the insect.

Diagram 3: Mechanism of Action of Phenylpyrazole Insecticides

GABA_Channel cluster_neuron Postsynaptic Neuron Membrane GABA_Receptor GABA Receptor Chloride Channel Chloride_in Cl⁻ Influx GABA_Receptor->Chloride_in Opens Hyperexcitation Hyperexcitation & Paralysis Hyperpolarization Hyperpolarization (Inhibition) Chloride_in->Hyperpolarization GABA GABA GABA->GABA_Receptor Binds to Nitropyrazole Nitropyrazole Insecticide Nitropyrazole->GABA_Receptor Blocks

Caption: Nitropyrazole insecticides block the GABA-gated chloride channel, preventing neuronal inhibition and leading to hyperexcitation and insect death.

Protocol 4: Insecticidal Bioassay

This protocol describes a method for assessing the insecticidal activity of nitropyrazole compounds against common agricultural pests.[15]

Materials:

  • Test nitropyrazole compounds

  • Target insect species (e.g., Mythimna separata, Plutella xylostella)[15]

  • Host plant material (e.g., cabbage leaves)

  • Solvent (e.g., acetone) and emulsifier (e.g., Tween-80)

  • Petri dishes or other suitable containers

  • Micro-applicator or sprayer

Procedure:

  • Compound Preparation: Dissolve the test compounds in a small amount of solvent and then dilute with water containing an emulsifier to prepare a series of test concentrations.

  • Leaf-Dip Method:

    • Excise leaf discs from the host plant.

    • Dip the leaf discs into the test solutions for a set time (e.g., 10-30 seconds).

    • Allow the leaf discs to air dry.

  • Insect Exposure:

    • Place the treated leaf discs into petri dishes lined with moist filter paper.

    • Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each petri dish.

  • Incubation: Maintain the petri dishes under controlled conditions of temperature, humidity, and light.

  • Evaluation:

    • After a specified period (e.g., 24, 48, and 72 hours), record the number of dead larvae.

    • Calculate the mortality rate for each concentration.

    • Determine the LC₅₀ (lethal concentration for 50% of the population) value using probit analysis.

Table 3: Example Insecticidal Activity of Pyrazole Derivatives [16]

CompoundInsect SpeciesLC₅₀ (µg/mL)
3d Termites0.006
3f Termites0.001
6h Locusts47.68
Fipronil (Control) Termites0.038
Fipronil (Control) Locusts63.09

V. Conclusion and Future Perspectives

Nitropyrazoles represent a promising and versatile class of compounds in the ongoing search for novel agrochemicals. Their diverse biological activities, coupled with well-understood mechanisms of action, provide a solid foundation for further research and development. Future efforts in this area should focus on the synthesis of novel nitropyrazole derivatives with improved efficacy, selectivity, and environmental safety profiles. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies can aid in the rational design of more potent and targeted molecules. Furthermore, a deeper understanding of the metabolic fate of nitropyrazoles in plants, pests, and the environment will be crucial for their successful commercialization and sustainable use in agriculture.

References

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6287. Available from: [Link]

  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). Chemistry Central Journal, 10, 42. Available from: [Link]

  • The Frequency and Spread of a GABA-Gated Chloride Channel Target-Site Mutation and Its Impact on the Efficacy of Ethiprole Against Neotropical Brown Stink Bug, Euschistus heros (Hemiptera: Pentatomidae). (n.d.). Insects, 15(4), 253. Available from: [Link]

  • Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. (2012). International Journal of Molecular Sciences, 13(12), 15956–15968. Available from: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Detection of anti-phytopathogenic fungal activity. (2019). protocols.io. Available from: [Link]

  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2023). Journal of Agricultural and Food Chemistry, 71(5), 2610–2615. Available from: [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2018). Frontiers in Microbiology, 9, 1377. Available from: [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). Washington State University Extension. Available from: [Link]

  • Review on synthesis of nitropyrazoles. (2019). ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). ACS Infectious Diseases. Available from: [Link]

  • Synthesis, Insecticidal Activities, and SAR Studies of Novel Pyridylpyrazole Acid Derivatives Based on Amide Bridge Modification of Anthranilic Diamide Insecticides. (2016). ResearchGate. Available from: [Link]

  • Chloride channels as tool for developing selective insecticides. (1998). ResearchGate. Available from: [Link]

  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (2020). Journal of Agricultural and Food Chemistry, 68(30), 7871–7883. Available from: [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments, (95), e52329. Available from: [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). Pharmaceuticals, 16(6), 859. Available from: [Link]

  • Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. (2019). Pest Management Science, 75(11), 3045–3053. Available from: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2018). Molecules, 23(1), 133. Available from: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). ACS Omega, 6(38), 24869–24883. Available from: [Link]

  • Preparation method of 3,4-binitropyrazole. (n.d.). Google Patents.
  • Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. Available from: [Link]

  • Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New…. (n.d.). Organic and Medicinal Chemistry International Journal. Available from: [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (2015). International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. Available from: [Link]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. (n.d.). UNL Digital Commons. Available from: [Link]

  • Action of phenylpyrazole insecticides at the GABA-gated chloride channel. (1993). Pesticide Biochemistry and Physiology, 46(1), 47-54. Available from: [Link]

  • Succinate dehydrogenase inhibitor fungicides and the modifications on…. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. (2022). Molecules, 27(19), 6652. Available from: [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry. Available from: [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Scientific Reports, 15, 2038. Available from: [Link]

  • Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moi. (2025). RSC Advances. Available from: [Link]

  • Synthetic Pyrazole Derivatives as Growth Inhibitors of Some Phytopathogenic Fungi. (2007). ResearchGate. Available from: [Link]

  • Abstract. (2024). bioRxiv. Available from: [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). Molecules, 25(1), 184. Available from: [Link]

  • Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. (2002). ResearchGate. Available from: [Link]

  • GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. (2021). Frontiers in Pharmacology, 12, 778045. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules, 27(1), 22. Available from: [Link]

  • Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. (2023). Journal of Agricultural and Food Chemistry, 71(1), 478–492. Available from: [Link]

  • Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. (2024). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Identification of Novel Pyrazole-Diphenyl Ether Hybrids as Potential HPPD/PPO Dual-Target Inhibitors. (2025). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. (2024). Scientific Reports, 14(1), 7793. Available from: [Link]

  • Identification of novel antifungal compounds using a HTS activity-selectivity assay. (n.d.). Fraunhofer-Publica. Available from: [Link]

  • Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects. (1993). Proceedings of the National Academy of Sciences, 90(12), 5559-5563. Available from: [Link]

  • Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. (n.d.). MDPI. Available from: [Link]

  • Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors. (2024). Medicinal Chemistry Research, 33(7), 1279-1294. Available from: [Link]

  • Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrazole Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazole hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of these valuable compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: From Common Issues to Purified Product

This section addresses specific experimental challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Question 1: My pyrazole hydrochloride salt oiled out or formed a sticky precipitate instead of crystallizing. What's going on and how can I fix it?

Expert Analysis: "Oiling out" is a common frustration that occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens for one of two reasons: the presence of impurities that disrupt crystal formation (acting as a eutectic mixture) or a very high solubility of the salt in the chosen solvent system, even at lower temperatures. The sticky nature often points to residual solvents or byproducts from the synthesis.

Troubleshooting Protocol:

  • Solvent Re-evaluation: Your current solvent may be too good at dissolving your salt.

    • Action: Try adding a less polar "anti-solvent" dropwise to your solution at an elevated temperature until slight turbidity appears, then allow it to cool slowly. Common anti-solvents for polar organic solutions include diethyl ether or hexane.[1] For instance, if your salt is dissolved in ethanol, the slow addition of diethyl ether can often induce crystallization.[1]

    • Causality: The anti-solvent reduces the overall solvating power of the medium, forcing the pyrazole hydrochloride to precipitate. Slow cooling is crucial for forming an ordered crystal lattice rather than an amorphous solid.

  • Trituration/Washing: If impurities are the likely culprit, a simple wash may be sufficient.

    • Action: Decant the solvent from your oily product. Add a small volume of a solvent in which your pyrazole hydrochloride is poorly soluble but the impurities are soluble (e.g., cold ethyl acetate or diethyl ether). Vigorously stir or sonicate the mixture. The oil should solidify.

    • Causality: This process, known as trituration, selectively dissolves and removes non-polar impurities that may be inhibiting crystallization.

  • Redissolve and Re-precipitate:

    • Action: Dissolve the oil in a minimal amount of a polar solvent like ethanol or methanol.[2] Then, precipitate the salt by adding a solution of HCl in a non-polar solvent like diethyl ether or dioxane.

    • Causality: This ensures a completely anhydrous environment, which can be critical for the clean precipitation of the hydrochloride salt.

Question 2: My isolated pyrazole hydrochloride salt is discolored (e.g., yellow, brown, or pink). How can I remove the color?

Expert Analysis: Color in your sample often indicates the presence of high-molecular-weight, conjugated impurities or trace amounts of oxidized byproducts. These impurities can be stubborn to remove via simple crystallization alone as they may co-precipitate with your product.

Troubleshooting Protocol:

  • Activated Carbon Treatment (Charcoal):

    • Action: Dissolve your crude pyrazole hydrochloride salt in a suitable hot solvent (e.g., ethanol). Add a very small amount of activated carbon (typically 1-2% w/w) to the hot solution. Keep the solution hot for 5-10 minutes with gentle swirling.

    • Filtration (Crucial Step): Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal. Never let the solution cool before filtering , as your product will crystallize prematurely along with the charcoal.

    • Crystallization: Allow the clear, filtered solution to cool slowly to induce crystallization.

    • Causality: Activated carbon has a high surface area with a strong affinity for planar, conjugated molecules (the common culprits for color), adsorbing them from the solution.

  • Chromatographic Approach: If discoloration persists, a more rigorous purification is needed.

    • Action: Neutralize the pyrazole hydrochloride salt to its free base form with a mild base (e.g., NaHCO₃ solution) and extract it into an organic solvent like dichloromethane or ethyl acetate. Purify the free base using column chromatography on silica gel.[3] After obtaining the pure free base, re-form the hydrochloride salt by dissolving it in a minimal amount of an appropriate solvent and adding a stoichiometric amount of HCl (e.g., as a solution in ethanol or diethyl ether).[3]

    • Causality: The free base is often more amenable to silica gel chromatography than the highly polar salt. This method effectively separates the non-polar and moderately polar impurities.

Question 3: I'm seeing an isomeric impurity in my NMR/LC-MS that I can't get rid of through recrystallization. What are my options?

Expert Analysis: Isomeric impurities, particularly regioisomers formed during the pyrazole ring synthesis, can be notoriously difficult to separate due to their similar physical properties (polarity, solubility).[4] Simple recrystallization is often ineffective.

Troubleshooting Protocol:

  • Fractional Crystallization: This technique exploits subtle differences in solubility.[5]

    • Action: Dissolve the mixture in a minimal amount of a suitable hot solvent. Allow the solution to cool very slowly. The less soluble isomer should crystallize first. Collect this first crop of crystals. Then, concentrate the mother liquor and cool again to obtain subsequent crops. Analyze each fraction by NMR or LC-MS.

    • Causality: Even small differences in the crystal lattice energy and solvation of isomers can be exploited by carefully controlling the cooling rate and solvent volume.

  • Preparative Chromatography: This is often the most definitive method.

    • Action: As with removing color, convert the salt to the free base. Use preparative HPLC or flash chromatography on silica gel with a carefully optimized eluent system.[3] The choice of solvents is critical; often a gradient elution is required to achieve separation.

    • Causality: Chromatography separates compounds based on differences in their partitioning between the stationary and mobile phases. Even slight differences in the polarity of isomers can be sufficient for separation with the right column and solvent system.

Frequently Asked Questions (FAQs)

Q1: Why is purification by salt formation and crystallization often preferred for pyrazoles? A: Converting a pyrazole to its hydrochloride salt significantly increases its polarity and often induces crystallinity.[4] Many synthetic byproducts and starting materials are less basic or non-basic and will not form salts, remaining in the solvent (mother liquor) during crystallization.[4] This method is a powerful, cost-effective way to achieve high purity on a large scale without resorting to chromatography.[4]

Q2: What are the best general-purpose solvents for recrystallizing pyrazole hydrochloride salts? A: The ideal solvent is one in which the salt is soluble when hot but sparingly soluble when cold. Alcohols are a common starting point.

Solvent SystemCharacteristics & Best Use Cases
Ethanol/Methanol Good for many pyrazole hydrochlorides. May require the addition of an anti-solvent for good recovery.[2]
Isopropanol Often offers a better solubility profile (less soluble when cold) than ethanol, leading to higher recovery.[1][4]
Ethanol/Water A small amount of water can increase solubility for highly crystalline salts, but too much can prevent precipitation.[5][6]
Acetonitrile A good alternative for salts that are too soluble in alcohols.
Acetone Can be effective, but be cautious of potential side reactions (e.g., aldol condensation) if impurities are present.[1][4]

Q3: Can I use column chromatography directly on my pyrazole hydrochloride salt? A: It is generally not recommended. Highly polar salts like hydrochlorides tend to streak or move poorly on standard silica gel, leading to poor separation.[1] It is almost always better to neutralize the salt to the free base before chromatography and then reform the salt after purification.[2][3] If you must attempt it, using a polar mobile phase with an additive like triethylamine or ammonia in methanol to deactivate the silica may help, but this is less predictable.[2]

Workflow & Decision Making

The following diagram outlines a typical decision-making process when purifying a crude pyrazole hydrochloride salt.

Sources

Stability and storage conditions for 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride

A Message from the Senior Application Scientist

Welcome to the technical support guide for this compound. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and versatile biological activity.[1][2] The addition of a nitro group and an aminoethyl side chain creates a molecule with unique physicochemical properties that demand careful handling and optimized storage to ensure its integrity and performance in your experiments.

This guide is designed to provide you, our fellow researchers, with practical, field-tested advice to navigate the complexities of working with this compound. We will delve into the "why" behind the protocols, grounding our recommendations in the fundamental principles of organic chemistry and our collective experience. Our goal is to empower you to generate reliable, reproducible data by preserving the stability of this valuable reagent.

Frequently Asked Questions (FAQs)

What are the ideal long-term storage conditions for this compound?

Proper storage is the most critical factor in maintaining the compound's purity and stability. Based on vendor recommendations and the known properties of similar heterocyclic compounds, storage in a refrigerator at 2-8°C is advised.[3]

  • Expert Insight: Why is this temperature range crucial? The hydrochloride salt form enhances stability compared to the free base, but the molecule still contains functional groups susceptible to degradation. The nitro group, while generally stabilizing the aromatic pyrazole ring, can be sensitive to heat.[4][5] Refrigerated temperatures significantly slow down the kinetics of potential degradation reactions. The container should be tightly sealed to prevent moisture absorption, as the hydrochloride salt is hygroscopic.[6][7]

I left the compound at room temperature for a weekend. Is it still usable?

A brief period at ambient temperature is unlikely to cause significant degradation, especially if the container was unopened and protected from light. However, for quantitative experiments or long-term studies, it is crucial to verify the compound's integrity.

  • Trustworthiness Check: Before proceeding, we recommend performing a simple quality control check. Dissolve a small amount in your experimental solvent and observe the solution. Any significant color change (e.g., from a pale yellow to a dark brown) or insolubility may indicate degradation. For more sensitive applications, re-characterization by LC-MS to confirm the molecular weight or by ¹H NMR to check for the appearance of impurity peaks is the most rigorous approach.

My solution of this compound has turned a darker yellow/brown. What happened?

This is a common observation with nitroaromatic compounds and often indicates the onset of degradation.[8][9]

  • Causality Explained: The color change is likely due to the formation of nitrophenolic-like byproducts or polymerization. This can be initiated by several factors:

    • Exposure to Light: Nitroaromatic compounds can be photochemically active. UV light can promote the formation of radical species, initiating degradation cascades.

    • High pH: In basic solutions, the proton on the pyrazole ring can be abstracted, increasing electron density and making the ring more susceptible to oxidative degradation pathways.

    • Presence of Contaminants: Trace metals or other reactive species in your solvent or on your labware can catalyze decomposition.

  • Troubleshooting Workflow:

    G A Darkened Solution Observed B Was the solution freshly prepared? A->B C Discard solution. Prepare fresh stock in high-purity solvent. B->C No D Was the solution stored? B->D Yes E How was it stored? (Light/Dark, Temp, pH) D->E F Stored in light or at RT/high pH? E->F G Likely photodegradation or base-catalyzed degradation. Discard and prepare fresh. F->G Yes H Stored properly (dark, cold, neutral pH)? F->H No I Potential solvent contamination. Use fresh, high-purity solvent. Consider filtration. H->I

    Caption: Troubleshooting workflow for solution discoloration.

Storage and Handling Protocols

Recommended Storage Conditions Summary
ConditionSolid FormIn Solution
Temperature 2-8°C[3]-20°C (short-term) or -80°C (long-term)[10]
Atmosphere Tightly sealed container[6][7]Inert gas (Argon or Nitrogen) overlay
Light Amber vial, store in the darkAmber vial or foil-wrapped tube[10]
Notes Desiccate if possibleUse anhydrous, high-purity solvents
Protocol 1: Preparation of Stock Solutions

This protocol ensures the creation of a stable, reliable stock solution for your experiments.

  • Pre-Experiment Preparation:

    • Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

    • Use only high-purity, anhydrous solvents (e.g., DMSO, DMF, or ethanol). Degassing the solvent by sparging with nitrogen or argon for 15-20 minutes is recommended for sensitive applications.

  • Weighing and Dissolution:

    • Handle the solid in a well-ventilated area or chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

    • Weigh the desired amount of compound quickly.

    • Add the solvent to the solid and cap the vial tightly.

    • Vortex or sonicate gently until the solid is completely dissolved. A slight warming may be observed, which is normal.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber glass vials or cryotubes.

    • Rationale: Aliquoting minimizes the number of freeze-thaw cycles the main stock solution is subjected to, which is a primary cause of degradation for compounds in solution.

    • For each aliquot, flush the headspace with an inert gas (argon or nitrogen) before sealing.

    • Store aliquots at -20°C for use within a month or at -80°C for longer-term storage (up to 6 months).[10]

Troubleshooting Guide

Problem: Poor Reproducibility in Biological Assays

You observe significant well-to-well or day-to-day variability in your assay results when using the compound.

  • Potential Cause 1: Compound Instability in Assay Buffer. The pyrazole ring and nitro group's stability can be pH-dependent. Many biological buffers are slightly basic (pH 7.2-7.4), which could slowly degrade the compound over the course of a multi-hour incubation.

    • Self-Validating Protocol: To test for buffer instability, prepare your final working concentration of the compound in the assay buffer. Incubate it under the exact same conditions as your experiment (e.g., 37°C for 4 hours). At different time points (0, 1, 2, 4 hours), take an aliquot and analyze it by HPLC or LC-MS. A decrease in the parent compound's peak area over time confirms instability.

    • Solution: If instability is confirmed, consider adding the compound to the assay plate immediately before starting the measurement. Alternatively, investigate if a slightly more acidic buffer (pH 6.5-7.0) is compatible with your biological system.

  • Potential Cause 2: Adsorption to Labware. Highly aromatic compounds can sometimes adsorb to the plastic surfaces of microplates or pipette tips, leading to a lower effective concentration.

    • Troubleshooting Step: Try using low-adhesion microplates and pipette tips. You can also include a small amount of a non-ionic surfactant like Tween-20 (0.01-0.05%) in your assay buffer, if compatible with your system, to reduce non-specific binding.

Potential Degradation Pathways

Understanding how the molecule might break down is key to preventing it. While the pyrazole ring itself is generally stable, the combination of functional groups presents potential vulnerabilities.[11]

Caption: Potential degradation pathways under various chemical stressors.

The primary routes of degradation for nitroaromatic compounds involve either reduction of the nitro group or oxidative pathways that can be catalyzed by light or pH changes.[12][13][14] The pyrazole ring itself is relatively robust but not impervious, especially under harsh conditions.[11]

References

  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 3-Nitro-1H-pyrazole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(6), 845–850. [Link]

  • Shafiee, A., Naimi-Jamal, M. R., & Yazdani, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(11), 2877. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543. [Link]

  • Yin, P., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(12), 3149. [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD, 9(7). [Link]

  • Chambon, C., et al. (2013). Biodegradation of nitroaromatic pollutants: from pathways to remediation. Current Opinion in Biotechnology, 24(3), 433-441. [Link]

  • Vo, T. T., et al. (2020). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Crystal Growth & Design, 20(2), 1119-1126. [Link]

  • He, C., et al. (2022). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 14(1), 2095-2102. [Link]

  • Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Materials, 16(18), 6172. [Link]

  • ResearchGate. (n.d.). Degradation pathways for nitrobenzene. Retrieved from [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2021-2046. [Link]

  • Hawari, J., & Halasz, A. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. DTIC. [Link]

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]

  • Gîrd, C. E., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(5), 1146. [Link]

  • ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Handling of Nitropyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nitropyrazole compounds. This guide, curated by a Senior Application Scientist, provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of working with these versatile but sensitive molecules. Our goal is to empower you with the knowledge to prevent degradation and ensure the success of your experiments.

Introduction to Nitropyrazole Stability

Nitropyrazole derivatives are crucial building blocks in medicinal chemistry and materials science. However, the presence of both the pyrazole ring and one or more nitro groups introduces unique stability challenges. The electron-withdrawing nature of the nitro group increases the acidity of the pyrazole N-H proton, making the molecule susceptible to base-mediated degradation. Furthermore, the nitro group itself can be a site of unwanted reactivity under various conditions. Understanding these liabilities is the first step toward successful synthesis and handling.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with nitropyrazole compounds.

Q1: Why is my nitropyrazole compound turning a different color upon storage or during reaction work-up?

Discoloration, often to yellow or brown, is a common indicator of degradation. This can be caused by several factors:

  • Formation of Nitro-Aci Tautomers: In the presence of bases, the acidic N-H proton can be removed, leading to the formation of a pyrazolate anion. This anion can exist in resonance with an aci-nitro tautomer, which is often colored.

  • Decomposition: Exposure to strong bases, high temperatures, or even prolonged exposure to light can cause the nitropyrazole ring to decompose into various colored byproducts.

  • Impurities: The presence of residual acids or bases from previous steps can catalyze degradation over time.

Q2: What are the general stability profiles of nitropyrazoles under acidic and basic conditions?

Nitropyrazoles are generally more stable under acidic to neutral conditions. The pyrazole ring is protonated on the pyridine-like nitrogen (N2) in acidic media, which can protect it from certain electrophilic attacks. However, strongly acidic conditions, especially at elevated temperatures, can lead to hydrolysis or other unwanted reactions.

In contrast, nitropyrazoles are highly sensitive to basic conditions. The increased acidity of the N-H proton makes them prone to deprotonation, which can trigger a cascade of degradation pathways. Even weak bases like potassium carbonate can be problematic if not used judiciously.[1]

Q3: Can I use standard reducing agents like H₂/Pd or NaBH₄ with nitropyrazoles?

Caution is advised when using reducing agents.

  • Catalytic Hydrogenation (e.g., H₂/Pd): This is a very effective method for reducing nitro groups to amines. However, it is not selective and will reduce the nitro group on the pyrazole ring. If the nitro group is desired in the final product, this method should be avoided.

  • Sodium Borohydride (NaBH₄): While NaBH₄ is generally a mild reducing agent for aldehydes and ketones, its reactivity with nitroaromatics can be complex. In some cases, especially with transition metal catalysts, it can reduce nitro groups.[2] There are also reports of NaBH₄ in ethanol causing the deprotection of N-Boc protected pyrazoles, suggesting a reaction with the pyrazole ring system itself.[3] It is crucial to perform small-scale test reactions to determine compatibility with your specific substrate.

Q4: How can I monitor the progress of my reaction involving a nitropyrazole without causing degradation?

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring these reactions.

  • TLC: Use silica gel plates and a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). Visualize the spots under a UV lamp (254 nm). A "cospot," where the reaction mixture is spotted on top of the starting material, is highly recommended to accurately track the consumption of the starting material, especially if the product has a similar Rf value.[4][5]

  • HPLC: Reversed-phase HPLC with a C18 column and a UV detector is a powerful tool for quantitative analysis of reaction progress and purity. A typical mobile phase would be a gradient of acetonitrile in water with a small amount of an acidic modifier like acetic acid to ensure sharp peaks.[6]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis and handling of nitropyrazole compounds.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield in a Suzuki cross-coupling reaction 1. Base-induced degradation: The base required for the Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃) is deprotonating the acidic N-H of the nitropyrazole, leading to degradation. 2. Denitration: The nitro group can be lost under the reaction conditions, especially with certain palladium catalysts and ligands. 3. Catalyst poisoning: The nitropyrazole or its degradation products may be inhibiting the palladium catalyst.1. Protect the N-H group: The most reliable solution is to protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl) before performing the cross-coupling. See the Experimental Protocols section for details. 2. Use milder bases: If protection is not feasible, consider using milder bases like K₃PO₄ or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA), although their effectiveness can be substrate-dependent. 3. Optimize reaction conditions: Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligands, and solvents. Sometimes, a change in ligand can significantly reduce side reactions.
Product decomposes during purification by column chromatography 1. Silica gel is acidic: The slightly acidic nature of standard silica gel can catalyze the degradation of sensitive nitropyrazoles. 2. Prolonged exposure: Long residence times on the column can lead to decomposition.1. Neutralize the silica gel: Prepare a slurry of silica gel in your eluent containing 1% triethylamine to neutralize the acidic sites. 2. Use a different stationary phase: Consider using alumina (neutral or basic) or reverse-phase silica gel for purification. 3. Work quickly: Pack the column well and run it as quickly as possible to minimize the time the compound spends on the stationary phase.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high: Nitropyrazoles can be thermally sensitive. 2. Air (oxygen) sensitivity: Some reactions of nitropyrazoles may be sensitive to atmospheric oxygen. 3. Multiple reactive sites: If the nitropyrazole has other functional groups, side reactions may be occurring.1. Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Degas the solvent and use an inert atmosphere: Purge the reaction solvent with nitrogen or argon and maintain the reaction under an inert atmosphere. 3. Protect other functional groups: If necessary, protect other reactive functional groups on the molecule to prevent side reactions.
Difficulty in removing the N-protecting group 1. Harsh deprotection conditions: The conditions for removing the protecting group may be causing degradation of the nitropyrazole. 2. Incomplete deprotection: The deprotection reaction may not be going to completion.1. Choose a protecting group with mild removal conditions: For example, a Boc group can often be removed with mild acid (e.g., 20% TFA in DCM), and a Trityl group can be removed with very mild acid (e.g., acetic acid).[1][7][8] 2. Optimize deprotection: Carefully monitor the deprotection reaction by TLC or HPLC and quench it as soon as the starting material is consumed to minimize byproduct formation.

Protecting Group Strategies

The acidic N-H of nitropyrazoles is a primary site of reactivity that can lead to degradation. Protecting this position is often the key to successfully employing these compounds in multi-step syntheses.

Common Protecting Groups for Nitropyrazoles
Protecting Group Abbreviation Protection Conditions Deprotection Conditions Advantages Disadvantages
tert-ButoxycarbonylBoc(Boc)₂O, DMAP, CH₂Cl₂ or THF20-50% TFA in CH₂Cl₂, or 4M HCl in dioxaneStable to a wide range of non-acidic conditions.Can be cleaved under some reductive conditions.
TriphenylmethylTrityl (Tr)Trityl chloride, TEA, CH₂Cl₂Mild acid (e.g., 50% aq. HOAc), TFAVery acid-labile, allowing for mild deprotection.[7]Bulky, which can sometimes hinder subsequent reactions.
TetrahydropyranylTHP3,4-Dihydropyran, p-TsOH (cat.), CH₂Cl₂Mild acid (e.g., 1M HCl in THF)Inexpensive and easy to introduce.Creates a new stereocenter.
Visualization of Protecting Group Strategy

G cluster_0 Problem: Unstable N-H cluster_1 Solution: N-Protection UnstableNP Nitropyrazole (N-H) Degradation Degradation Products UnstableNP->Degradation Harsh Conditions (Base, Heat) ProtectedNP N-Protected Nitropyrazole UnstableNP->ProtectedNP Protection (e.g., (Boc)₂O) DesiredProduct Desired Product ProtectedNP->DesiredProduct Successful Reaction DesiredProduct->UnstableNP Deprotection (e.g., TFA)

Caption: Workflow for using N-protection to prevent degradation.

Experimental Protocols

Protocol 1: N-Boc Protection of a Nitropyrazole

This protocol provides a general method for the protection of the acidic N-H of a nitropyrazole using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Nitropyrazole substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the nitropyrazole substrate (1.0 eq) in anhydrous CH₂Cl₂ or THF.

  • Add DMAP (0.1 eq) to the solution.

  • Add (Boc)₂O (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected nitropyrazole.

Protocol 2: Deprotection of an N-Boc Protected Nitropyrazole

This protocol describes the removal of the N-Boc group under acidic conditions.

Materials:

  • N-Boc protected nitropyrazole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected nitropyrazole (1.0 eq) in CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 20-50% TFA in CH₂Cl₂ dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Visualization of a General Troubleshooting Workflow

G cluster_troubleshoot Troubleshooting Steps Start Reaction with Nitropyrazole Monitor Monitor by TLC/HPLC Start->Monitor Problem Degradation or Low Yield? Monitor->Problem Success Isolate Product Problem->Success No Troubleshoot Identify Potential Cause Problem->Troubleshoot Yes Protect Protect N-H Troubleshoot->Protect Conditions Modify Reaction Conditions (Base, Temp, Catalyst) Troubleshoot->Conditions Purification Optimize Purification Troubleshoot->Purification Protect->Start Re-run Reaction Conditions->Start Re-run Reaction Purification->Success

Caption: A logical workflow for troubleshooting reactions with nitropyrazoles.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link]

  • Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Available at: [Link]

  • (PDF) Nitropyrazoles. ResearchGate. Available at: [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • (PDF) Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. ResearchGate. Available at: [Link]

  • analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Available at: [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PubMed Central. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Tritylamines. Organic Chemistry Portal. Available at: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry. Available at: [Link]

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Available at: [Link]

  • Trityl Protection. Common Organic Chemistry. Available at: [Link]

  • Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. Available at: [Link]

  • How To: Monitor by TLC. University of Rochester Department of Chemistry. Available at: [Link]

  • Monitoring Reactions by TLC. Washington State University. Available at: [Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole ring formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design and troubleshoot effectively.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during pyrazole synthesis, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Low or No Product Yield

Q1: My pyrazole synthesis is resulting in a low yield or no desired product. What are the likely causes and how can I improve it?

A1: Low or no yield is a frequent challenge in pyrazole synthesis. The root cause often lies in one of the following areas: catalyst choice, reaction conditions, or substrate reactivity. Let's break down the troubleshooting process.

Step 1: Re-evaluate Your Catalyst Choice

The catalyst is the cornerstone of an efficient pyrazole synthesis. A suboptimal choice can lead to a sluggish or stalled reaction.

  • For Knorr-type Syntheses (1,3-dicarbonyl + hydrazine): This is one of the most common methods for pyrazole synthesis.[1][2][3][4] While it can sometimes proceed without a catalyst, an acid catalyst is often necessary to protonate the dicarbonyl compound, making it more susceptible to nucleophilic attack by hydrazine.[1]

    • Troubleshooting: If you are not using a catalyst, consider adding a mild acid catalyst. If you are already using one, its strength might be an issue.

    • Recommendation: Start with a mild Lewis acid like lithium perchlorate[5] or even a green catalyst like ammonium chloride.[1] For more challenging substrates, stronger Lewis acids like Cu(OTf)₂ might be necessary.[5] However, be aware that very strong acids can lead to side reactions.

  • For Cycloaddition Reactions: These reactions, such as the (3+2) cycloaddition of nitrile imines with alkynes, often require a metal catalyst to facilitate the formation of the key intermediate.[6]

    • Troubleshooting: Ensure your catalyst is active. Copper(I) catalysts are commonly used for these reactions.[6] If you are using a copper(I) source, ensure it has not been oxidized to the less active copper(II) state.

    • Recommendation: Use a reliable source of Cu(I), such as CuI or generate it in situ from a Cu(II) salt with a reducing agent.

Step 2: Optimize Reaction Conditions

Even with the right catalyst, suboptimal reaction conditions can hinder your yield.

  • Temperature: Many pyrazole syntheses are sensitive to temperature. For instance, in some silver-catalyzed reactions, increasing the temperature to 60°C improves the yield, but further increases can lead to a decrease.[5]

    • Troubleshooting: Experiment with a range of temperatures. Start at room temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS.

  • Solvent: The choice of solvent can significantly impact reaction rates and yields. For example, in some copper-catalyzed reactions, toluene was found to be a better solvent than THF or dioxane.[5]

    • Troubleshooting: If your yield is low, consider screening different solvents. Aprotic polar solvents like DMF or DMSO can be effective in some cases, while non-polar solvents like toluene may be better in others.

  • Reaction Time: Insufficient reaction time is a common reason for low yields.

    • Troubleshooting: Monitor your reaction over time to determine the point of maximum conversion. Running the reaction for too long can sometimes lead to product decomposition.

Step 3: Assess Substrate Reactivity

The electronic and steric properties of your starting materials can greatly influence the reaction's success.

  • Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating or electron-withdrawing groups on your substrates can affect their reactivity. In some electrophilic cyclization reactions, substrates with electron-withdrawing groups show better reactivity than those with electron-donating groups.[7]

    • Troubleshooting: If your substrate has a strongly deactivating group, you may need to use a more active catalyst or harsher reaction conditions.

Issue 2: Poor Regioselectivity

Q2: I am getting a mixture of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is crucial, especially in the synthesis of pharmaceuticals where a specific isomer is required. The formation of regioisomers is a common problem when using unsymmetrical 1,3-dicarbonyl compounds or unsymmetrical alkynes.

Step 1: Catalyst Control

The choice of catalyst can play a pivotal role in directing the regioselectivity.

  • Mechanism: The catalyst can influence which carbonyl group of the 1,3-dicarbonyl is attacked first by the hydrazine. Some catalysts may preferentially coordinate to one carbonyl over the other due to steric or electronic effects.

  • Recommendation: For the reaction of unsymmetrical 1,3-diketones with hydrazines, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved at room temperature in N,N-dimethylacetamide without a catalyst, suggesting that in some cases, the inherent reactivity of the substrates can control regioselectivity under the right conditions.[6] When a catalyst is needed, consider those that offer steric hindrance, which can direct the nucleophilic attack to the less hindered carbonyl group.

Step 2: Substrate Control

Modifying your starting materials can be a powerful strategy to control regioselectivity.

  • Steric Hindrance: Introducing a bulky substituent on one of the reactive sites can block the approach of the other reactant, favoring the formation of one regioisomer.

  • Electronic Effects: The electronic properties of the substituents can also direct the reaction. A more electrophilic carbonyl group will be more susceptible to nucleophilic attack.

Step 3: Reaction Conditions

  • Solvent and Temperature: These parameters can influence the transition state energies of the competing pathways, thereby affecting the ratio of regioisomers. A systematic screening of solvents and temperatures is recommended.

Section 2: Frequently Asked Questions (FAQs)

Q3: What are the advantages of using a "green" catalyst for pyrazole synthesis?

A3: Green catalysts offer several benefits, primarily focused on sustainability and safety. For instance, ammonium chloride has been successfully used as a cost-effective and environmentally benign catalyst for the Knorr pyrazole synthesis.[1] The advantages include:

  • Reduced Environmental Impact: Green catalysts are often less toxic and are derived from renewable resources. They can also enable the use of greener solvents like ethanol or even water.[1][8]

  • Improved Safety: Many traditional catalysts are hazardous. Green alternatives are typically safer to handle and store.

  • Cost-Effectiveness: Green catalysts are often cheaper and more readily available than their transition metal counterparts.[1]

Q4: Can I synthesize pyrazoles without a metal catalyst?

A4: Yes, several metal-free methods for pyrazole synthesis have been developed. These are attractive because they avoid the potential for metal contamination in the final product, which is a significant concern in the pharmaceutical industry.

  • Iodine-Catalyzed Reactions: Iodine has been shown to be an effective catalyst for the synthesis of fully functionalized NH-pyrazoles from α,β-unsaturated hydrazones.[6]

  • Visible Light Photoredox Catalysis: This method allows for the synthesis of polysubstituted pyrazoles under very mild conditions using visible light and a photosensitizer, with air as the terminal oxidant.[6]

  • Base-Mediated Cyclization: In some cases, a simple base can be sufficient to promote the cyclization reaction.[6]

Q5: How do I choose the best catalyst for my specific pyrazole synthesis?

A5: The optimal catalyst depends on several factors, including the specific reaction type, the nature of your substrates, and the desired outcome (e.g., high yield, high regioselectivity). The following table provides a general guideline for catalyst selection based on the reaction type.

Reaction TypeRecommended Catalyst ClassKey Considerations
Knorr Synthesis (1,3-dicarbonyl + hydrazine) Lewis Acids, "Green" CatalystsMild Lewis acids (e.g., LiClO₄) or green catalysts (e.g., NH₄Cl) are often sufficient.[1][5]
(3+2) Cycloaddition (e.g., alkyne + nitrile imine) Copper(I) saltsEnsure the use of an active Cu(I) source.[6]
Multicomponent Reactions Palladium, Copper, RutheniumThe choice of metal depends on the specific components and reaction mechanism.[6]
Oxidative Cyclization Copper, RutheniumThese catalysts are effective in promoting cyclization via radical intermediates or dehydrogenative coupling.[6]
Metal-Free Syntheses Iodine, Photoredox CatalystsIdeal for avoiding metal contamination and often proceed under mild conditions.[6]

Section 3: Experimental Protocols & Visualizations

Protocol: Green Synthesis of 3,5-dimethylpyrazole using Ammonium Chloride

This protocol is adapted from a sustainable method for Knorr pyrazole synthesis.[1]

Materials:

  • Acetylacetone

  • Hydrazine hydrate

  • Ammonium chloride (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve 20 mmol of acetylacetone in 100 mL of ethanol.

  • Add 40 mmol of hydrazine hydrate to the solution.

  • Add 2 mmol of ammonium chloride to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Diagram: Generalized Knorr Pyrazole Synthesis

This diagram illustrates the fundamental steps of the Knorr pyrazole synthesis, highlighting the role of the acid catalyst.

Knorr_Synthesis cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Protonation Protonation 1,3-Dicarbonyl->Protonation Acid Catalyst (H+) Hydrazine Hydrazine Nucleophilic_Attack Nucleophilic_Attack Hydrazine->Nucleophilic_Attack Protonation->Nucleophilic_Attack Intermediate Intermediate Nucleophilic_Attack->Intermediate Cyclization Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

Caption: The Knorr pyrazole synthesis pathway.

Diagram: Troubleshooting Flowchart for Low Yield

This flowchart provides a logical sequence of steps to diagnose and address low product yield in pyrazole synthesis.

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Is the catalyst appropriate for the reaction type? Start->Check_Catalyst Catalyst_Yes Yes Check_Catalyst->Catalyst_Yes Catalyst_No No Check_Catalyst->Catalyst_No Check_Conditions Are the reaction conditions (T, solvent, time) optimized? Catalyst_Yes->Check_Conditions Select_New_Catalyst Select a more suitable catalyst based on literature. Catalyst_No->Select_New_Catalyst Conditions_Yes Yes Check_Conditions->Conditions_Yes Conditions_No No Check_Conditions->Conditions_No Check_Substrates Are the substrates known to be unreactive? Conditions_Yes->Check_Substrates Optimize_Conditions Systematically vary T, solvent, and time. Conditions_No->Optimize_Conditions Substrates_Yes Yes Check_Substrates->Substrates_Yes Substrates_No No Check_Substrates->Substrates_No Modify_Substrates Consider modifying substrates or using harsher conditions. Substrates_Yes->Modify_Substrates Consult_Literature Consult literature for similar substrate transformations. Substrates_No->Consult_Literature

Caption: A decision tree for troubleshooting low yields.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6581. [Link]

  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 11(6). Retrieved from [Link]

  • Li, Y., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(3), 987. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Ben-Aoun, Z., & Ghamghamy, S. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6398. [Link]

  • Harahap, U., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Applied Pharmaceutical Science, 12(7), 1-10. [Link]

  • Zheng, Y., et al. (2022). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 24(21), 3878–3883. [Link]

  • Venkatesh, P. (2019, April 11). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole [PowerPoint slides]. SlideShare. [Link]

  • ResearchGate. (n.d.). Optimization of pyrazoline synthesis from chalcone [Data set]. Retrieved from [Link]

  • Wankhade, P., et al. (2022). Advances in Pyrazole Ring Formation and Their Methodologies: Review. International Journal of Pharmaceutical Sciences, 3(6).
  • Pinto, D. C. G. A., & Silva, A. M. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4647. [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Retrieved from [Link]

  • Müller, T. J. J., & Chebanov, V. A. (Eds.). (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1-46. [Link]

  • Kumar, A., et al. (2020). Design and efficient synthesis of pyrazoline and isoxazole bridged indole C-glycoside hybrids as potential anticancer agents. Scientific Reports, 10(1), 6663. [Link]

  • Johnson, S. A., & Johnson, D. C. (2017). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Inorganic chemistry, 56(14), 8034–8041. [Link]

  • Google Patents. (n.d.). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.
  • Rajalakshmi, R., & Elakkiya, T. (2018). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 10(3), 80-84.

Sources

Technical Support Center: Scaling the Synthesis of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Process Chemists

Welcome to the technical support center for the synthesis of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis and tackle the challenges of process scale-up. As Senior Application Scientists, we understand that scaling a chemical synthesis is not merely about using larger flasks; it involves a deep understanding of reaction kinetics, thermodynamics, and safety engineering. This document provides field-proven insights, troubleshooting strategies, and scalable protocols to ensure a safe, efficient, and reproducible synthesis.

Synthesis Overview & Core Strategy

The synthesis of this compound typically involves a multi-step process. A common and scalable approach begins with the N-alkylation of 3-nitropyrazole with a protected aminoethyl synthon, followed by deprotection and salt formation. The choice of reagents and reaction conditions at each stage is critical for ensuring high yield, purity, and, most importantly, safety.

The general workflow can be visualized as follows:

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection & Salt Formation A 3-Nitro-1H-pyrazole C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) A->C Reagent 1 B Protected Aminoethyl Halide (e.g., 2-(Boc-amino)ethyl bromide) B->C Reagent 2 D Protected Intermediate: 1-(2-(Boc-amino)ethyl)-3-nitro-1H-pyrazole C->D Reaction E Acidic Deprotection (e.g., HCl in Dioxane) D->E Reactant D->E Crude Product Transfer F Final Product: 1-(2-Aminoethyl)-3-nitro-1H-pyrazole HCl E->F Reaction & Precipitation

Caption: General synthetic workflow for 1-(2-Aminoethyl)-3-nitro-1H-pyrazole HCl.

Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the planning and execution of the synthesis scale-up.

Q1: What are the most critical safety considerations for this synthesis?

A1: The primary safety concerns revolve around the use of nitrated heterocyclic compounds. Nitropyrazoles are a class of energetic materials, and their thermal stability must be understood and respected.[1]

  • Thermal Hazards: Before any scale-up, perform differential scanning calorimetry (DSC) on the 3-nitropyrazole starting material and the protected intermediate to determine the onset of decomposition. This data is crucial for defining the maximum safe operating temperature.

  • Nitration Risks: If you are preparing the 3-nitropyrazole starting material yourself, be aware that nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[2] Always use slow, controlled addition of the nitrating agent with highly efficient cooling.

  • Reagent Safety: Avoid using hazardous reagents like sodium hydride (NaH) for the alkylation step when scaling up, as its high reactivity can be dangerous.[1] Safer and more manageable bases like potassium carbonate (K₂CO₃) are often suitable alternatives.[1]

  • Personal Protective Equipment (PPE): Always use standard PPE, including safety goggles, flame-resistant lab coats, and chemical-resistant gloves. All operations should be conducted in a well-ventilated fume hood or a walk-in hood for larger scales.[3][4]

Q2: How does the choice of nitrating agent affect the synthesis of the 3-nitropyrazole precursor?

A2: The choice of nitrating agent is critical for regioselectivity. The pyrazole ring can be nitrated at different positions depending on the conditions.

  • Mixed Acid (HNO₃/H₂SO₄): This is a powerful nitrating system. However, in strongly acidic media, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack. If other aromatic rings are present (e.g., an N-phenyl group), nitration may occur on that ring instead.[5][6]

  • Milder Reagents: Reagents like acetyl nitrate (a mixture of nitric acid and acetic anhydride) often favor nitration at the C4 position of the pyrazole ring under less acidic conditions.[6] For the synthesis of 3-nitropyrazole, a common method involves the nitration of pyrazole to form N-nitropyrazole, which then undergoes thermal or acid-catalyzed rearrangement to the C-nitrated product.[7]

Q3: My N-alkylation reaction is slow and gives a mixture of N1 and N2 isomers. How can I improve this?

A3: This is a classic challenge with N-unsubstituted pyrazoles. The regioselectivity of alkylation is influenced by the base, solvent, and counter-ion.

  • Base and Solvent: Using a milder, heterogeneous base like potassium carbonate in a polar aprotic solvent like acetonitrile or DMF can favor alkylation at the more sterically accessible N1 position. The use of stronger, soluble bases can sometimes lead to a mixture of isomers.

  • Protecting Groups: If regioselectivity remains a problem, consider a strategy where the pyrazole is first protected at the N1 position with a removable group, followed by nitration and subsequent alkylation at the desired position. However, this adds steps to the overall synthesis.

Q4: What are the best practices for purifying the final hydrochloride salt at scale?

A4: Column chromatography is often not practical or economical at a large scale. The most robust method for purifying the final product is crystallization.

  • Salt Formation as Purification: The formation of the hydrochloride salt itself is a powerful purification step. By carefully choosing the solvent system for the final deprotection and salt formation, you can often precipitate the desired product in high purity, leaving many impurities behind in the mother liquor.[8]

  • Recrystallization: If further purification is needed, recrystallization is the preferred method. Common solvent systems for pyrazole derivatives include ethanol/water mixtures, isopropanol, or ethyl acetate.[9] The key is to identify a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.

Troubleshooting Guide

Even with a well-designed process, unexpected issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem / Symptom Potential Cause(s) Recommended Solution(s)
Low Yield in N-Alkylation Step 1. Inefficient Deprotonation: The base is not strong enough or has low solubility. 2. Poor Nucleophilicity: The pyrazole anion is not reacting efficiently with the electrophile. 3. Side Reactions: The alkylating agent is degrading under the reaction conditions.1. Change the Base: Switch from K₂CO₃ to a stronger base like Cs₂CO₃. Ensure the base is finely powdered and the mixture is stirred efficiently. 2. Add a Catalyst: In some cases, a catalytic amount of potassium iodide (KI) can facilitate the reaction with alkyl chlorides or bromides (Finkelstein reaction). 3. Optimize Temperature: Slowly increase the reaction temperature in 10°C increments, monitoring for product formation and potential decomposition by TLC or HPLC.
Exothermic Event During Nitration 1. Rapid Reagent Addition: The nitrating agent was added too quickly. 2. Inadequate Cooling: The cooling bath capacity is insufficient for the scale of the reaction. 3. Poor Mixing: Localized "hot spots" are forming due to inefficient stirring.1. Control Addition Rate: Use a syringe pump or a dropping funnel with pressure equalization for slow, controlled addition. 2. Improve Heat Transfer: Ensure the reactor is not more than 2/3 full. For larger scales, a jacketed reactor with a circulating chiller is essential.[2] 3. Use Mechanical Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer to ensure efficient mixing of the entire reaction mass.
Final Product is an Oil or Fails to Crystallize 1. Residual Solvent: Trapped solvent (e.g., DMF, DMSO) is preventing crystallization. 2. Presence of Impurities: Impurities are acting as crystallization inhibitors. 3. Incorrect Solvent System: The solvent used for precipitation/crystallization is not optimal.1. Azeotropic Removal: If the oil is soluble in a solvent like toluene, add toluene and remove it under reduced pressure to azeotropically remove residual high-boiling solvents. 2. Purify via Salt Formation: Dissolve the crude free-base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent or dioxane. The hydrochloride salt should precipitate.[8] 3. Screen Crystallization Solvents: Experiment with different anti-solvents. For example, dissolve the product in a small amount of methanol or ethanol and slowly add an anti-solvent like diethyl ether or ethyl acetate until turbidity is observed, then cool.[9]
Product Purity is Low After Crystallization 1. Occlusion of Impurities: Impurities are being trapped within the crystal lattice during rapid crystallization. 2. Incomplete Reaction: Significant amounts of starting material are co-crystallizing with the product.1. Slow Down Crystallization: Cool the crystallization mixture slowly, without agitation initially, to allow for the formation of larger, purer crystals. A staged cooling profile (e.g., hold at 40°C, then 20°C, then 5°C) can be effective. 2. Perform a Re-slurry: If the purity is close to the desired specification, suspending the filtered solid in a fresh, cold solvent (in which the impurities have some solubility) and stirring for a few hours can wash away surface impurities.

Scale-Up Considerations: Lab vs. Pilot Plant

The transition from a 10-gram lab synthesis to a 5-kilogram pilot run requires a shift in both equipment and mindset.

ParameterLab Scale (1-50 g)Pilot Scale (1-10 kg)Rationale for Change
Reagent Addition Manual addition via dropping funnelMetering pump with controlled flow rateEnsures consistent, slow addition to manage exotherms. Critical for safety and reproducibility.
Temperature Control Ice/water bathJacketed reactor with automated chiller/heater unitSurface area-to-volume ratio decreases on scale-up, making heat transfer less efficient. A jacketed reactor is non-negotiable for thermal management.
Mixing Magnetic stir barOverhead mechanical stirrer with optimized impeller designViscosity and slurry density can increase on scale-up, requiring more powerful and efficient mixing to ensure homogeneity and prevent localized heating.
Work-up/Extraction Separatory funnelLiquid-liquid extraction in the reactor, followed by phase separationManual shaking of large volumes is impractical and unsafe. Extractions are performed in the reactor, and phases are separated via a bottom outlet valve.
Isolation Buchner funnel filtrationCentrifuge or Nutsche filter-dryerHandles larger volumes of solids and allows for more efficient washing and initial drying of the filter cake.

Detailed Protocol: Final Product Crystallization

This protocol provides a robust method for the purification of this compound via crystallization, a critical step for achieving high purity at scale.

Objective: To purify the crude product to >99% purity.

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Deionized Water

  • Activated Carbon (decolorizing grade)

Procedure:

  • Dissolution: In a suitably sized reactor, charge the crude hydrochloride salt. Add isopropanol (approx. 5 volumes, e.g., 5 L for 1 kg of crude). Begin agitation and heat the mixture to 60-65°C to dissolve the solids.

  • Water Addition: Once a clear solution is obtained, slowly add deionized water (approx. 1 volume, e.g., 1 L) while maintaining the temperature. This creates a solvent/anti-solvent system.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (approx. 1-2% by weight) and stir at 60-65°C for 30 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated filter to remove the activated carbon and any particulate matter. Transfer the clear filtrate to a clean, pre-warmed crystallization vessel.

  • Controlled Cooling & Crystallization:

    • Implement a slow, controlled cooling ramp. Cool the solution from 65°C to 40°C over 2 hours.

    • Hold at 40°C for 1 hour. Crystal formation should be observed.

    • Cool from 40°C to 5°C over 3-4 hours.

    • Hold at 5°C for at least 2 hours to maximize yield.

  • Isolation: Filter the cold slurry to collect the crystalline product. Wash the filter cake with a small amount of cold 5:1 IPA/water.

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.

cluster_main Troubleshooting Workflow Start Start: Low Yield or Impure Product Check_Completion Is the reaction complete? (Check by HPLC/TLC) Start->Check_Completion Force_Reaction Force Reaction: - Increase Temperature - Add More Reagent - Increase Time Check_Completion->Force_Reaction No Workup_Issue Is the issue during workup? (e.g., emulsion, loss to aq. layer) Check_Completion->Workup_Issue Yes Force_Reaction->Check_Completion Adjust_Workup Adjust Workup: - Add Brine to Break Emulsion - Adjust pH - Back-extract Aqueous Layer Workup_Issue->Adjust_Workup Yes Purification_Issue Is the issue during purification? Workup_Issue->Purification_Issue No Adjust_Workup->Purification_Issue Adjust_Purification Adjust Purification: - Screen Recrystallization Solvents - Perform Re-slurry - Consider Salt Screen Purification_Issue->Adjust_Purification Yes End_Fail End: Escalate to R&D Purification_Issue->End_Fail No End_Success End: Product Meets Spec Adjust_Purification->End_Success

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. [Link]

  • Review on synthesis of nitropyrazoles. ResearchGate. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]

  • Method for purifying pyrazoles.
  • Nitropyrazoles. ResearchGate. [Link]

  • Understanding the Synthesis and Handling of 1-Nitropyrazole (CAS 7119-95-1). LinkedIn. [Link]

  • Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene. ACS Publications. [Link]

  • This compound. Pharmaffiliates. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][7][10]triazin-7(6H). National Institutes of Health. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing. [Link]

  • Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. Royal Society of Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Nitropyrazole and 5-Nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyrazoles are fundamental building blocks in medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity. Among them, the isomeric forms 3-nitropyrazole and 5-nitropyrazole are of particular interest. Although seemingly similar, the position of the nitro group on the pyrazole ring introduces subtle yet significant differences in their chemical behavior. This guide provides an in-depth comparison of the reactivity of 3-nitropyrazole and 5-nitropyrazole, supported by experimental evidence and theoretical considerations, to aid researchers in selecting the appropriate isomer for their synthetic strategies.

A pivotal concept to grasp when comparing these two molecules is their existence as tautomers. Due to prototropic tautomerism, 3-nitropyrazole and 5-nitropyrazole rapidly interconvert in solution, establishing an equilibrium. This means that reactions involving this system are often a reflection of the combined reactivity of both tautomers, with the reaction pathway favoring the more reactive species.

Tautomerism: The Dynamic Duo

The annular prototropic tautomerism of 3(5)-nitropyrazole is a continuous proton transfer between the two nitrogen atoms of the pyrazole ring. This dynamic equilibrium means that both 3-nitropyrazole and 5-nitropyrazole are present in solution. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other functional groups. For the purpose of this guide, we will discuss the distinct reactivity of each tautomer, which collectively contributes to the overall chemical behavior of 3(5)-nitropyrazole.

tautomerism cluster_3nitro 3-Nitropyrazole cluster_5nitro 5-Nitropyrazole mol1 mol2 mol1->mol2 H⁺ transfer

Caption: Annular tautomerism of 3(5)-nitropyrazole.

Electronic Properties and Acidity

The strongly electron-withdrawing nature of the nitro group significantly influences the electron density distribution within the pyrazole ring and the acidity of the N-H proton.

Property3-Nitropyrazole5-NitropyrazoleRationale
Predicted pKa ~8.32[1]~8.32[1]As tautomers in equilibrium, they share a common conjugate base, resulting in a single macroscopic pKa value.
Electron Density The N1 nitrogen is more electron-rich than N2. The C5 carbon is more electron-deficient.The N1 nitrogen is more electron-rich than N2. The C3 carbon is more electron-deficient.The nitro group withdraws electron density via both inductive and resonance effects, with a more pronounced effect on the adjacent atoms.

The pKa of approximately 8.32 indicates that 3(5)-nitropyrazole is a weak acid, but considerably more acidic than unsubstituted pyrazole (pKa ≈ 14.5). This increased acidity is a direct consequence of the stabilization of the resulting pyrazolate anion by the electron-withdrawing nitro group. This enhanced acidity facilitates deprotonation, which is a crucial step in many reactions, such as N-alkylation.

Comparative Reactivity

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for functionalizing the pyrazole ring, and it is here that a distinct difference in reactivity between the two tautomers is observed. The reaction involves the attack of a nucleophile on an electron-deficient carbon atom, leading to the displacement of a leaving group. In the case of nitropyrazoles, the nitro group itself can act as a leaving group under certain conditions.

Experimental Evidence:

Studies on N-substituted 3(5)-nitropyrazole-4-carbonitriles have shown that the nitro group at the 5-position is significantly more reactive towards nucleophilic displacement than the nitro group at the 3-position .[2] This has been demonstrated with a variety of anionic S-, O-, and N-nucleophiles.[2]

Causality:

The greater reactivity of the 5-nitro tautomer in SNAr reactions can be attributed to the electronic stabilization of the Meisenheimer intermediate. When a nucleophile attacks the C5 position, the negative charge can be delocalized onto the adjacent N1 nitrogen and the nitro group. In contrast, attack at the C3 position results in a less stable intermediate where the negative charge is further from the stabilizing influence of the N1 atom.

Caption: Comparison of reactivity in nucleophilic aromatic substitution.

Experimental Protocol: Nucleophilic Displacement of the Nitro Group

This protocol is a general representation for the substitution of a nitro group on a nitropyrazole ring.

  • Dissolve the N-substituted 3(5)-nitropyrazole in a suitable aprotic polar solvent such as DMF or DMSO.

  • Add a base (e.g., K₂CO₃ or NaH) to deprotonate the nucleophile if it is not already in its anionic form.

  • Introduce the nucleophile (e.g., a thiol, phenol, or amine) to the reaction mixture.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion , cool the reaction mixture and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyrazole ring is generally directed to the 4-position, which is the most electron-rich carbon. However, the presence of the strongly deactivating nitro group makes further electrophilic substitution challenging.

Theoretical Considerations:

  • Deactivating Effect: The nitro group deactivates the pyrazole ring towards electrophilic attack, requiring harsher reaction conditions compared to unsubstituted pyrazole.

  • Directing Effect: As a meta-director, the nitro group at C3 would direct incoming electrophiles to the C5 position, and a nitro group at C5 would direct to the C3 position. However, since both positions are occupied by nitrogen atoms in the tautomeric forms, electrophilic attack is most likely to occur at the C4 position, which is meta to both the C3 and C5 positions in the respective tautomers.

While direct comparative kinetic studies are scarce, it is expected that both tautomers will undergo electrophilic substitution at the 4-position, with the overall reaction rate being significantly reduced due to the deactivating effect of the nitro group.

Experimental Protocol: Nitration of 3(5)-Nitropyrazole

This protocol describes a common method for the further nitration of nitropyrazoles.

  • Cool a mixture of fuming nitric acid and fuming sulfuric acid (oleum) to 0 °C in an ice bath.

  • Slowly add 3(5)-nitropyrazole to the cooled nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete , allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction by TLC.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum to obtain the dinitrated pyrazole.

N-Alkylation

N-alkylation of pyrazoles is a common method for introducing functional diversity. In unsymmetrical pyrazoles like 3(5)-nitropyrazole, alkylation can occur at either of the two ring nitrogen atoms, leading to a mixture of regioisomers.

Factors Influencing Regioselectivity:

The regioselectivity of N-alkylation is a complex interplay of steric and electronic factors, as well as reaction conditions:

  • Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom. In the case of 3(5)-nitropyrazole, the N1 position is generally less hindered than the N2 position, which is adjacent to the nitro group in the 3-nitro tautomer.

  • Electronic Effects: The electron-withdrawing nitro group reduces the nucleophilicity of the adjacent nitrogen atom. This would suggest that in the 3-nitro tautomer, the N1 nitrogen is more nucleophilic, while in the 5-nitro tautomer, the N2 nitrogen is less nucleophilic.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the ratio of N1 to N2 alkylation products.[3]

Given these competing factors, the N-alkylation of 3(5)-nitropyrazole often yields a mixture of 1-alkyl-3-nitropyrazole and 1-alkyl-5-nitropyrazole. The 1-alkyl-5-nitropyrazole isomer is often the major product due to a combination of steric and electronic effects.

n_alkylation cluster_products Product Mixture 3(5)-Nitropyrazole 3(5)-Nitropyrazole 1-Alkyl-3-nitropyrazole 1-Alkyl-3-nitropyrazole 3(5)-Nitropyrazole->1-Alkyl-3-nitropyrazole 1-Alkyl-5-nitropyrazole 1-Alkyl-5-nitropyrazole 3(5)-Nitropyrazole->1-Alkyl-5-nitropyrazole

Caption: N-alkylation of 3(5)-nitropyrazole leads to a mixture of regioisomers.

Experimental Protocol: N-Alkylation of 3(5)-Nitropyrazole

This protocol provides a general procedure for the N-alkylation of 3(5)-nitropyrazole.

  • Suspend 3(5)-nitropyrazole in a suitable solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate or sodium hydride, to the suspension and stir for a short period to form the pyrazolate anion.

  • Add the alkylating agent (e.g., an alkyl halide or sulfate) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of regioisomers by column chromatography to separate the 1-alkyl-3-nitropyrazole and 1-alkyl-5-nitropyrazole.

Summary of Reactivity Comparison

Reaction Type3-Nitropyrazole5-NitropyrazoleKey Takeaway
Nucleophilic Aromatic Substitution Less reactiveMore reactive [2]The nitro group at the 5-position is a better leaving group due to enhanced stabilization of the reaction intermediate.
Electrophilic Aromatic Substitution Deactivated, directs to C4Deactivated, directs to C4Both tautomers are significantly deactivated towards electrophilic attack, which occurs preferentially at the 4-position.
N-Alkylation Forms a mixture of N1 and N2 alkylated productsForms a mixture of N1 and N2 alkylated productsThe reaction typically yields a mixture of regioisomers, with the 1-alkyl-5-nitropyrazole often being the major product.

Conclusion

The reactivity of 3-nitropyrazole and 5-nitropyrazole is intricately linked through their tautomeric relationship. While they exhibit similar behavior in electrophilic substitution and N-alkylation, a clear and synthetically valuable difference emerges in nucleophilic aromatic substitution. The enhanced reactivity of the 5-nitro tautomer in SNAr reactions provides a strategic advantage for the regioselective introduction of nucleophiles at the C5 position. Understanding these nuances is paramount for the rational design of synthetic routes and the development of novel molecules with desired properties. Researchers should carefully consider the reaction conditions and the nature of the reactants to selectively leverage the reactivity of the desired tautomer.

References

  • Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habraken, C. L. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777–1782. [Link]

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Akhmedov, N. G., & Vakulenko, A. V. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191. [Link]

  • Zarudnitskii, E. V., Omelchenko, I. V., Pirozhenko, V. V., & Tolmachev, A. A. (2006). A convenient method for the regioselective N-alkylation of pyrazoles. Synthesis, 2006(06), 941-946.
  • PubChem. (n.d.). 3-Nitropyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules, 25(21), 5123. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). Molecules, 25(1), 42. [Link]

  • Review on synthesis of nitropyrazoles. (2014). Hanneng Cailiao/Chinese Journal of Energetic Materials, 22(4), 546-552. [Link]

  • Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. (n.d.). ResearchGate. Retrieved from [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au, 2(9), 2096–2108. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). International Journal of Molecular Sciences, 23(21), 13357. [Link]

  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Researcher's Guide to In-Vitro Profiling of Pyrazole Derivatives: Comparative Protocols and Experimental Design

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities.[1][2] For researchers and drug development professionals, the efficient and accurate in-vitro assessment of these compounds is paramount to identifying promising therapeutic leads. This guide provides a comprehensive comparison of essential in-vitro testing protocols to evaluate the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of novel pyrazole derivatives. Beyond a mere recitation of steps, this document delves into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Section 1: Foundational Assays for Cytotoxicity and Initial Screening

Prior to assessing specific biological activities, it is crucial to determine the inherent cytotoxicity of the pyrazole derivatives. This baseline understanding informs the concentration ranges for subsequent, more targeted assays and provides initial insights into potential anticancer activity.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[4]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing for the formation of formazan crystals.[4]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Section 2: Assessing Antimicrobial Activity

Pyrazole derivatives have shown considerable promise as antimicrobial agents.[5] The initial screening of these compounds typically involves diffusion assays, followed by quantitative determination of the minimum inhibitory concentration.

Agar Well Diffusion Assay

The agar well diffusion method is a preliminary, qualitative assay to screen for antimicrobial activity.[6] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Assay

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.[7]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the pyrazole derivative solution (dissolved in a suitable solvent like DMSO) into each well. Include positive (known antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 16-24 hours.[6]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters. A larger diameter generally indicates greater antimicrobial activity.

Section 3: Probing Anti-Inflammatory Potential

Chronic inflammation is implicated in a multitude of diseases, and pyrazole derivatives have been investigated as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.

In-Vitro COX-2 Inhibition Assay

The anti-inflammatory activity of pyrazole derivatives can be effectively assessed by measuring their ability to inhibit the COX-2 enzyme, which is a key player in the inflammatory cascade. Commercially available kits provide a convenient and reliable method for this purpose.

Experimental Protocol: COX-2 Inhibitor Screening Assay

This protocol is based on a fluorometric detection method where the COX-2 enzyme generates an intermediate product that reacts with a probe to produce a fluorescent signal.

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.

  • Inhibitor and Control Wells: In a 96-well plate, add the assay buffer to all wells. Add the pyrazole derivatives to the inhibitor wells and a known COX-2 inhibitor (e.g., Celecoxib) to the positive control wells. Add the solvent to the enzyme control wells.

  • Enzyme Addition: Add the COX-2 enzyme solution to the inhibitor and control wells. Mix and incubate at room temperature for a specified time (e.g., 10 minutes).

  • Reaction Initiation: Add Arachidonic Acid (the substrate) to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately start measuring the fluorescence intensity (e.g., λEx = 535 nm/λEm = 587 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the slope of the kinetic curve for each well. The percentage of inhibition is determined by comparing the slope of the inhibitor wells to the enzyme control.

Nitric Oxide (NO) Scavenging Assay

Nitric oxide is a key inflammatory mediator, and its overproduction is associated with various inflammatory diseases. The ability of pyrazole derivatives to scavenge nitric oxide can be evaluated using the Griess reaction.[1]

Experimental Protocol: Nitric Oxide Scavenging Assay

  • Reaction Mixture: In a 96-well plate, mix the pyrazole derivative at various concentrations with sodium nitroprusside in phosphate-buffered saline (PBS).

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 150 minutes).

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

  • Absorbance Measurement: Measure the absorbance at approximately 546 nm. The decrease in absorbance of the chromophore indicates the nitric oxide scavenging activity of the compound.

  • Data Analysis: Calculate the percentage of nitric oxide scavenging activity compared to a control.

Section 4: Evaluating Neuroprotective Effects

Neurodegenerative diseases are a growing concern, and pyrazole derivatives are being explored for their neuroprotective potential. Key mechanisms of neuroprotection include the inhibition of acetylcholinesterase and the mitigation of oxidative stress.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a therapeutic strategy for conditions like Alzheimer's disease. Ellman's method is a widely used colorimetric assay to screen for AChE inhibitors.[8]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) solution, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution, and the acetylcholinesterase enzyme solution.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the pyrazole derivative solution to the test wells. Add a known AChE inhibitor (e.g., galantamine) to the positive control wells.

  • Enzyme Addition: Add the AChE enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction for each well and determine the percentage of AChE inhibition for each pyrazole derivative.

Antioxidant Activity Assays (DPPH and ABTS)

Oxidative stress is a major contributor to neuronal damage. The antioxidant capacity of pyrazole derivatives can be assessed using radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: In a 96-well plate, add the pyrazole derivative at various concentrations to a solution of DPPH in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at approximately 517 nm. A decrease in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Section 5: Data Presentation and Comparison

For effective comparison and decision-making, it is essential to present the experimental data in a clear and structured format.

Table 1: Comparative Analysis of In-Vitro Assays for Pyrazole Derivatives

Biological ActivityAssayPrincipleEndpoint MeasuredThroughputAdvantagesLimitations
Anticancer MTT AssayMitochondrial dehydrogenase activityCell Viability (IC50)HighRapid, inexpensive, well-establishedIndirect measure, interference from reducing agents
Antimicrobial Agar Well DiffusionDiffusion and inhibition of microbial growthZone of Inhibition (mm)MediumSimple, low cost, visual resultQualitative, not suitable for non-diffusible compounds
Anti-inflammatory COX-2 InhibitionEnzymatic inhibitionIC50HighSpecific, mechanisticRequires purified enzyme/kit
Anti-inflammatory NO ScavengingChemical scavenging of nitric oxideIC50HighSimple, rapidDoes not reflect cellular mechanisms
Neuroprotective AChE InhibitionEnzymatic inhibitionIC50HighMechanistic, relevant to Alzheimer's diseaseRequires purified enzyme/kit
Neuroprotective DPPH/ABTS AssaysRadical scavengingIC50HighRapid, simple, inexpensiveNon-physiological radicals, limited biological relevance

Section 6: Visualizing Experimental Workflows

Visual representations of experimental workflows can significantly enhance understanding and reproducibility.

Diagram 1: General Workflow for In-Vitro Screening of Pyrazole Derivatives

G cluster_0 Initial Screening cluster_1 Targeted Biological Activity Assays cluster_2 Lead Identification start Pyrazole Derivative Library cytotoxicity MTT Assay (Determine Cytotoxicity & IC50) start->cytotoxicity antimicrobial_screen Agar Well Diffusion (Qualitative Antimicrobial Activity) start->antimicrobial_screen anticancer Further Anticancer Assays (e.g., Apoptosis, Cell Cycle) cytotoxicity->anticancer If potent (low IC50) anti_inflammatory COX-2 Inhibition Assay NO Scavenging Assay cytotoxicity->anti_inflammatory Select non-toxic concentrations neuroprotective AChE Inhibition Assay Antioxidant Assays (DPPH/ABTS) cytotoxicity->neuroprotective Select non-toxic concentrations antimicrobial_quant MIC Determination (Quantitative Antimicrobial Activity) antimicrobial_screen->antimicrobial_quant If active (zone of inhibition) lead Lead Compound(s) for Further Development anticancer->lead antimicrobial_quant->lead anti_inflammatory->lead neuroprotective->lead

Caption: A flowchart illustrating the sequential screening process for pyrazole derivatives.

Diagram 2: Simplified COX-2 Signaling Pathway and Point of Inhibition

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->COX2

Caption: Inhibition of prostaglandin synthesis by a pyrazole derivative targeting the COX-2 enzyme.

Conclusion

The in-vitro evaluation of pyrazole derivatives requires a systematic and multi-faceted approach. By employing a strategic combination of the foundational and targeted assays detailed in this guide, researchers can efficiently profile their compounds, identify promising leads, and make data-driven decisions for further development. The emphasis on understanding the principles behind each protocol and presenting data in a comparative manner will undoubtedly accelerate the journey from a novel compound to a potential therapeutic agent.

References

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

  • Heterocycle Compounds with Antimicrobial Activity. (n.d.). PubMed. [Link]

  • Acetylcholinesterase inhibition assay. (n.d.). Bio-protocol. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). PMC. [Link]

  • Total Lysate Prep and BCA Protein Assay. (n.d.). British Columbia Genome Sciences Centre. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PubMed Central. [Link]

  • An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. (2023, March 23). PMC. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. [Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). Diva-portal.org. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. [Link]

  • In Vitro Free Radical Scavenging Properties and Anti-Inflammatory Activity of Ilex paraguariensis (Maté) and the Ability of Its Major Chemical Markers to Inhibit the Production of Proinflammatory Mediators. (2021, November 1). PMC. [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023, September 28). Public Health Toxicology. [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (2025, October 12). MDPI. [Link]

  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2025, August 7). ResearchGate. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018, August 31). ResearchGate. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021, April 29). ACS Omega. [Link]

  • Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. (2024, December 28). MDPI. [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023, June 9). MDPI. [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. (2021, October 26). ResearchGate. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). LinkedIn. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 24). Dove Press. [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (2022, November 1). MDPI. [Link]

  • Cholinesterase assay by an efficient fixed time endpoint method. (n.d.). PMC. [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). NIH. [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (n.d.). PMC. [Link]

  • Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (2008, June 15). Journal of Antimicrobial Chemotherapy. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023, May 15). Taylor & Francis Online. [Link]

  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. (2022, April 26). RSC Publishing. [Link]

Sources

The Pyrazole Privileged Scaffold: A Comparative Efficacy Analysis Against Other Inhibitor Classes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"—a core chemical structure that consistently yields high-affinity ligands for a diverse range of biological targets.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and its capacity for forming crucial hydrogen bonds, have cemented its role in the development of numerous FDA-approved therapeutics.[1] This guide provides a detailed, evidence-based comparison of the efficacy of pyrazole-based inhibitors against other compound classes targeting three clinically significant enzyme families: Janus Kinases (JAKs), Cyclooxygenase-2 (COX-2), and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

Through a synthesis of head-to-head preclinical data, we will explore the nuances of inhibitory potency, selectivity, and the mechanistic rationale behind the experimental designs used to generate this data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, data-driven understanding of the pyrazole advantage.

Janus Kinase (JAK) Inhibition: A Tale of Selectivity and Potency

The JAK-STAT signaling pathway is a critical regulator of immune response and hematopoiesis. Dysregulation of this pathway is implicated in a host of myeloproliferative neoplasms and inflammatory diseases.[2] Consequently, JAKs have become a major target for therapeutic intervention.

Mechanism of Action: The JAK-STAT Pathway

Cytokine binding to its receptor induces receptor dimerization, bringing receptor-associated JAKs into close proximity. The JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->JAK JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene Gene Transcription DNA->Gene

Caption: The canonical JAK-STAT signaling pathway.

Comparative Efficacy: Pyrazole vs. Other Scaffolds

Ruxolitinib, a pyrazole-based inhibitor, was the first JAK1/2 inhibitor to receive FDA approval for the treatment of myelofibrosis.[3] It faces competition from non-pyrazole inhibitors like Fedratinib and Pacritinib. While all are potent JAK2 inhibitors, their selectivity profiles and off-target effects differ, influencing their clinical utility.

InhibitorCore ScaffoldTarget(s)IC50 (JAK2) [nM]Source
Ruxolitinib Pyrazole JAK1, JAK24[3]
FedratinibAminopyrimidineJAK2, FLT314[3]
PacritinibMacrocycleJAK2, FLT353[3]
MomelotinibAminopyrimidineJAK1, JAK2, ACVR151[3]
TofacitinibPyrrolopyrimidineJAK1, JAK2, JAK320 (JAK2), 1 (JAK3), 112 (JAK1)[4][5]

Note: IC50 values can vary between studies due to different assay conditions (e.g., ATP concentration). The data presented here is from a comparative study under consistent conditions where possible, to provide a reliable head-to-head assessment.[3]

The data indicates that the pyrazole-based inhibitor, Ruxolitinib, is the most potent inhibitor of JAK2 in this comparative set.[3] The non-pyrazole compound Tofacitinib, while potent against JAK2, shows even greater potency for JAK3, highlighting differences in selectivity profiles that can be crucial for therapeutic application and side-effect profiles.[4][5]

COX-2 Inhibition: Precision in Anti-Inflammatory Therapy

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is inducible at sites of inflammation. Selective COX-2 inhibition is therefore a desirable strategy to reduce inflammation while minimizing gastrointestinal side effects.

Mechanism of Action: Prostaglandin Synthesis

Arachidonic acid, released from the cell membrane, is converted by COX enzymes into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases into a range of biologically active prostaglandins that mediate inflammatory responses.

Prostaglandin_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxygenation & Cyclization Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: The COX-2 mediated prostaglandin synthesis pathway.

Comparative Efficacy: The "Coxib" Class and Beyond

Celecoxib, a pyrazole-containing selective COX-2 inhibitor, was a landmark in anti-inflammatory therapy. Its efficacy is often benchmarked against other selective (e.g., Etoricoxib) and non-selective non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.

InhibitorCore ScaffoldIC50 (COX-1) [µM]IC50 (COX-2) [µM]Selectivity Index (COX-1/COX-2)Source
Celecoxib Pyrazole 150.04375Various
EtoricoxibBipyridine500.051000Various
RofecoxibFuranone>500.018>2778[6]
DiclofenacPhenylacetic Acid0.70.0710Various

Note: Selectivity Index is a key metric for comparing COX-2 inhibitors; a higher number indicates greater selectivity for COX-2 over COX-1, which is generally associated with a better gastrointestinal safety profile.

Celecoxib demonstrates high potency and selectivity for COX-2. While other "coxibs" like Rofecoxib (subsequently withdrawn from the market for cardiovascular concerns) show even higher selectivity, the pyrazole core of Celecoxib provides a well-balanced profile of efficacy and safety that has allowed it to remain a widely used therapeutic.[6][7][8][9] The non-selective inhibitor Diclofenac is potent against both isoforms, which correlates with its known risk of gastrointestinal side effects.

CDK4/6 Inhibition: Halting the Cancer Cell Cycle

The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs). In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell proliferation.

Mechanism of Action: The G1-S Transition

In the G1 phase of the cell cycle, Cyclin D binds to and activates CDK4 and CDK6. The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation releases the transcription factor E2F, allowing it to activate the transcription of genes required for entry into the S phase (DNA synthesis), thereby committing the cell to division.[10][11][12]

CDK46_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D Rb_E2F Rb E2F CyclinD->Rb_E2F Complex formation & Phosphorylation CDK46 CDK4/6 CDK46->Rb_E2F Complex formation & Phosphorylation pRb p-Rb E2F E2F pRb->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes

Caption: The CDK4/6-Rb pathway controlling the G1-S cell cycle checkpoint.

Comparative Efficacy: An Emerging Pyrazole Challenger

The approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—are all based on non-pyrazole scaffolds (e.g., pyrido[2,3-d]pyrimidine). However, recent research has highlighted potent pyrazole-based compounds that show promise in this area.

InhibitorCore ScaffoldIC50 (CDK4) [nM]IC50 (CDK6) [nM]Source
Compound 3a 1H-Pyrazole-3-carboxamide 30 4 [13]
PalbociclibPyrido[2,3-d]pyrimidine1116Various
RibociclibPyrrolo[2,3-d]pyrimidine1039[14]
AbemaciclibBenzimidazole210Various

Note: Data for Compound 3a is from a specific preclinical study and should be interpreted in that context.[13] Values for approved drugs are averaged from multiple public sources for reference.

The pyrazole-based Compound 3a demonstrates remarkable potency, particularly against CDK6, rivaling and in some cases exceeding that of the approved non-pyrazole inhibitors.[13] This highlights the continued potential of the pyrazole scaffold to generate novel, highly effective inhibitors, even in well-established target classes. Further development and in vivo studies will be critical to determine if this potent enzymatic activity translates into a superior therapeutic window.

Experimental Protocols

To ensure scientific integrity, the data presented in this guide is derived from robust, standardized assays. Below are detailed, representative protocols for evaluating inhibitor efficacy against the discussed targets.

Workflow for Kinase Inhibitor Profiling

Kinase_Assay_Workflow Start Start Compound_Prep 1. Compound Dilution Series (e.g., 10-point, 3-fold serial dilution in DMSO) Start->Compound_Prep Add_Inhibitor 3. Add Inhibitor Dilutions (Transfer from compound plate to reaction plate) Compound_Prep->Add_Inhibitor Reaction_Setup 2. Reaction Plate Setup (Add buffer, kinase, substrate, and Mg-ATP) Reaction_Setup->Add_Inhibitor Incubation 4. Incubation (e.g., 30-60 min at 25-30°C) Add_Inhibitor->Incubation Detection 5. Detection (Add detection reagent, e.g., ADP-Glo™) Incubation->Detection Readout 6. Plate Reading (Measure luminescence/fluorescence) Detection->Readout Analysis 7. Data Analysis (Normalize data, fit to dose-response curve, calculate IC50) Readout->Analysis End End Analysis->End

Caption: A generalized workflow for in vitro kinase inhibitor IC50 determination.

Protocol 1: In Vitro JAK2 Kinase Inhibition Assay (Luminescent)

This protocol is based on the principle that as the kinase consumes ATP, the amount of ATP remaining decreases. A luciferase-based system can then be used to measure the remaining ATP, with lower light output indicating higher kinase activity.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitors (e.g., Ruxolitinib, Fedratinib) in 100% DMSO, starting at a 100X final concentration (e.g., 100 µM).

  • Reagent Preparation:

    • Assay Buffer: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Kinase Solution: Dilute recombinant human JAK2 enzyme in assay buffer to a 2X working concentration. The optimal concentration should be empirically determined (EC50 value).

    • Substrate/ATP Solution: Prepare a 2X solution of a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in assay buffer. The ATP concentration should be at or near its Km for the enzyme for accurate IC50 determination.

  • Assay Procedure:

    • Add 5 µL of the 2X Kinase Solution to each well of a white, 96-well assay plate.

    • Add 1 µL of the 100X inhibitor dilution or DMSO (for "no inhibitor" and "high activity" controls) to the appropriate wells.

    • Allow the kinase and inhibitor to pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Equilibrate the plate and the detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent) to room temperature.

    • Add 10 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase component of COX activity. The hydroperoxide intermediate produced by the cyclooxygenase reaction is reduced, leading to the oxidation of a fluorogenic probe.

  • Compound Preparation: Prepare serial dilutions of test inhibitors (e.g., Celecoxib, Etoricoxib) in a suitable solvent (e.g., DMSO).

  • Reagent Preparation:

    • Assay Buffer: Prepare a Tris-HCl buffer (e.g., 100 mM, pH 8.0).

    • Heme: Prepare a stock solution of Heme, as it is a required cofactor for COX enzymes.

    • Fluorometric Probe: Reconstitute a probe like Amplex™ Red in DMSO.

    • Enzyme Solution: Dilute purified human recombinant COX-2 enzyme in assay buffer. Keep on ice.

    • Substrate Solution: Prepare a solution of Arachidonic Acid in ethanol.

  • Assay Procedure:

    • To a 96-well black plate, add Assay Buffer, Heme, the fluorometric probe, and the test inhibitor or solvent control.

    • Add the diluted COX-2 enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 15 minutes at 25°C, protected from light.

    • Initiate the reaction by adding the Arachidonic Acid substrate solution.

  • Data Acquisition and Analysis:

    • Immediately begin reading the fluorescence in a kinetic mode (e.g., Ex/Em = 535/587 nm) at 25°C, taking readings every minute for 15-20 minutes.

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the solvent control.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

The pyrazole scaffold has unequivocally earned its "privileged" status in medicinal chemistry. As demonstrated in the comparative analysis of JAK, COX-2, and CDK4/6 inhibitors, pyrazole-based compounds consistently exhibit high levels of potency and, when appropriately substituted, can be tailored for remarkable target selectivity. While novel non-pyrazole scaffolds continue to emerge and yield highly successful drugs, the pyrazole core remains a cornerstone of inhibitor design. Its synthetic tractability and favorable physicochemical properties ensure that it will continue to be a fertile ground for the discovery of next-generation therapeutics. The data presented herein underscores the importance of a rigorous, comparative approach to inhibitor evaluation, providing a framework for researchers to assess the relative merits of different chemical scaffolds against clinically relevant targets.

References

  • Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. NIH National Library of Medicine. [Link]

  • Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions. NIH National Library of Medicine. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. ASH Publications. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. NIH National Library of Medicine. [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Royal Society of Chemistry. [Link]

  • Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms. NIH National Library of Medicine. [Link]

  • Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment. American Association for Cancer Research. [Link]

  • tofacitinib (PD004666, UJLAWZDWDVHWOW-YPMHNXCESA-N). Probes & Drugs. [Link]

  • CDK4/6 inhibitors: a brief overview and prospective research directions. Royal Society of Chemistry. [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. [Link]

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Publications. [Link]

  • The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Stanford Medicine. [Link]

  • Cyclin D activates the Rb tumor suppressor by mono-phosphorylation. NIH National Library of Medicine. [Link]

  • Comparison of Ruxolitinib vs Fedratinib and Practical Implications. AJMC. [Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. ScienceDirect. [Link]

  • 208712Orig1s000 INTEGRATED REVIEW. FDA. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. [Link]

Sources

Introduction: The Growing Significance of Pyrazole Derivatives in DNA-Targeted Therapies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Investigating the DNA-Binding Interactions of Pyrazole Derivatives

Pyrazole, a five-membered heterocyclic aromatic amine with two adjacent nitrogen atoms, forms the structural core of a vast array of compounds with significant pharmacological properties. In the realm of medicinal chemistry, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. A critical aspect of the therapeutic potential of many of these compounds, particularly in oncology, lies in their ability to interact with deoxyribonucleic acid (DNA).

The interaction of small molecules with DNA can lead to the modulation of cellular processes such as replication and transcription, ultimately inducing apoptosis in cancer cells. The planar structure of the pyrazole ring, often extended through various substitutions, allows these molecules to engage with the DNA double helix through several binding modes, including intercalation, groove binding, and electrostatic interactions. Understanding the precise nature of these interactions is paramount for the rational design of new and more effective DNA-targeting drugs with enhanced efficacy and selectivity.

This guide provides a comprehensive overview of the methodologies employed to study the DNA-binding properties of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for key experimental techniques. We will explore how to elucidate binding modes, determine binding affinities, and ultimately compare the DNA-binding profiles of different pyrazole-based compounds.

Comparative Analysis of DNA-Binding Modes: A Methodological Overview

The investigation of DNA-binding interactions is a multi-faceted process that relies on a combination of spectroscopic, hydrodynamic, and computational techniques. Each method provides unique insights into the binding event, and a comprehensive study typically employs several of these approaches to build a cohesive model of the interaction.

UV-Visible Absorption Spectroscopy: The Initial Litmus Test

UV-Visible spectroscopy is often the first-line technique to ascertain if a pyrazole derivative interacts with DNA. The principle lies in monitoring the changes in the absorption spectrum of the compound upon the addition of DNA.

  • Hypochromism and Hyperchromism: A decrease in molar absorptivity (hypochromism) or an increase (hyperchromism) in the characteristic absorption bands of the pyrazole derivative upon binding to DNA is indicative of an interaction. Hypochromism is often associated with the intercalation of the compound between the DNA base pairs, which involves a strong coupling of the chromophore with the DNA bases.

  • Bathochromic and Hypsochromic Shifts: A red shift (bathochromic) or a blue shift (hypsochromic) in the wavelength of maximum absorption (λmax) can also signify binding. A bathochromic shift, for instance, can suggest the stabilization of the compound's excited state upon insertion into the less polar environment of the DNA helix.

Experimental Protocol: UV-Visible Titration

  • Preparation of Solutions:

    • Prepare a stock solution of the pyrazole derivative in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).

    • Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. The concentration of ctDNA can be determined spectrophotometrically using an extinction coefficient of 6600 M⁻¹ cm⁻¹ at 260 nm.

  • Titration:

    • Keep the concentration of the pyrazole derivative constant in a quartz cuvette.

    • Incrementally add aliquots of the ctDNA stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the UV-Visible spectrum over the relevant wavelength range.

  • Data Analysis:

    • Plot the absorbance at the λmax of the compound against the concentration of DNA.

    • Analyze the data using the Wolfe-Shimer equation or a similar model to determine the intrinsic binding constant (Kb).

Fluorescence Spectroscopy: A Sensitive Probe of the Binding Microenvironment

Fluorescence spectroscopy offers higher sensitivity than absorption spectroscopy and can provide detailed information about the binding mode and affinity. Many pyrazole derivatives are fluorescent, and changes in their fluorescence properties upon interaction with DNA can be monitored.

  • Fluorescence Quenching: A decrease in the fluorescence intensity of the pyrazole derivative upon the addition of DNA is a common indicator of binding. This quenching can be static (due to complex formation) or dynamic (due to collisional quenching).

  • Fluorescence Enhancement: In some cases, the fluorescence of a compound may be enhanced upon binding to DNA, often due to a decrease in non-radiative decay processes when the molecule is in the protected environment of the DNA helix.

Experimental Protocol: Fluorescence Titration

  • Preparation of Solutions:

    • Prepare stock solutions of the pyrazole derivative and ctDNA in a suitable buffer, similar to the UV-Vis protocol.

  • Titration:

    • Place a fixed concentration of the pyrazole derivative in a fluorescence cuvette.

    • Add increasing concentrations of ctDNA to the cuvette.

    • After each addition, mix and equilibrate the solution.

    • Record the fluorescence emission spectrum at a fixed excitation wavelength.

  • Data Analysis:

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism and the binding constant.

Circular Dichroism (CD) Spectroscopy: Unveiling Conformational Changes in DNA

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral macromolecules like DNA upon ligand binding. The CD spectrum of DNA is sensitive to its secondary structure.

  • Intercalation: Intercalation typically causes a significant increase in the intensity of the positive band (around 275 nm) and the negative band (around 245 nm) of the DNA CD spectrum, along with a red shift in the zero-crossing point. This is attributed to the unwinding and lengthening of the DNA helix to accommodate the intercalator.

  • Groove Binding: Groove binding usually results in smaller perturbations of the DNA CD spectrum compared to intercalation. Often, only minor changes in the intensity of the bands are observed, without significant shifts in their positions.

Experimental Protocol: CD Titration

  • Preparation of Solutions:

    • Prepare stock solutions of the pyrazole derivative and ctDNA in a suitable buffer.

  • Titration:

    • Maintain a constant concentration of ctDNA in a CD cuvette.

    • Add increasing amounts of the pyrazole derivative to the cuvette.

    • Record the CD spectrum over the range of 220-320 nm after each addition.

  • Data Analysis:

    • Observe the changes in the characteristic positive and negative bands of the DNA CD spectrum to infer the binding mode.

Viscosity Measurements: Assessing Changes in DNA Length

Viscosity measurements provide hydrodynamic data that can help differentiate between classical intercalation and groove binding.

  • Intercalation: Intercalators increase the separation between base pairs, leading to an increase in the overall length of the DNA helix. This results in a significant increase in the viscosity of the DNA solution.

  • Groove Binding: Groove binders cause little to no change in the length of the DNA molecule, and therefore, have a minimal effect on the viscosity of the DNA solution.

Experimental Protocol: Viscosity Titration

  • Preparation of Solutions:

    • Prepare solutions of ctDNA at a fixed concentration and varying concentrations of the pyrazole derivative in a suitable buffer.

  • Measurement:

    • Measure the flow time of each solution using an Ostwald viscometer maintained at a constant temperature.

  • Data Analysis:

    • Calculate the relative viscosity (η/η₀), where η and η₀ are the viscosities of DNA in the presence and absence of the compound, respectively.

    • Plot (η/η₀)¹ᐟ³ versus the ratio of the concentration of the compound to the concentration of DNA. An increase in relative viscosity with increasing compound concentration is indicative of intercalation.

Comparative Data of Pyrazole Derivatives

The following table summarizes the DNA-binding characteristics of several illustrative pyrazole derivatives reported in the literature. This data is for comparative purposes and highlights the diversity of interactions observed within this class of compounds.

Pyrazole Derivative Technique(s) Used Binding Constant (Kb) (M⁻¹) Proposed Binding Mode Reference
4-aryl-substituted pyrazoles UV-Vis, Fluorescence, CD, Viscosity, Molecular Docking1.2 x 10⁴ - 8.9 x 10⁴Minor Groove Binding
Pyrazolyl-substituted triazines UV-Vis, Fluorescence, CD, Molecular Docking~10⁵Intercalation
Ru(II) complexes with pyrazole-based ligands UV-Vis, Fluorescence, CD, Viscosity1.35 x 10⁵ - 2.82 x 10⁵Intercalation
Pyrazole-chalcone hybrids UV-Vis, Fluorescence, Molecular Docking2.45 x 10⁴Groove Binding

Visualizing the Workflow and Binding Modes

To further clarify the experimental process and the potential outcomes, the following diagrams illustrate a typical workflow for studying DNA-binding interactions and the primary modes of binding.

G cluster_0 Initial Screening cluster_1 Mode of Interaction cluster_2 Computational Analysis uv_vis UV-Visible Spectroscopy cd Circular Dichroism uv_vis->cd Suggests Interaction fluorescence Fluorescence Spectroscopy fluorescence->cd Confirms Binding viscosity Viscosity Measurement cd->viscosity Differentiates Mode docking Molecular Docking viscosity->docking Validates Mode

Caption: A typical experimental workflow for characterizing the DNA-binding interactions of pyrazole derivatives.

G cluster_0 DNA Double Helix dna 5' Major Groove Minor Groove 3' 3' 5' intercalator Intercalator intercalator->dna:f2 Inserts between base pairs groove_binder Groove Binder groove_binder->dna:f3 Binds in the minor groove

Caption: The primary modes of small molecule interaction with the DNA double helix.

Conclusion and Future Directions

The study of DNA-binding interactions of pyrazole derivatives is a dynamic and crucial area of research in the development of new therapeutic agents. As this guide has demonstrated, a multi-pronged approach utilizing a combination of spectroscopic, hydrodynamic, and computational methods is essential for a thorough characterization of these interactions. The insights gained from such studies, including the determination of binding affinities and the elucidation of binding modes, are invaluable for establishing structure-activity relationships. This knowledge, in turn, fuels the design of next-generation pyrazole-based compounds with enhanced DNA-targeting capabilities and improved pharmacological profiles. Future research will likely focus on developing pyrazole derivatives with greater sequence-specific DNA recognition and exploring their potential in targeted gene therapies.

References

  • Pasternak, A., & Pasternak, K. (2012). Spectroscopic studies on the interaction of DNA with small molecules. DNA and Cell Biology. Available at: [Link]

  • Sirajuddin, M., Ali, S., & Badshah, A. (2013). Drug-DNA interactions and their study by UV-Visible, fluorescence and circular dichroism spectroscopy. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]

  • Kypr, J., Kejnovská, I., Renčiuk, D., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research. Available at: [Link]

  • Neidle, S. (2002). Nucleic Acid Structure and Recognition. Oxford University Press. (A general reference for principles, a direct link to a full-text online version is not available, but the principles are widely cited in the other provided references).
  • Gacche, R. N., & Dhole, J. A. (2018). DNA binding studies of novel 4-aryl-substituted pyrazole derivatives. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Li, Y., Yang, Z., & Liu, H. (2012). Synthesis, DNA-binding, and cytotoxic activity of novel pyrazolyl-substituted triazine derivatives. Archiv der Pharmazie. Available at: [Link]

  • Chen, L., Li, G., & Liu, J. (2010). Synthesis, characterization, and DNA-binding properties of Ru(II) complexes with pyrazole-based ligands. Journal of Inorganic Biochemistry. Available at: [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2017). Synthesis and DNA binding studies of novel pyrazole-chalcone hybrids. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper disposal of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride. As research and development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally conscious management at the end of their lifecycle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

The disposal procedures outlined here are based on an analysis of the compound's structural motifs—specifically the nitro-pyrazole core—and established best practices for hazardous chemical waste management.

Hazard Profile Analysis: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is not a simple benign substance; its structure dictates its hazard profile.

  • The Nitro-Pyrazole Core: The presence of a nitro group (-NO₂) on the pyrazole ring is the primary driver of concern. Aromatic nitro compounds are a well-documented class of hazardous materials. They can be toxic, are often environmentally persistent, and possess the potential for high reactivity or even explosive characteristics, especially under thermal stress[1][2][3]. The Safety Data Sheet (SDS) for the related compound, 3-Nitro-1H-pyrazole, specifies that the material should be disposed of via a licensed chemical destruction plant or controlled incineration, underscoring its hazardous nature[4].

  • Aminoethyl and Hydrochloride Moieties: The aminoethyl side chain and its hydrochloride salt primarily influence the compound's solubility, making it more water-soluble. While this may seem to facilitate disposal, it increases the risk of contaminating aqueous waste streams. Therefore, under no circumstances should this compound be disposed of down the drain [4][5][6][7].

Based on this analysis, this compound must be managed as Regulated Hazardous Chemical Waste .

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure the following controls are in place to mitigate exposure risks.

Required Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The following table summarizes the minimum requirements based on data from analogous compounds[4][8][9][10][11].

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields, or a face shield.Protects against accidental splashes of solutions or contact with fine powders.
Hand Protection Chemically resistant nitrile gloves.Provides a barrier against dermal absorption, which is a potential route of exposure for nitro compounds.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Not generally required if handled within a fume hood.Engineering controls are the primary method for respiratory protection.
Engineering Controls

All handling and preparation for the disposal of this compound, including weighing and transferring, must be conducted within a properly functioning and certified chemical fume hood [5][12]. This is the most critical engineering control to prevent the inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

This protocol ensures compliance with general laboratory safety standards and environmental regulations.

Step 1: Waste Identification and Segregation

Immediately classify any unwanted this compound (whether expired, surplus, or contaminated) as "Hazardous Waste." It is crucial to segregate this waste stream from incompatible materials. Specifically, store it away from strong oxidizing agents, reducing agents, and bases to prevent any uncontrolled reactions[5].

Step 2: Proper Containerization

The integrity of the waste containment system is paramount.

  • Select an Appropriate Container: Use a dedicated, chemically compatible waste container, such as a high-density polyethylene (HDPE) or glass bottle that is free from damage and can be securely sealed[7][13].

  • Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full, unambiguous chemical name: "This compound "

    • Relevant hazard warnings (e.g., "Toxic")

    • The date accumulation started.

Step 3: Waste Accumulation in a Satellite Area

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[13]. This area must be:

  • At or near the point of generation.

  • Under the direct control of laboratory personnel.

  • Clearly marked and situated away from general traffic.

  • Housed within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks[5].

Step 4: Final Disposal via Professional Services

Laboratory personnel should never attempt to treat or dispose of this chemical themselves. Final disposal must be managed by your institution's Environmental Health and Safety (EHS) department or an accredited hazardous waste contractor[1][3][8].

  • Mechanism of Disposal: The standard and accepted method for destroying organic nitro compounds is high-temperature incineration by a licensed facility, which ensures complete decomposition to less harmful products[4].

  • Action: Follow your organization's specific procedures for requesting a chemical waste pickup from your SAA.

Disposal of Contaminated Materials

Any materials that come into direct contact with this compound are also considered hazardous waste.

  • Grossly Contaminated Items: Disposable items such as gloves, weigh paper, and pipette tips should be collected in a sealed, labeled bag and placed inside the designated hazardous waste container for the chemical itself.

  • Empty Containers: An "empty" container that once held this chemical is not safe for regular trash. It must be managed as follows:

    • Triple rinse the container with a suitable solvent (e.g., water or methanol).

    • Crucially, collect all three rinsates as hazardous waste and add them to your designated liquid waste container[12].

    • After triple rinsing and air-drying in a fume hood, obliterate or deface the original label[5][12].

    • Dispose of the clean, de-labeled container according to institutional guidelines for glass or plastic recycling/trash.

Workflow Visualization: Disposal Pathway

The following diagram illustrates the logical flow of the disposal process, from the point of generation to final disposition.

DisposalWorkflow Start Start: Unused or Waste 1-(2-Aminoethyl)-3-nitro-1H-pyrazole HCl PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE 1. Prepare FumeHood Work Exclusively in a Certified Chemical Fume Hood PPE->FumeHood Container Select & Label a Compatible Hazardous Waste Container FumeHood->Container 2. Contain Transfer Carefully Transfer Waste into Labeled Container Container->Transfer Seal Securely Seal Container (Keep Closed When Not in Use) Transfer->Seal Store Store in Designated & Contained Satellite Accumulation Area (SAA) Seal->Store 3. Store Request Follow Institutional Protocol to Request EHS Waste Pickup Store->Request 4. Arrange Pickup End End: Final Disposal by Licensed Contractor (Incineration) Request->End Off-site

Caption: Logical workflow for the safe disposal of this compound.

Regulatory Adherence and Best Practices

The procedures in this guide are designed to comply with the foundational principles of hazardous waste management established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[7].

Remember the "cradle-to-grave" principle: the generator of the waste is responsible for it from its creation to its ultimate disposal. Always consult and adhere to your own institution's specific Chemical Hygiene Plan and hazardous waste management guidelines, as they provide the definitive policies for your location[3].

References

  • SAFETY DATA SHEET: 3-Nitro-1H-pyrazole . AFG Bioscience LLC. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Policy Portal. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Jia, Y., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules. [Link]

  • Aromatic halogenated amines and nitro-compounds . Croner-i. [Link]

  • Verma, Y., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative . Letters in Organic Chemistry. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • El-Fawal, E. M., et al. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities . Scientific Reports. [Link]

  • Wang, R., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds . Molecules. [Link]

  • Nitrobenzene - Registration Dossier . ECHA. [Link]

  • Alam, M., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Gothwal, A., et al. (2020). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives . ResearchGate. [Link]

  • Palakodety, R., et al. (1989). Increased oxidation of p-nitrophenol and aniline by intact hepatocytes isolated from pyrazole-treated rats . PubMed. [Link]

  • 2-nitrophenol waste . Reddit r/chemistry. [Link]

  • Verma, Y., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative . Current Green Chemistry. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.